molecular formula C7H14O6 B161836 beta-D-Galactofuranoside, methyl CAS No. 1824-93-7

beta-D-Galactofuranoside, methyl

Cat. No.: B161836
CAS No.: 1824-93-7
M. Wt: 194.18 g/mol
InChI Key: ZSQBOIUCEISYSW-BNWJMWRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-D-Galactofuranoside, methyl, also known as this compound, is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1824-93-7

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

IUPAC Name

(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1

InChI Key

ZSQBOIUCEISYSW-BNWJMWRWSA-N

SMILES

COC1C(C(C(O1)C(CO)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O

Canonical SMILES

COC1C(C(C(O1)C(CO)O)O)O

Synonyms

.beta.-D-Galactofuranoside, methyl

Origin of Product

United States

Foundational & Exploratory

methyl beta-D-galactofuranoside vs galactopyranoside structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Divergence and Therapeutic Implications of Methyl


-D-Galactofuranoside vs. Galactopyranoside 

Executive Summary

The structural dichotomy between methyl


-D-galactofuranoside (Galf)  and methyl 

-D-galactopyranoside (Galp)
represents a critical junction in glycobiology and medicinal chemistry. While Galp is the thermodynamically stable form ubiquitous in mammalian systems, Galf is a kinetic product absent in humans but essential for the virulence of pathogens such as Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania. This exclusion makes the Galf biosynthetic pathway—specifically the UDP-galactopyranose mutase (UGM) enzyme—a high-value target for non-mammalian specific antimicrobial agents. This guide details the structural, synthetic, and spectroscopic distinctions between these two isomers to facilitate precise identification and targeted drug design.

Structural Fundamentals & Thermodynamic Stability

The core difference lies in the ring size and the resulting conformational landscape.

FeatureMethyl

-D-Galactopyranoside (Galp)
Methyl

-D-Galactofuranoside (Galf)
Ring Size 6-membered (Pyranose)5-membered (Furanose)
Thermodynamics Stable (Thermodynamic product)Unstable (Kinetic product)
Conformation Rigid

Chair
Flexible Envelope (

) / Twist (

)
Anomeric Effect Strong exo-anomeric effect stabilizes axial OMeWeaker anomeric stabilization due to ring strain
Biological Host Mammals, Plants, BacteriaPathogens (Fungi, Mycobacteria, Protozoa)
The Kinetic vs. Thermodynamic Trap

In solution, D-galactose exists in equilibrium, heavily favoring the pyranose form (>92%). However, during acid-catalyzed glycosidation, the furanose ring forms faster due to the lower entropic barrier of closing a 5-membered ring (proximity of the C4-OH to the aldehyde). Over time, the strain of the 5-membered ring drives the equilibrium toward the stress-free 6-membered pyranoside.

RingClosure OpenChain Open Chain D-Galactose TS_Furan Transition State (5-Membered) OpenChain->TS_Furan Fast (Low Entropy Barrier) TS_Pyran Transition State (6-Membered) OpenChain->TS_Pyran Slow Galp Methyl β-D-Galp (Thermodynamic Product) OpenChain->Galp Irreversible Accumulation Galf Methyl β-D-Galf (Kinetic Product) TS_Furan->Galf Rapid Formation TS_Pyran->Galp Slow Formation Galf->OpenChain Reversible (Acid)

Figure 1: The kinetic trap of furanoside formation versus the thermodynamic sink of pyranoside formation.

Synthetic Methodologies: Controlling the Outcome

Synthesizing the thermodynamically unstable Galf requires precise kinetic control or "trapping" strategies.

Protocol: Kinetic Fischer Glycosidation (Targeting Galf)

This protocol maximizes the yield of methyl


-D-galactofuranoside by stopping the reaction before thermodynamic equilibration to the pyranoside occurs.

Reagents: D-Galactose, Anhydrous Methanol, Ferric Chloride (


) or 

. Conditions: Mild heat (

), Short reaction time.

Step-by-Step Workflow:

  • Activation: Dissolve D-galactose (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalysis: Add

    
     (0.01 eq) or immobilized acid catalyst (e.g., HO-SAS).
    
  • Kinetic Phase: Heat to

    
     with vigorous stirring.
    
    • Critical Checkpoint: Monitor by TLC (CHCl3:MeOH 8:2) every 15 minutes. Galf appears as a less polar spot moving faster than Galp.

  • Quenching: At

    
     min (when Galf is maximal and Galp is minimal), quench immediately with Pyridine or 
    
    
    
    to neutralize acid.
  • Purification: Concentrate in vacuo. Purify via flash column chromatography on silica gel. Galf elutes first; Galp elutes later.

Protocol: Thermodynamic Fischer Glycosidation (Targeting Galp)

Conditions: Reflux (


), Long reaction time (

hours).
  • Follow the setup above but reflux overnight.

  • The acid catalyzes the reopening of any formed furanosides, allowing them to re-close into the stable pyranoside form.

SynthesisFlow Start D-Galactose + MeOH + H+ Kinetic Kinetic Control (60°C, < 1 hr) Start->Kinetic Fast Path Thermo Thermodynamic Control (Reflux, > 24 hr) Start->Thermo Equilibrium Path Prod_F Methyl β-D-Galf (Major) Kinetic->Prod_F Prod_P Methyl β-D-Galp (Major) Thermo->Prod_P Prod_F->Thermo Rearrangement (if acid not quenched)

Figure 2: Synthetic divergence based on reaction time and temperature.

Conformational Analysis & NMR Characterization

Distinguishing the two isomers requires careful analysis of Nuclear Magnetic Resonance (NMR) data. The furanose ring's flexibility leads to distinct coupling constants (


) compared to the rigid pyranose chair.
Comparative NMR Data (D₂O)
ParameterMethyl

-D-Galactopyranoside
Methyl

-D-Galactofuranoside
Mechanistic Reason
H-1 Chemical Shift (

)
~4.37 ppm ~4.88 ppm Furanose anomeric protons are typically deshielded (downfield) relative to pyranose.
H-1 Multiplicity Doublet Singlet (or broad s) See Coupling Constant below.

Coupling
~7.8 - 8.0 Hz < 2.0 Hz Pyranose: H1 (ax) and H2 (ax) are trans-diaxial (

), leading to large

.Furanose: H1 and H2 are trans, but the dihedral angle in the envelope conformation results in minimal coupling (Karplus relation).
C-1 Chemical Shift (

)
~104.5 ppm ~109.0 ppm Furanoside anomeric carbons are deshielded compared to pyranosides.
Ring Pucker Rigid

Flexible

Pyranose is locked; Furanose pseudorotates.

Expert Insight: When analyzing a crude reaction mixture, look for the "small coupling" anomeric proton downfield (~4.9 ppm). If you see a large doublet (~8 Hz) upfield (~4.4 ppm), your reaction has equilibrated to the pyranoside.

Biological Significance & Drug Targeting

The absence of Galf in mammals makes its biosynthetic enzymes ideal drug targets.

  • Mammals: Use UDP-Galp exclusively for glycoconjugate synthesis.

  • Pathogens (e.g., M. tuberculosis): Convert UDP-Galp to UDP-Galf via the enzyme UDP-galactopyranose mutase (UGM) . This UDP-Galf is then incorporated into the cell wall (galactan core) by galactofuranosyl transferases (GlfT) .

Therapeutic Strategy: Inhibiting UGM prevents the formation of the cell wall in Mycobacteria and cell surface glycans in Leishmania, leading to pathogen death or attenuated virulence without affecting the mammalian host.

BioPathway UDP_Galp UDP-Galactopyranose (Mammalian & Microbial) UGM UGM Enzyme (Target) UDP_Galp->UGM Ring Contraction UDP_Galf UDP-Galactofuranose (Pathogen Specific) UGM->UDP_Galf CellWall Pathogen Cell Wall (Galactan/Glycans) UDP_Galf->CellWall GlfT Transferase Inhibitor Small Molecule Inhibitor Inhibitor->UGM Blocks

Figure 3: The UGM pathway as a selective therapeutic target.

References

  • Kinetic Fischer Glycosidation: Chung, K., et al. "Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides." Synlett, 2019.[1] Link

  • NMR Characterization: Bock, K., & Pedersen, C. "Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Monosaccharides." Journal of the Chemical Society, Perkin Transactions 2, 1974. Link

  • Biological Relevance (UGM): Peltier, P., et al. "Recent knowledge and innovations related to hexofuranosides: structure, synthesis and applications." Carbohydrate Research, 2008. Link

  • Galactofuranose in Pathogens: Tefsen, B., et al. "Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact." Glycobiology, 2012. Link

  • Thermodynamic Stability: Kovac, P. "Thermodynamic stability of galactofuranose vs galactopyranose." Carbohydrate Research, 2013.[2] Link

Sources

The Biological Significance of Galactofuranose in Mycobacteria

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Significance of Galactofuranose in Mycobacteria is a critical subject for drug development because this sugar moiety is essential for mycobacterial viability yet absent in mammalian physiology, offering a high-specificity therapeutic window.[1]

Below is the in-depth technical guide.

Technical Guide for Drug Discovery & Structural Biology

Executive Summary

The mycobacterial cell envelope is a formidable barrier, largely responsible for the intrinsic resistance of Mycobacterium tuberculosis (Mtb) to many antibiotics.[2] Central to this defense is the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. Within this complex, galactofuranose (Galf) —the thermodynamically unstable five-membered ring form of galactose—serves as the critical structural scaffold connecting peptidoglycan to the outer mycolic acid shield.[3]

Because Galf is absent in humans (who utilize only the pyranose form, Galp), the enzymes responsible for its biosynthesis and polymerization—specifically UDP-galactopyranose mutase (Glf) and galactofuranosyltransferases (GlfT1, GlfT2) —represent high-value, unexploited drug targets.[1] This guide details the structural biology, biosynthetic enzymology, and experimental protocols for targeting Galf in mycobacteria.

Part 1: The Structural Imperative of Galf

The mycobacterial cell wall is not merely a passive barrier but a dynamic organelle. The arabinogalactan (AG) layer acts as the "cement" between the inner peptidoglycan (PG) layer and the outer mycolic acid membrane.

The mAGP Complex Architecture

The AG polysaccharide is anchored to the PG via a specialized linker unit (Rha-GlcNAc-P).[4] The galactan domain, composed entirely of Galf residues, extends from this linker.

  • Linearity & Flexibility: Unlike the highly branched arabinan domain, the galactan core is linear, consisting of ~30 Galf residues.

  • Alternating Linkage: It features a unique alternating

    
     and 
    
    
    
    linkage pattern.[4][5] This structure is believed to provide a flexible yet tensile tether that allows the mycolic acids to orient correctly for barrier function.
Visualization: The mAGP Structural Scaffold

The following diagram illustrates the hierarchical organization of the cell wall, highlighting the central role of the Galf polymer.

mAGP_Complex PG Peptidoglycan Layer (N-acetylglucosamine / N-acetylmuramic acid) Linker Linker Unit (P-GlcNAc-Rha) PG->Linker Phosphodiester bond Galactan Galactan Core (Linear Poly-Galf ~30 residues) Linker->Galactan GlfT1 Priming Arabinan Arabinan Domain (Branched Araf residues) Galactan->Arabinan Covalent attachment (at residue 8, 10, 12) Mycolic Mycolic Acid Layer (Outer Membrane) Arabinan->Mycolic Esterification

Figure 1: The structural hierarchy of the mAGP complex.[5] The Galactan Core (red) serves as the essential bridge between the inner cell wall and the outer lipid barrier.

Part 2: Biosynthesis of Galactofuranose (The Galf Shunt)

The biosynthesis of Galf occurs in the cytoplasm and at the plasma membrane.[4] It involves a "shunt" from the standard galactose metabolism, converting the stable pyranose nucleotide to the high-energy furanose donor.

The Enzymatic Pathway
  • Precursor Formation: UDP-Glucose is converted to UDP-Galactose (Galp) by the epimerase GalE (Rv3634).

  • Ring Contraction (The Commitment Step): UDP-galactopyranose mutase (Glf/UGM, Rv3809c) converts UDP-Galp to UDP-Galf. This is the only source of Galf for the cell.

  • Polymerization:

    • Initiation (GlfT1, Rv3782): Transfers the first two Galf residues to the Rha-GlcNAc-lipid acceptor.

    • Elongation (GlfT2, Rv3808c): A processive polymerase that extends the chain with ~30 residues in alternating linkages.[4]

Galf_Biosynthesis UDPGlc UDP-Glucose UDPGalp UDP-Galp (Pyranose) UDPGlc->UDPGalp GalE UDPGalf UDP-Galf (Furanose - High Energy) UDPGalp->UDPGalf Glf (FAD dependent) GlfT1 GlfT1 (Priming) UDPGalf->GlfT1 GlfT2 GlfT2 (Elongation) UDPGalf->GlfT2 LipidLinker Decaprenyl-P-P-GlcNAc-Rha Galactan Mature Galactan LipidLinker->Galactan GlfT1 & GlfT2 (+ UDP-Galf) GalE GalE (Epimerase) Glf Glf (UGM) (Mutase)

Figure 2: The Galf biosynthetic pathway.[6] The conversion of UDP-Galp to UDP-Galf by Glf (red) is the critical commitment step targeted for drug inhibition.

Part 3: Enzymology & Drug Targeting

Targeting this pathway requires understanding the unique mechanisms of the key enzymes.

UDP-Galactopyranose Mutase (Glf / UGM)[2][6]
  • Mechanism: Glf is a flavoenzyme requiring reduced FAD (FADH-).[3] It operates via a unique mechanism involving a single-electron transfer or nucleophilic attack by the flavin cofactor to open the galactose ring and reform it as a furanose.

  • Druggability: High. No human homolog exists.

  • Inhibitors: 2-aminothiazoles and pyrazole derivatives (e.g., MS208) bind to an allosteric site, preventing substrate turnover.

Galactofuranosyltransferase 2 (GlfT2)[4][5]
  • Mechanism: A bifunctional, processive polymerase. It contains a single active site that accommodates the growing chain and alternates the glycosidic bond formation between 1-5 and 1-6 positions.

  • Kinetics: GlfT2 shows "burst" kinetics, indicating rapid polymerization once the substrate is bound.

Quantitative Kinetic Data & Inhibitor Potency

The following table summarizes key kinetic parameters for validation of in vitro assays.

EnzymeParameterValueNotes
Glf (UGM)

(UDP-Galp)


M
Measured in reduced state via fluorescence anisotropy.[6]
Glf (UGM) Turnover~1000 / NADPHRequires NADPH for FAD reduction.
GlfT2

(Acceptor)

-


M
Trisaccharide acceptor; lower

indicates higher affinity than disaccharides.
GlfT2



Processive elongation rate.
Inhibitor Target Potency Mechanism
MS208 Glf (UGM)MIC:


g/mL
Allosteric inhibition; prevents cell wall assembly.
DA10 Glf (UGM)

:


M
Competitive inhibitor (pyrazole derivative).[1]
UDP-Galf analogs GlfT2

: ~

kcal/mol
Fluorinated analogs act as chain terminators.

Part 4: Experimental Methodologies

To validate Galf pathway inhibitors, researchers must employ rigorous, self-validating protocols.

Protocol 1: High-Throughput Screening for Glf (UGM) Inhibitors

Objective: Identify small molecules that block the conversion of UDP-Galp to UDP-Galf.

  • Reagent Prep: Purify Recombinant Mtb UGM (Rv3809c). Prepare UDP-Galp substrate and reducing system (NADPH + FAD or Sodium Dithionite).

  • Reaction Setup:

    • Mix buffer (50 mM HEPES, pH 7.5), 20 mM dithionite (to keep FAD reduced), and 100 nM UGM.

    • Add library compounds (10-50

      
      M).
      
    • Initiate with 100

      
      M UDP-Galp.
      
  • Detection (HPLC Method):

    • Quench reaction after 10 mins with 1:1 chloroform.

    • Analyze aqueous phase on a CarboPac PA1 column (Dionex).

    • Self-Validation: UDP-Galp elutes at ~15 min; UDP-Galf elutes at ~12 min. Calculate conversion ratio.

  • Alternative (Fluorescence Polarization): Use a fluorescent UDP-Galf analog. Displacement of the probe by competitive inhibitors decreases polarization.

Protocol 2: Structural Characterization of mAGP

Objective: Confirm that drug treatment disrupts the galactan layer structure.

  • Extraction:

    • Grow Mtb (or M. smegmatis surrogate) in presence of inhibitor.

    • Harvest cells, delipidate with CHCl3:MeOH (2:[7][8]1) x 2.

    • Extract with 2% SDS at 95°C (removes proteins).

    • The pellet is the insoluble mAGP.

  • Hydrolysis & Alditol Acetate Derivatization:

    • Hydrolyze mAGP with 2M TFA (2h, 120°C).

    • Reduce with NaBH4; Acetylate with Acetic Anhydride.

  • GC-MS Analysis:

    • Validation Check: In wild-type, ratio of Arabinose:Galactose should be ~3:1.

    • Result Interpretation: A decrease in Galactose content or alteration in linkage analysis (methylation analysis) confirms inhibition of GlfT2 or UGM.

Part 5: References

  • Kiessling Lab. (2008). Inhibitors of UDP-Galactopyranose Mutase Thwart Mycobacterial Growth. Journal of the American Chemical Society. Link

  • University of Saskatchewan. (2015). Inhibitors of UDP-Galactopyranose Mutase from Mycobacterium tuberculosis, a Potential Antimicrobial Drug Target.[1][9]Link

  • National Institutes of Health (NIH). (2001). Cell Wall Core Galactofuran Synthesis Is Essential for Growth of Mycobacteria.[1][2][5][10] Journal of Bacteriology.[6][11] Link

  • MDPI. (2020). Biosynthesis of Galactan in Mycobacterium tuberculosis as a Viable TB Drug Target?Link

  • ResearchGate. (2008). Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase.Link

  • Kiessling Lab. (2004). A unique catalytic mechanism for UDP-galactopyranose mutase.[2][6] Nature Structural & Molecular Biology. Link

  • Oxford Academic. (2001). Biosynthesis of the arabinogalactan-peptidoglycan complex of Mycobacterium tuberculosis.[2][6][11] Glycobiology.[6] Link

Sources

Thermodynamic Stability of Methyl Galactofuranoside Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic and kinetic landscape of methyl galactofuranoside isomers, designed for researchers in carbohydrate chemistry and drug discovery.

Executive Summary: The Galactofuranose Anomaly

Galactofuranose (Galf) is a five-membered ring isomer of galactose that is thermodynamically unstable compared to its six-membered counterpart, galactopyranose (Galp). Despite its thermodynamic penalty, Galf is biologically critical; it is a key structural component of cell walls in pathogens such as Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania spp., yet it is completely absent in mammalian glycans.

This absence in humans makes the biosynthetic machinery of Galf (e.g., UDP-galactopyranose mutase) and the stability of Galf-mimetics high-value targets for therapeutic intervention. Understanding the thermodynamic instability and the specific equilibrium between methyl


-D-galactofuranoside and methyl 

-D-galactofuranoside is a prerequisite for designing stable transition-state analogues and inhibitors.

The Thermodynamic Landscape

Pyranose vs. Furanose: The Global Minimum

The galactofuranoside ring is intrinsically less stable than the pyranoside ring due to ring strain (angle strain in the 5-membered ring) and the eclipse of substituents.

  • Global Minimum: Methyl

    
    -D-galactopyranoside (stabilized by the anomeric effect and chair conformation).
    
  • Local Minimum: Methyl

    
    -D-galactofuranoside and Methyl 
    
    
    
    -D-galactofuranoside.
  • Energy Gap: Furanosides are approximately 2–4 kcal/mol higher in energy than pyranosides.

-Galf vs. -Galf: Conformational Flexibility

Unlike the rigid


 chair of pyranosides, the furanose ring is highly flexible, rapidly pseudorotating between envelope (

) and twist (

) conformations. This flexibility complicates the definition of a single "stable" isomer, as the stability is heavily solvent-dependent.
IsomerPreferred Conformation (DFT)*Key Stabilizing/Destabilizing Factors
Methyl

-D-Galf

(C2-endo)
1,2-trans relationship avoids steric clash but lacks strong anomeric stabilization compared to pyranose.
Methyl

-D-Galf

(C4-endo)
1,2-cis relationship introduces steric repulsion, yet it is often the major kinetic product (up to 65% in flow synthesis).

*Data grounded in Richards & Lowary, Carbohydr. Res. 2013.[1]

The Kinetic Trap

Under acid-catalyzed methanolysis (Fischer glycosidation), the reaction proceeds through an acyclic oxocarbenium ion.

  • Kinetic Phase (Fast): Ring closure to the 5-membered furanoside is faster (lower entropic barrier).

  • Thermodynamic Phase (Slow): Expansion to the 6-membered pyranoside occurs over time.

  • Result: To isolate methyl galactofuranosides, one must arrest the reaction at the "Kinetic Peak."

Experimental Protocol: Kinetically Controlled Synthesis

This protocol utilizes a "Kinetic Trap" strategy to isolate the thermodynamically unstable furanosides before they equilibrate to pyranosides.

Reagents & Equipment
  • Substrate: D-Galactose (anhydrous).

  • Solvent: Anhydrous Methanol (MeOH).

  • Catalyst:

    
     (Lewis Acid) or Dowex 50W-X8 (
    
    
    
    form).
  • Quenching: Pyridine or

    
    .
    
Step-by-Step Workflow
  • Activation: Dissolve D-Galactose (1.0 eq) in anhydrous MeOH (0.1 M concentration).

  • Catalysis: Add

    
     (0.05 eq).
    
    • Why: Ferric chloride acts as a mild Lewis acid that promotes rapid formation of the acyclic acetal and subsequent ring closure without accelerating the pyranoside rearrangement as aggressively as

      
      .
      
  • Kinetic Incubation: Stir at reflux (65 °C) for exactly 20–25 minutes .

    • Critical Control Point: Reaction time is the variable determining the furanoside:pyranoside ratio. Extending beyond 30 mins drastically increases pyranoside content.

  • Quenching: Immediately cool to 0 °C and add Pyridine (excess relative to catalyst) to neutralize.

    • Mechanism:[2] Neutralization stops the acid-catalyzed ring opening/closing, "freezing" the isomer ratio.

  • Purification: Concentrate in vacuo. The residue will be a mixture of methyl

    
    -furanosides (~60-80%) and pyranosides. Separate via flash chromatography (EtOAc/MeOH gradients).
    

Expected Yield: ~70% combined furanosides (


 ratio typically ~35:65).

Characterization & Validation (NMR)

Distinguishing the isomers requires analysis of the anomeric coupling constant (


) and chemical shifts.
Diagnostic Parameters
ParameterMethyl

-D-Galf
Methyl

-D-Galf
Methyl

-D-Galp (Reference)
H-1 Chemical Shift (

)
~4.90 - 4.95 ppm~4.80 - 4.85 ppm~4.70 ppm

Coupling
4.0 – 4.5 Hz (1,2-trans)1.0 – 1.5 Hz (1,2-cis)3.5 Hz
C-1 Chemical Shift (

)
~103.0 ppm~109.0 ppm~100.0 ppm

Note: In furanosides, a small


 usually indicates a trans-relationship in rigid systems, but due to flexibility, the 

-anomer (cis) often displays smaller couplings in Galf specifically due to the E/T conformation averaging.

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the energy landscape and the bifurcation between kinetic (furanoside) and thermodynamic (pyranoside) products.

GalactoseStability cluster_Kinetic Kinetic Products (Furanosides) cluster_Thermo Thermodynamic Products (Pyranosides) Start D-Galactose (Acyclic/Hemiacetal) TS1 Transition State (Oxocarbenium) Start->TS1 Acid/MeOH MeGalf_Beta Methyl β-D-Galf (Major Kinetic) TS1->MeGalf_Beta Fast (Low Barrier) MeGalf_Alpha Methyl α-D-Galf (Minor Kinetic) TS1->MeGalf_Alpha Fast MeGalp_Alpha Methyl α-D-Galp (Global Minimum) TS1->MeGalp_Alpha Slow (High Stability) MeGalp_Beta Methyl β-D-Galp (Stable) TS1->MeGalp_Beta Slow MeGalf_Beta->TS1 Reversible MeGalf_Alpha->TS1 Reversible

Caption: Reaction coordinate showing the kinetic accessibility of furanosides versus the thermodynamic stability of pyranosides.

Implications for Drug Design

The thermodynamic instability of Galf implies that any drug candidate mimicking this structure must be chemically modified to prevent hydrolysis or isomerization in vivo.

  • C-Glycosides: Replacing the exocyclic oxygen with carbon (C-Galf) prevents the mutarotation/hydrolysis pathway, locking the furanose ring.

  • Fluorination: Adding fluorine at C-2 or C-3 can electronically destabilize the oxocarbenium transition state, retarding hydrolysis.

  • Transition State Analogues: Since the Galf formation passes through a specific early transition state, inhibitors of UDP-galactopyranose mutase (UGM) often mimic the high-energy intermediate rather than the ground state furanoside.

References

  • Richards, M. R., & Lowary, T. L. (2013).[1] Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103–114.[1] Link

  • Masui, H., et al. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(06), 723-727. Link

  • Tefsen, B., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology, 22(4), 456–469. Link

  • Marino, C., et al. (2017). Galactofuranose antigens, a target for diagnosis of fungal infections in humans. Future Science OA, 3(3). Link

Sources

difference between galactofuranose and galactopyranose methyl glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dichotomy, Synthetic Control, and Therapeutic Implications

Executive Summary

The structural distinction between galactofuranose (Galf) and galactopyranose (Galp) represents one of the most critical dichotomies in glycobiology and medicinal chemistry. While Galp is the thermodynamically stable conformer ubiquitous in mammalian physiology, Galf is a kinetically favored, high-energy ring form strictly absent in humans but essential for the viability of major pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania species.

This guide provides a rigorous technical analysis of methyl glycosides of these two isomers. Methyl glycosides serve as the primary model systems for understanding the distinct physicochemical properties—specifically acid lability, conformational flexibility, and NMR signatures—that drive the design of Galf-targeting antimicrobials.

Part 1: Structural & Conformational Analysis[1]

The core difference lies in the ring size and the resulting ring strain, which dictates both the thermodynamic stability and the preferred solution-state conformations.

Thermodynamic Stability vs. Kinetic Formation
  • Galactopyranose (Galp): Exists as a six-membered ring adopting a rigid

    
     chair conformation .[1] This structure minimizes steric repulsion between hydroxyl groups and is the "thermodynamic sink" of the galactose equilibrium.
    
  • Galactofuranose (Galf): Exists as a five-membered ring.[1] Unlike the rigid chair of pyranosides, the furanose ring is flexible, rapidly interconverting between Envelope (

    
    )  and Twist (
    
    
    
    )
    conformations (pseudorotation).
    • Key Conformer: Methyl

      
      -D-Galf preferentially adopts the 
      
      
      
      conformation in solution.[1]
    • Stability:[1][2] The furanose ring is significantly less stable than the pyranose ring due to eclipsing interactions of substituents and bond-angle strain.

Comparison of Methyl Glycosides

The methyl substituent at the anomeric position (C1) locks the ring form, preventing mutarotation and allowing for the isolation of pure isomers for study.

FeatureMethyl

-D-Galactopyranoside
Methyl

-D-Galactofuranoside
Ring Size 6-membered5-membered
Major Conformation

Chair (Rigid)

Envelope (Flexible)
Thermodynamics Stable (Thermodynamic Product)Unstable (Kinetic Product)
Biological Presence Mammals, Plants, BacteriaPathogens Only (Absent in Humans)
Hydrolysis Rate Slow (

)
Fast (

)

Part 2: Chemical Reactivity & Synthesis Strategies[1]

The Kinetic Trap: Fischer Glycosylation

The synthesis of methyl galactofuranosides relies on kinetic control . Under acidic conditions in methanol, galactose initially cyclizes to the furanoside because the 5-membered ring closure is entropically favored (faster) despite being enthalpically less stable.

  • Kinetic Phase: Rapid formation of Methyl

    
    -Galf.[1]
    
  • Thermodynamic Phase: If the reaction continues, the furanosides ring-open and re-close to form the more stable Methyl

    
    -Galp.
    
Experimental Protocol: Selective Synthesis of Methyl

-D-Galf

To isolate the furanoside, one must "trap" the kinetic product before it equilibrates.

  • Reagents: D-Galactose, Anhydrous Methanol, Acetyl Chloride (catalyst).[1]

  • Conditions: Reflux at high temperature (65°C) for a short duration (e.g., 1–2 hours).

  • Quenching: Rapid neutralization with Pyridine or

    
     is critical to stop acid-catalyzed isomerization to the pyranoside.[1]
    
  • Purification: Silica gel chromatography. The furanosides typically elute after the pyranosides due to slightly higher polarity, though this varies by solvent system.

Visualization: Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy landscape that allows for the selective synthesis of Galf.

FischerGlycosylation Gal D-Galactose (Open Chain / Pyranose Mix) TS_F TS1: Furanose Closure (Low Barrier, Fast) Gal->TS_F Fast (k1) TS_P TS2: Pyranose Closure (High Barrier, Slow) Gal->TS_P Slow (k2) Galf Methyl Galactofuranoside (Kinetic Product) High Energy, Less Stable TS_F->Galf Galp Methyl Galactopyranoside (Thermodynamic Product) Low Energy, Stable TS_P->Galp Galf->Gal Acid Reversion (Equilibration)

Caption: Energy landscape of Fischer glycosylation. Galf* forms rapidly (kinetic) but converts to Galp (thermodynamic) over time.*

Part 3: Analytical Differentiation (NMR & Hydrolysis)

Distinguishing between the two forms requires precise analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the gold standard for differentiation.

  • 
    C NMR Chemical Shifts:  The anomeric carbon (C1) of furanosides is significantly deshielded  (shifted downfield) compared to pyranosides.
    
    • Methyl

      
      -D-Galf: 
      
      
      
      ppm.[1]
    • Methyl

      
      -D-Galp: 
      
      
      
      ppm.[1]
    • Diagnostic Rule: A C1 signal > 106 ppm strongly indicates a furanoside ring.[1]

  • 
    H NMR Coupling Constants (
    
    
    
    ):
    • Pyranose (

      
      -D-Galp): 
      
      
      
      Hz (Equatorial-Axial).[1]
    • Pyranose (

      
      -D-Galp): 
      
      
      
      Hz (Axial-Axial).[1]
    • Furanose: Due to ring flexibility,

      
       values are less distinct but generally small.[1]
      
      • 
        -D-Galf: 
        
        
        
        Hz.[1]
      • 
        -D-Galf: 
        
        
        
        Hz (often appears as a singlet).[1]
Acid Hydrolysis Kinetics

Furanosides are "spring-loaded" compared to pyranosides.[1]

  • Mechanism: The release of ring strain in the transition state accelerates the cleavage of the glycosidic bond.

  • Rate Difference: Methyl galactofuranosides hydrolyze approximately 100-fold faster than their pyranoside counterparts in dilute mineral acid (e.g., 0.1 M HCl).[1] This property is often used in degradative studies of polysaccharides to selectively remove furanose branches while leaving the pyranose backbone intact.

Part 4: Biological Implications & Drug Targeting[1]

The absence of Galf in humans makes the biosynthetic pathway of Galf an ideal target for antimicrobial drugs.

The Target: UDP-Galactopyranose Mutase (UGM)

The enzyme UDP-galactopyranose mutase (UGM) is responsible for the formation of Galf in pathogens. It catalyzes the ring contraction of UDP-Galp to UDP-Galf.[1]

  • Mechanism: Unique flavin-dependent mechanism (requires reduced FAD,

    
    ) involving a single-electron transfer or nucleophilic attack, passing through an open-chain intermediate.[1]
    
  • Inhibition: Small molecules that mimic the transition state of this ring contraction or compete with the UDP-sugar moiety are potent inhibitors of mycobacterial cell wall synthesis.

Visualization: The UGM Pathway

UGM_Pathway UDP_Galp UDP-Galactopyranose (Substrate) UGM UGM Enzyme (Requires FADH-) UDP_Galp->UGM Intermediate Open Chain Intermediate UGM->Intermediate Ring Opening UDP_Galf UDP-Galactofuranose (Product) Intermediate->UDP_Galf Ring Contraction CellWall Pathogen Cell Wall (Galactan/Galactomannan) UDP_Galf->CellWall GlfT Transferases

Caption: The UGM-catalyzed conversion of UDP-Galp to UDP-Galf, a critical step in pathogen cell wall biosynthesis.

References

  • Richards, M. R., & Lowary, T. L. (2009).[1] Chemistry and Biology of Galactofuranose-Containing Polysaccharides. ChemBioChem, 10(12), 1920–1938.[1] Link

  • Pan, F., Jackson, M., Ma, Y., & McNeil, M. (2001).[1] Cell Wall Core Galactofuran Synthesis is Essential for Growth of Mycobacteria.[1] Journal of Bacteriology, 183(13), 3991–3998. Link

  • Sanders, D. A., et al. (2001).[1] UDP-galactopyranose mutase has a novel structure and mechanism. Nature Structural Biology, 8, 858–863.[1] Link

  • Masui, S., et al. (2019).[1] Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides.[1] Synlett, 30(07), 821-824.[1] Link

  • Taha, H. A., et al. (2013).[1] Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103-114.[1][3] Link

Sources

methyl beta-D-galactofuranoside as a model for galactan biosynthesis

Methyl -D-Galactofuranoside: A Strategic Probe for Mycobacterial Galactan Biosynthesis

Executive Summary

The unique structural integrity of the Mycobacterium tuberculosis (Mtb) cell wall relies heavily on the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.[1] Central to this complex is the galactan core—a linear polymer of approximately 30 galactofuranose (Galf) residues linked via alternating


12

Because galactofuranose is xenobiotic to humans (who exclusively utilize galactopyranose), the enzymes responsible for its biosynthesis—specifically the galactofuranosyltransferase GlfT2 —are high-value targets for anti-tuberculosis drug development. Methyl


-D-galactofuranoside (Me-Galf)

Part 1: The Biological Context & Thermodynamic Challenge

The Galactan Core

In Mtb, the galactan polymer connects the peptidoglycan layer to the arabinan domain.[1] This polymer is synthesized by GlfT2 (Rv3808c), a bifunctional processive glycosyltransferase that polymerizes Galf residues from the donor UDP-Galf .

  • The Donor: UDP-galactofuranose (formed from UDP-galactopyranose by the enzyme UGM).

  • The Acceptor: In vivo, the acceptor is a growing lipid-linked chain. In vitro, Me-Galf mimics the terminal non-reducing end of this chain.

The Furanose Instability

Galactose exists in equilibrium between its six-membered pyranose (Galp) and five-membered furanose (Galf) forms. The pyranose form is thermodynamically favored (>93% at equilibrium). Consequently, chemically synthesizing Me-Galf requires kinetic trapping or specific constraints to prevent ring expansion to the pyranoside.

Implication for Researchers: Commercial or synthesized Me-Galf must be rigorously validated for isomeric purity. Contamination with methyl

Part 2: Chemical Characterization & Validation

Before using Me-Galf in bioassays, its structural identity must be confirmed. The furanose ring confers distinct NMR signatures compared to the pyranose form.

NMR Fingerprint Data

The following chemical shifts are the gold standard for identifying methyl

Atom Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (

)
C-1 (Anomeric) 109.2 ~4.88 - 5.00Broad Singlet (

Hz)
C-2 81.9~4.05Multiplet
C-3 77.8~4.10Multiplet
C-4 84.0~4.00Multiplet
C-5 72.0~3.80Multiplet
C-6 63.9~3.65Multiplet
OMe 56.1~3.40Singlet

Critical QC Check: The key differentiator is the C-1 signal at 109.2 ppm . The corresponding methyl


-D-galactopyranoside C-1 signal appears significantly upfield at ~104 ppm. The 

coupling constant for the

-furanoside is very small (< 2 Hz), often resulting in a singlet appearance, whereas the

-furanoside shows a distinct doublet (

Hz).
Visualization: Pyranose vs. Furanose Equilibrium

GalactoseEquilibriumcluster_PyranoseThermodynamic Product (Stable)cluster_FuranoseKinetic Product (Target)Gal_OpenD-Galactose(Open Chain)Galp_AlphaMethyl α-D-Galp(Pyranoside)Gal_Open->Galp_AlphaSlowGalp_BetaMethyl β-D-Galp(Pyranoside)Gal_Open->Galp_BetaSlowGalf_AlphaMethyl α-D-GalfGal_Open->Galf_AlphaFastGalf_BetaMethyl β-D-Galf(The Model Substrate)Gal_Open->Galf_BetaFastGalf_Beta->Galp_BetaAcid/Heat(Ring Expansion)

Caption: Thermodynamic landscape of galactose glycosidation. Me-Galf is the kinetic product and can rearrange to the stable pyranoside under acidic conditions.

Part 3: Enzymatic Assay Protocol (GlfT2 Activity)

This protocol describes a continuous, coupled spectrophotometric assay . It uses Me-Galf as the acceptor to measure GlfT2 activity by detecting the release of UDP.

The Mechanism
  • GlfT2 Reaction: UDP-Galf + Me-Galf

    
     Galf-Me-Galf + UDP 
    
  • Pyruvate Kinase (PK) Reaction: UDP + PEP

    
     UTP + Pyruvate 
    
  • Lactate Dehydrogenase (LDH) Reaction: Pyruvate + NADH

    
     Lactate + NAD⁺ 
    

Readout: The oxidation of NADH is monitored as a decrease in absorbance at 340 nm . The rate of absorbance decrease is directly proportional to GlfT2 activity.

Reagents & Setup
  • Buffer: 50 mM MOPS (pH 7.6), 50 mM KCl, 20 mM MgCl₂.[3]

  • Donor: UDP-Galf (Synthetic or enzymatically generated via UGM).

  • Acceptor: Methyl

    
    -D-galactofuranoside (10 - 20 mM stock).
    
  • Coupling Mix: Phosphoenolpyruvate (PEP, 3.5 mM), NADH (0.3 mM), Pyruvate Kinase (5 U), Lactate Dehydrogenase (10 U).

  • Enzyme: Purified Recombinant GlfT2 (typically 0.5 - 2.0 µg per well).

Step-by-Step Workflow
  • Blank Preparation: In a 96-well or 384-well UV-transparent plate, add Buffer, Coupling Mix, and UDP-Galf.

  • Background Check: Monitor A340 for 2–3 minutes to ensure a stable baseline (rules out NADH oxidase contaminants).

  • Substrate Addition: Add Me-Galf (Acceptor) to the experimental wells.

  • Initiation: Add GlfT2 enzyme to start the reaction.

  • Measurement: Monitor A340 continuously at 37°C for 20–30 minutes.

  • Calculation:

    
    
    (Where 
    
    
    )
Assay Logic Diagram

CoupledAssaycluster_GlfT2Primary Reaction (Target)cluster_CouplingSignal Transduction (Detection)UDPGalfUDP-GalfProductGalf-β-(1->5/6)-Me-GalfUDPGalf->ProductGlfT2UDPUDPUDPGalf->UDPMeGalfMe-β-D-Galf(Acceptor)MeGalf->ProductPyruvatePyruvateUDP->PyruvatePyruvate KinasePEPPhosphoenolpyruvatePEP->PyruvateNADNAD+(Low A340)Pyruvate->NADLactate DehydrogenaseNADHNADH(High A340)NADH->NADOxidation

Caption: Logic flow of the NADH-coupled assay. The consumption of NADH serves as a real-time proxy for Galf transfer.

Part 4: Structural Biology & Polymerization Model

Using Me-Galf and its oligomers, researchers have elucidated the "processive" nature of GlfT2. The enzyme does not release the substrate after each addition. Instead, it holds the growing chain and adds Galf residues in an alternating fashion.

The Bifunctional Mechanism

GlfT2 possesses a single active site that accommodates the growing chain.[4]

  • Step A: Formation of a

    
     linkage.[3]
    
  • Step B: Translocation of the acceptor.

  • Step C: Formation of a

    
     linkage.
    
  • Repeat: The cycle continues until the chain reaches ~30 residues.

Me-Galf is primarily used to initiate this chain in vitro. While lipid-linked acceptors (e.g., octyl-Galf) show higher affinity (

References

  • Synthesis and NMR Characterization

    • Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides. Carbohydr Res. 2008.[5]

  • GlfT2 Assay & Mechanism

    • Development of a coupled spectrophotometric assay for GlfT2, a bifunctional mycobacterial galactofuranosyltransferase. Carbohydr Res. 2008.[5]

  • Structural Biology (STD-NMR)

    • STD-NMR studies of two acceptor substr
  • NMR Chemical Shift Data

    • 13C NMR assignments of methyl aldofuranosides. Can. J. Chem.

Kinetic vs. Thermodynamic Control in Galactofuranoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic principles and synthetic protocols for controlling kinetic and thermodynamic pathways in galactofuranoside synthesis.

A Technical Guide for Chemical Biologists and Process Chemists

Executive Summary

Galactofuranose (Galf) is a thermodynamically disfavored isomer of galactose absent in mammals but critical to the virulence of pathogens such as Mycobacterium tuberculosis, Trypanosoma cruzi, and Aspergillus fumigatus.[1] The biosynthesis of the cell wall galactan core in these organisms relies on UDP-galactopyranose mutase (UGM) to catalyze the ring contraction from the stable pyranose (Galp) to the high-energy furanose form.

For synthetic chemists, accessing Galf requires overcoming the "Thermodynamic Sink" of the six-membered pyranose ring. This guide delineates the strategies to enforce kinetic control for accessing the furanose ring system and subsequent stereoelectronic control to define the anomeric configuration (


 vs. 

).

Part 1: The Thermodynamic Landscape

To synthesize galactofuranosides, one must understand the energy landscape that drives ring closure.

Pyranose vs. Furanose Stability

D-Galactose exists in equilibrium in solution. The pyranose form is the global thermodynamic minimum due to the relief of angle strain (all carbons in a chair conformation) and favorable steric positioning of substituents.

  • Galp (Pyranose): ~93-95% of equilibrium mixture.

  • Galf (Furanose): ~5-7% of equilibrium mixture.[1]

The formation of the furanose ring is kinetically favored . The hydroxyl group at C-4 is more accessible and nucleophilic than the OH-5 required for pyranose formation, and the transition state for 5-membered ring closure has a lower entropic penalty.

Anomeric Stability within the Furanose Manifold

Once the furanose ring is formed, the anomeric configuration (


 vs 

) equilibrates.
  • 
    -D-Galf (1,2-trans):  Generally more stable due to the trans arrangement of the C1 and C2 substituents, minimizing steric clash.
    
  • 
    -D-Galf (1,2-cis):  Less stable sterically, though stabilized slightly by the anomeric effect (depending on solvent polarity).
    
Visualization: The Reaction Coordinate

The following diagram illustrates the kinetic advantage of the furanose pathway versus the thermodynamic stability of the pyranose product.

ReactionCoordinate Reactant Acyclic Galactose (High Energy) TS_Fur TS: 5-Ring Closure (Low Activation Energy) Reactant->TS_Fur Fast (Kinetic) TS_Pyr TS: 6-Ring Closure (High Activation Energy) Reactant->TS_Pyr Slow Prod_Fur Galactofuranose (Kinetic Product) TS_Fur->Prod_Fur Prod_Pyr Galactopyranose (Thermodynamic Product) TS_Pyr->Prod_Pyr Prod_Fur->Reactant Reversible (Equilibrium)

Figure 1: Energy profile showing the kinetic accessibility of Gal_f_ vs the thermodynamic stability of Gal_p_.

Part 2: Mechanisms of Control

Kinetic Trapping: The Fischer Glycosidation

The acid-catalyzed reaction of galactose with an alcohol (Fischer Glycosidation) is the primary method for direct access to Galf.

  • Mechanism: Protonation of the anomeric OH

    
     Loss of water 
    
    
    
    Formation of acyclic oxocarbenium ion
    
    
    Ring closure.
  • The Kinetic Window: At elevated temperatures (reflux) or short reaction times, the rate of 5-ring closure exceeds 6-ring closure. If the reaction is stopped before equilibrium, the furanoside is the major product.

  • Conditions: High temperature favors the higher entropy transition state (often associated with the less stable product in complex equilibria, though here it's primarily rate of closure).

Stereochemical Control ( vs )

Once the furanose ring is secured, controlling the glycosidic linkage requires specific protecting group strategies.

Feature

-D-Galf (1,2-trans)

-D-Galf (1,2-cis)
Natural Occurrence Mycobacteria (Arabinogalactan), T. cruzi (Mucins)T. cruzi (GIPLs), Aspergillus
Synthetic Difficulty Low High
Primary Strategy Neighboring Group Participation (NGP) Non-Participating Groups / Solvent Effect
Key Reagent C2-O-Acyl donor (Acetate/Benzoate)C2-O-Benzyl donor + Ether solvent
Mechanism of

-Selectivity (NGP)

A C2-ester group attacks the oxocarbenium ion from the bottom face, forming a five-membered acyloxonium intermediate. The nucleophile (acceptor) must attack from the top face (trans to C2), yielding the


-anomer exclusively.
Mechanism of

-Selectivity (1,2-cis)

Without NGP (e.g., C2-benzyl ether), the reaction proceeds via an oxocarbenium ion.

  • Inside Attack Model: Nucleophilic attack is favored from the "inside" of the envelope conformation to minimize high-energy eclipsed interactions in the transition state.

  • Solvent Effect: Non-coordinating solvents (DCM) or ether solvents can influence the intermediate conformation.

Part 3: Strategic Protocols

Protocol A: High-Temperature Fischer Glycosidation (Kinetic Access to Galf)

Target: Methyl


-D-galactofuranoside (and 

isomer).[2][3] Principle: Using high temperature and flow/microwave conditions to maximize the kinetic furanose yield before rearrangement to pyranose.

Materials:

  • D-Galactose (anhydrous)

  • Methanol (anhydrous)

  • Acid Catalyst: Dowex 50W-X8 (H+ form) or

    
     on Silica.
    

Step-by-Step:

  • Dissolution: Suspend D-galactose (1.0 eq) in anhydrous methanol (0.1 M concentration).

  • Catalysis: Add acid catalyst (e.g., 10% w/w relative to sugar).

  • Kinetic Reaction (Microwave/Flow):

    • Batch (Microwave): Heat to 70–80°C for 10–15 minutes .

    • Flow: Pump through a heated coil at 60°C with a residence time of 15 minutes .

  • Quenching: Immediately cool the reaction to 0°C and neutralize with triethylamine or remove solid catalyst by filtration. Critical: Failure to quench rapidly leads to pyranoside formation.

  • Purification: Concentrate in vacuo. The residue will be a mixture of Methyl Galf (

    
    ) and Methyl Galp. Separate via column chromatography (EtOAc/MeOH 9:1). The furanosides typically elute after the pyranosides on silica due to higher polarity of the accessible hydroxyls.
    

Expected Data:

  • Yield: ~70-80% Furanoside mixture.

  • Ratio: Typically 3:7 (

    
    :
    
    
    
    ) favoring the thermodynamic furanoside (
    
    
    ).
Protocol B: Stereoselective Synthesis of -D-Galf Disaccharides

Target: Construction of


-D-Galf-(1$\rightarrow$5)-D-Galf (Mycobacterial core motif).
Principle: Neighboring Group Participation (NGP).[4]

Step-by-Step:

  • Donor Preparation: Synthesize a thioglycoside donor (e.g., Ethyl 2,3,5,6-tetra-O-benzoyl-1-thio-

    
    -D-galactofuranoside). The C2-benzoate  is essential.
    
  • Activation: Dissolve donor (1.2 eq) and acceptor (1.0 eq) in dry DCM under Argon. Add molecular sieves (4Å).

  • Promoter Addition: Cool to -20°C. Add NIS (N-iodosuccinimide, 1.3 eq) and TfOH (Triflic acid, 0.1 eq).

  • Mechanism: The thioglycoside activates

    
     C2-benzoate forms acyloxonium on the 
    
    
    
    -face
    
    
    Acceptor attacks from
    
    
    -face.
  • Workup: Quench with aqueous

    
     and 
    
    
    
    .
Protocol C: Stereoselective Synthesis of -D-Galf (1,2-cis)

Target:


-linked conjugates.[5][6]
Principle: Absence of NGP and Solvent Control.

Step-by-Step:

  • Donor Preparation: Use a donor with a non-participating group at C2, such as 2-O-benzyl or 2,3,5,6-tetra-O-benzyl galactofuranosyl trichloroacetimidate.

  • Solvent: Use Diethyl Ether or Dioxane . These solvents can coordinate the oxocarbenium ion, often shielding the

    
    -face (though less predictable than NGP), or simply do not stabilize the intermediate, forcing the "inside attack" (kinetic) which favors 
    
    
    
    .
  • Activation: React at low temperature (-78°C) with TMSOTf (catalytic).

  • Note: This reaction often yields an

    
     mixture (e.g., 2:1 to 4:1). Separation is required.
    

Part 4: Mechanistic Visualization

Stereoselective Pathways

The following diagram details the divergence between 1,2-trans (NGP) and 1,2-cis (Ion Pair) pathways.

Stereoselectivity Donor Gal-f Donor (Thioglycoside/Imidate) Activation Activation (NIS/TfOH) Donor->Activation Oxocarbenium Oxocarbenium Ion Activation->Oxocarbenium NGP_Check C2-Acyl Group? Oxocarbenium->NGP_Check Acyloxonium Acyloxonium Ion (Blocked Alpha Face) NGP_Check->Acyloxonium Yes (Benzoate/Acetate) IonPair Contact Ion Pair (Inside Attack) NGP_Check->IonPair No (Benzyl/Allyl) Beta_Prod Beta-Gal-f (1,2-trans) Exclusive Product Acyloxonium->Beta_Prod Backside Attack Alpha_Prod Alpha-Gal-f (1,2-cis) Major Product IonPair->Alpha_Prod Kinetic Control

Figure 2: Decision tree for stereoselective synthesis of Gal_f_ anomers.

References

  • Kinetically Controlled Fischer Glycosidation under Flow Conditions. Source: Thieme Connect (Synlett). Context: Describes the optimization of residence time (15 min) and temperature (60°C) to achieve 86% yield of galactofuranosides. [Link]

  • Microwave-assisted Fisher Glycosidation. Source: CORE / Elsevier. Context: Validates the use of microwave irradiation to accelerate the kinetic formation of furanosides before thermodynamic equilibration. [Link]

  • Synthesis of D-galactofuranose-containing molecules. Source: PubMed / ChemBioChem. Context: Comprehensive review of protecting group strategies and acceptor design for Galf synthesis. [Link]

  • Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Source: NIH / PMC. Context: Advanced catalytic methods for accessing the difficult 1,2-cis (

    
    ) linkage without reliance on substrate control.[4][7]
    [Link]
    
  • Automated Glycan Assembly of Oligogalactofuranosides. Source: ACS Publications. Context: Application of thermodynamic/kinetic principles to solid-phase synthesis of long Galf chains. [Link]

Sources

Technical Guide: Immunogenicity of Beta-D-Galactofuranose Epitopes

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Glycobiologists, and Drug Development Professionals.

Executive Summary

Beta-D-galactofuranose (


-D-Galf) represents a unique "xenobiotic" carbohydrate epitope. While thermodynamically disfavored and absent in mammalian glycoconjugates, it is a critical structural component in the cell walls and surface mucins of major human pathogens, including Mycobacterium tuberculosis, Aspergillus fumigatus, and Trypanosoma cruzi.

Because the human immune system lacks the enzymatic machinery to synthesize or tolerate Galf, these epitopes are potent immunogens. This guide dissects the structural basis of this immunogenicity, details the synthetic challenges in reproducing these unstable rings for vaccine development, and provides validated protocols for their immunological assessment.

Structural Biology & The Immunological Anomaly

The immunogenicity of


-D-Galf stems from a fundamental evolutionary divergence. Mammals exclusively utilize D-galactose in its pyranose  form (6-membered ring, Galp).[1] Pathogens, however, have retained the ability to incorporate galactose in its furanose  form (5-membered ring, Galf).
The Thermodynamic Penalty

In aqueous solution, D-galactose exists in an equilibrium dominated by the pyranose form (~93%). The furanose form accounts for less than 3%, making it thermodynamically unstable due to ring strain and steric hindrance.

  • Mammalian Host: Lacks UDP-galactopyranose mutase (UGM), the enzyme required to convert UDP-Galp to UDP-Galf.

  • Consequence: The immune system views

    
    -D-Galf as a distinct non-self antigen, triggering robust IgM and IgG responses. This makes it an ideal target for diagnostics (e.g., Galactomannan testing) and therapeutic vaccines.
    
Key Pathological Reservoirs

The following table summarizes the specific Galf motifs found in critical pathogens.

OrganismDiseaseGalf-Containing StructureImmunological Relevance
Aspergillus fumigatus Invasive AspergillosisGalactomannan (GM): Linear core of

-Man with side chains of

-D-Galf-(1→5)-

-D-Galf.[2][3]
Target of EB-A2 antibody in Platelia diagnostic kits.
Trypanosoma cruzi Chagas DiseaseGIPLs & Mucins: Terminal

-D-Galf residues on GPI-anchored mucins.
Major target of lytic anti-

-Gal antibodies (unless sialylated).
Mycobacterium tuberculosis TuberculosisArabinogalactan: Linear galactan chain of alternating

-(1→5) and

-(1→6) Galf residues.
Essential linker between peptidoglycan and mycolic acids; distinct from human glycans.
Leishmania spp. LeishmaniasisLPG & GIPLs:

-Galf containing glycolipids.
Modulates macrophage interaction and parasite survival.

Mechanism of Immune Recognition

The immune recognition of Galf is distinct because it often behaves as a T-cell independent antigen (Type 2) when presented as a polysaccharide, but requires protein conjugation (T-cell dependent) to elicit high-affinity IgG memory for vaccine applications.

Signaling Pathway Visualization

The following diagram illustrates the differential processing of Galf antigens.

Galf_Immunity Pathogen Pathogen Surface (Galf Epitopes) BCR B-Cell Receptor (Cross-linking) Pathogen->BCR Direct Binding APC Antigen Presenting Cell (DC/Macrophage) Pathogen->APC Phagocytosis B_Cell Naïve B-Cell BCR->B_Cell Activation Plasma Plasma Cell B_Cell->Plasma T-Independent (Polysaccharide) B_Cell->Plasma Class Switching T_Cell CD4+ T-Helper APC->T_Cell MHC-II Presentation (If Conjugated) T_Cell->B_Cell Cytokines (IL-4, IL-21) IgM IgM (Low Affinity) Plasma->IgM Rapid Response IgG IgG (High Affinity) Plasma->IgG Memory Response

Figure 1: Immune processing of Galf epitopes. Note that pure Galf polysaccharides largely drive IgM production, whereas protein-conjugated Galf (vaccines) recruits T-cell help for IgG class switching.

Synthetic Engineering: Creating the Immunogen

To study Galf immunogenicity or create vaccines, researchers cannot rely on natural extraction alone due to heterogeneity. Chemical synthesis is required.

The Synthetic Challenge

The primary difficulty is the "Pyranose Trap." If you attempt to glycosylate D-galactose without specific constraints, it will revert to the 6-membered ring.

  • Solution: Use of 5-hydroxyl blocking groups or specific ring-contraction methodologies during the initial protection phase.

Protocol: Synthesis of Galf-BSA Conjugate (Neoglycoprotein)

This protocol describes the creation of a defined Galf antigen for immunization or ELISA coating.

Prerequisites:

  • Synthetic

    
    -D-Galf-O-(CH2)5-NH2 (Aminopentyl galactofuranoside). Note: The aminopentyl linker is preferred over direct linkage to preserve epitope conformation.
    
  • Carrier Protein: BSA (Bovine Serum Albumin) or CRM197 (for vaccine studies).

  • Crosslinker: Diethyl squarate (Squaric acid diethyl ester).

Step-by-Step Methodology:

  • Squarate Activation of the Sugar:

    • Dissolve synthetic aminopentyl-

      
      -D-Galf (10 mg) in anhydrous ethanol.
      
    • Add 1.2 equivalents of diethyl squarate.

    • Adjust pH to 8.0 using triethylamine.

    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of amine).

    • Concentrate in vacuo to yield the mono-squarate ester.

  • Protein Conjugation:

    • Dissolve BSA (10 mg) in 0.1M Borate buffer (pH 9.0). Critical: High pH is needed for the lysine epsilon-amines to react with the squarate.

    • Add the activated Galf-squarate ester (20-30 molar excess relative to BSA) to the protein solution.

    • Stir gently for 24-48 hours at room temperature.

  • Purification:

    • Dialyze extensively against PBS (pH 7.4) using a 10kDa cutoff membrane to remove unreacted sugar and squaric acid byproducts.

    • Verify conjugation via MALDI-TOF MS (look for mass shift corresponding to sugar incorporation).

Immunological Assessment Protocols

Once the immunogen is synthesized, its activity must be validated. The following ELISA protocol is optimized for detecting anti-Galf antibodies in serum.

Protocol: Galf-Specific ELISA

Objective: Quantify anti-Galf IgG levels in serum (human or animal model).

  • Coating:

    • Coat 96-well Maxisorp plates with Galf-BSA (synthesized above) at 1 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6).

    • Control: Coat adjacent wells with unconjugated BSA to rule out anti-carrier immunity.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash 3x with PBS-Tween (0.05%).

    • Block with 3% BSA in PBS for 2 hours at RT. Do not use milk, as it may contain galactans or cross-reactive sugars.

  • Primary Antibody:

    • Add serum samples (serial dilutions starting at 1:100) in PBS + 1% BSA.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Add HRP-conjugated anti-species IgG (e.g., Goat anti-Human IgG-HRP).

    • Develop with TMB substrate. Stop with 1M H2SO4.

    • Read OD at 450 nm.

Experimental Workflow Diagram

The following DOT diagram visualizes the synthesis and validation workflow.

Galf_Workflow Start Raw Material: D-Galactose Chem Chemical Synthesis: Force Furanose Ring (Acid Catalysis/Protection) Start->Chem Linker Linker Attachment: Aminopentyl Group Chem->Linker Activ Activation: Squaric Acid Ester Linker->Activ Conj Conjugation: Reaction with BSA/CRM197 Activ->Conj Vaccine Product A: Glycoconjugate Vaccine Conj->Vaccine ELISA Product B: ELISA Capture Antigen Conj->ELISA Valid Validation: MALDI-TOF & mAb Binding Vaccine->Valid ELISA->Valid

Figure 2: From synthesis to application. The critical step is the "Activation" phase, transforming the inert sugar into a reactive hapten.

Diagnostic & Therapeutic Applications[1][4][5][6]

Diagnostics: The Galactomannan (GM) Test

The clinical standard for diagnosing Invasive Aspergillosis utilizes the immunogenicity of Galf. The Platelia Aspergillus EIA uses the rat monoclonal antibody EB-A2 , which specifically recognizes the


-D-Galf-(1→5)-

-D-Galf sequences found in the fungal cell wall.
  • Sensitivity: High for angioinvasive disease.

  • False Positives: Can occur with beta-lactam antibiotics (historical) or cross-reactivity with other fungi (e.g., Penicillium) that share the Galf epitope.

Therapeutic Vaccines

Research into Chagas disease (T. cruzi) vaccines focuses on the Galf epitope. Since human cells do not express Galf, a vaccine inducing high-titer anti-Galf IgG could mediate complement-dependent lysis of trypomastigotes without autoimmune risk.

  • Current Status: Synthetic Galf-containing neoglycoconjugates have shown protection in murine models, reducing parasite load.

References

  • Latgé, J. P., et al. (1994). "Chemical and immunological characterization of the extracellular galactomannan of Aspergillus fumigatus." Infection and Immunity. Link

  • Richards, M. R., & Lowary, T. L. (2009).[4] "Chemistry and Biology of Galactofuranose-Containing Polysaccharides." ChemBioChem. Link

  • Mennink-Kersten, M. A., et al. (2004). "Detection of Circulating Galactomannan for the Diagnosis of Invasive Aspergillosis." The Lancet Infectious Diseases. Link

  • Wesener, D. A., et al. (2015).[5] "Recognition of Microbial Glycans by Human Intelectin-1." Nature Structural & Molecular Biology. Link

  • Tefsen, B., et al. (2012). "Galactofuranose in Eukaryotes: Aspects of Biosynthesis and Functional Impact." Glycobiology. Link

Sources

Methodological & Application

synthesis of methyl beta-D-galactofuranoside from D-galactose

Application Note: Selective Synthesis of Methyl -D-Galactofuranoside

Target Molecule: Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Starting Material:Methodology:Version:1

Executive Summary & Scientific Rationale

In the landscape of glycobiology and drug development—particularly for anti-mycobacterial agents targeting the galactan biosynthesis of M. tuberculosis—Methyl


-D-galactofuranoside1

Unlike the thermodynamically stable pyranoside form, the furanoside ring is a "kinetic trap." It forms rapidly under acidic conditions but rearranges to the pyranoside if the reaction is prolonged. Furthermore, the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-anomer1

The Challenge: Direct Fischer glycosidation yields a complex mixture of four isomers: methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


The Solution:Kinetic Control StrategyBenzoylation-Purification-Deprotection (BPD)2

Reaction Mechanism & Logic

The synthesis relies on the varying rates of ring closure and anomerization.

  • Stage 1 (Fast): D-Galactose solubilizes and cyclizes to the furanose form.[2] Methanol attacks the oxocarbenium ion to form Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -D-galactofuranosides.
    
  • Stage 2 (Slow): Acid-catalyzed ring expansion converts furanosides to the thermodynamically more stable Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -D-galactopyranosides.
    
  • Critical Control Point: The reaction must be quenched before Stage 2 dominates.

Pathway Visualization

ReactionPathwaycluster_legendControl StrategyGalD-Galactose(Acyclic/Pyranose Eq.)OxoOxocarbeniumIntermediateGal->OxoH+, MeOHFuranMe-Galactofuranosides(Kinetic Product)Oxo->FuranFast (k1)PyranMe-Galactopyranosides(Thermodynamic Product)Oxo->PyranSlow (k2)Furan->OxoReversibleFuran->PyranRing Expansion(Prolonged Time)Stop here for FuranosideStop here for FuranosideStop here for Furanoside->Furan

Figure 1: Kinetic vs. Thermodynamic pathways in Fischer Glycosidation. Stopping the reaction early favors the green node (Furanosides).

Experimental Protocol

Materials Required[3][4][5][6][7][8][9]
  • Reagents: D-Galactose (anhydrous), Methanol (HPLC grade, dried over 3Å sieves), Acetyl Chloride (AcCl) or conc.[1][2] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , Benzoyl Chloride (BzCl) (for Path B), Pyridine.
    
  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Rotary evaporator, Flash chromatography column.[1][2]

Method A: Direct Kinetic Synthesis (Crude Enrichment)

Use this method if you need a quick mixture enriched in furanosides for biological screening where minor impurities are acceptable.[1][2]

  • Acid Generation: In a dry flask under Argon, add Acetyl Chloride (0.5 mL) dropwise to anhydrous Methanol (50 mL) at 0°C. Stir for 10 min to generate anhydrous HCl (~0.14 M).

    • Expert Insight: Using AcCl generates anhydrous HCl in situ, avoiding the water introduced by aqueous acids which promotes hydrolysis.

  • Glycosidation: Add D-Galactose (1.8 g, 10 mmol) . The sugar will not dissolve immediately.

  • Kinetic Reflux: Heat the mixture to reflux (65°C) .

    • Critical Step: Monitor dissolution. Once clear, reflux for exactly 2.0 - 2.5 hours .[2]

    • Note: Extending beyond 3 hours significantly increases pyranoside formation.

  • Quench: Cool to room temperature and immediately neutralize with Solid

    
      or Amberlite IRA-400 (OH-) resin  until pH is neutral (pH 7).
    
  • Work-up: Filter off the solids/resin and evaporate the solvent in vacuo at <40°C.[1]

    • Result: A syrup containing ~70-80% furanosides (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       ratio approx 1:3) and 20-30% pyranosides.[2]
      
Method B: The "Pharma-Grade" Protocol (Derivatization)

Use this method to isolate pure Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1
Step 1: Benzoylation of the Crude Mixture
  • Take the crude syrup from Method A (dried thoroughly).

  • Dissolve in Pyridine (20 mL) .

  • Cool to 0°C and add Benzoyl Chloride (5 mL, excess) dropwise.

  • Stir at room temperature overnight.

  • Work-up: Pour into ice water, extract with DCM (

    
     mL), wash with 1M HCl (to remove pyridine), saturated 
    
    
    , and brine. Dry over
    
    
    and concentrate.
Step 2: Purification (Silica Gel Chromatography)

The benzoylated derivatives have significantly different polarities.

  • Stationary Phase: Silica Gel 60.[3][4]

  • Eluent: Hexane : Ethyl Acetate (Gradient 8:1

    
     4:1).[1]
    
  • Elution Order (Typical):

    • Methyl tetra-O-benzoyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -D-galactofuranoside  (Major kinetic product, often elutes first or second depending on gradient).[1]
      
    • Methyl tetra-O-benzoyl-ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -D-galactofuranoside.
      
    • Pyranoside derivatives (elute later/more polar).

  • Validation: Check fractions by TLC.[4][5] The target spot should be the major fast-moving spot.

Step 3: Deprotection (Zemplén Transesterification)[2]
  • Dissolve the pure benzoylated intermediate in anhydrous MeOH .

  • Add a catalytic amount of NaOMe (0.5 M in MeOH) (pH should be ~9-10).

  • Stir at room temperature for 1-2 hours.

  • Neutralize with Amberlite IR-120 (H+) resin.

  • Filter and evaporate to yield Pure Methyl

    
    -D-galactofuranoside .
    

Workflow Diagram

Workflowcluster_pathBPath B: High Purity (Recommended)StartD-Galactose + MeOH/H+RxnReflux 2.5h (Kinetic Control)Start->RxnCrudeCrude Mixture(Furanosides + Pyranosides)Rxn->CrudeBzBenzoylation(BzCl / Pyridine)Crude->BzDerivatizeSepSilica Chromatography(Hexane:EtOAc)Bz->SepPureBzPure Me-Tetra-O-Benzoyl-beta-D-GalfSep->PureBzIsolate Major SpotDeprotZemplén Deprotection(NaOMe / MeOH)PureBz->DeprotProductPure Methyl beta-D-galactofuranosideDeprot->Product

Figure 2: Step-by-step workflow emphasizing the derivatization pathway for high purity.

Characterization & Data

To validate your product, compare analytical data against these standards.

NMR Spectroscopy ( or )

The furanoside ring is distinguished by the downfield shift of C-1 and C-4 compared to pyranosides, and the low coupling constant (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


NucleusPositionChemical Shift (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, ppm)
Multiplicity / Coupling (

)
Diagnostic Note
1H H-1 4.85 - 4.95 Singlet (br s) or

Hz

-anomer has very small

(trans).[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

is a doublet (

Hz).
1H H-24.05dd
13C C-1 108 - 109 -Significantly downfield from pyranosides (~104).[1]
13C C-4~83.5-Ring carbon, diagnostic for furanose.[1][2]
Physical Properties[1][4][8][12][13]
  • Appearance: Colorless syrup or amorphous solid (highly hygroscopic).[1]

  • Optical Rotation

    
    : 
    
    • Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -D-galactofuranoside: -110° to -120°  (Large negative value).
      
    • Contrast: Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -D-galactopyranoside is only ~ -16°.
      
    • Contrast: Methyl ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -D-galactofuranoside is ~ +100°.
      
    • Note: The high negative rotation is the quickest confirmation of the

      
      -furanoside.
      

Expert Insights & Troubleshooting

  • The "Acid Sensitivity" Factor:

    • Furanosides are significantly more acid-labile than pyranosides.[2]

    • Precaution: Never store the product in acidic solution. Even slightly acidic

      
       can cause hydrolysis or anomerization over time. Store the pure compound frozen in a dry state.
      
  • Moisture Control:

    • Water acts as a nucleophile that competes with methanol.[1] If your reaction contains water, you will generate free galactose, which will eventually form the thermodynamic pyranose.[2] Use 3Å molecular sieves in your methanol source.

  • Scaling Up:

    • On a larger scale (>10g), the heat transfer during reflux is slower. Monitor the reaction by TLC (EtOAc:MeOH:H2O 7:2:1) rather than strict time. Look for the disappearance of the starting material spot and the emergence of the less polar furanoside spot.

References

  • Masui, H. et al. (2019).[1] Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synthesis.

  • Marino, C. & Baldoni, L. (2014).[1] Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors. ChemBioChem.[1][6]

  • Gallo-Rodriguez, C. et al. (2008).[1][2] Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides. Carbohydrate Research.

  • PubChem Compound Summary. (2025). Methyl beta-D-galactopyranoside (Isomer Comparison Data). National Library of Medicine. [2]

Application Note: Fischer Glycosidation Protocol for Methyl Galactofuranosides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical document for drug development professionals and carbohydrate chemists. It prioritizes the kinetic control required to synthesize the thermodynamically less stable furanoside ring.

Subject: Kinetically Controlled Synthesis and Isolation of Methyl


-D-Galactofuranosides
Date:  October 26, 2023
Doc ID:  AN-GLYCO-GALF-04

Abstract

Galactofuranose (Galf) residues are critical structural components in the glycoconjugates of many pathogens (e.g., Mycobacterium tuberculosis, Aspergillus fumigatus) but are absent in mammals, making them high-value targets for drug delivery and vaccine development. Unlike the thermodynamically stable pyranoside form, the furanoside ring is formed under kinetic control . This protocol details the optimized Fischer glycosidation conditions to maximize furanoside yield, followed by a robust derivatization-purification-deprotection workflow to isolate high-purity methyl galactofuranosides.

Scientific Principles & Mechanism

Thermodynamic vs. Kinetic Control

In acidic methanol, D-galactose undergoes mutarotation via an acyclic dimethyl acetal intermediate. The reaction energy landscape dictates the product distribution:

  • Kinetic Product (Furanoside): The 5-membered ring forms faster due to the lower entropic barrier of ring closure (closer proximity of the C4-OH to the aldehyde).

  • Thermodynamic Product (Pyranoside): Over time, the equilibrium shifts to the 6-membered pyranoside ring, which is sterically less strained (chair conformation).

To isolate the furanoside, the reaction must be stopped before equilibrium is reached.

Reaction Pathway

The acid catalyst protonates the anomeric hydroxyl, leading to water loss and the formation of an oxocarbenium ion. Methanol attacks this intermediate.[1]

  • Phase 1 (Fast): Formation of methyl galactofuranosides (

    
    ).
    
  • Phase 2 (Slow): Isomerization to methyl galactopyranosides (

    
    ).
    

Critical Control Point: Reaction time and temperature are the sole determinants of the furanose:pyranose ratio.

Experimental Protocol

Materials & Reagents
  • Substrate: D-Galactose (anhydrous,

    
    99%).
    
  • Solvent: Methanol (HPLC grade, dried over 3Å molecular sieves).

  • Catalyst: Acetyl Chloride (AcCl) or Amberlite IR-120 (H+) resin.

  • Workup: Pyridine, Acetic Anhydride (

    
    ), Sodium Methoxide (NaOMe).[2]
    
Method A: Batch Synthesis (Kinetic Conditions)

Rationale: Generating HCl in situ using Acetyl Chloride allows precise control of acidity without introducing water.

  • Activation: Dissolve D-Galactose (10.0 g, 55.5 mmol) in anhydrous MeOH (200 mL) under Argon.

  • Catalysis: Cool to 0°C. Dropwise add Acetyl Chloride (0.4 mL, ~1 mol%) to generate anhydrous HCl in situ.

  • Incubation: Heat the mixture to 60°C (mild reflux).

    • Critical Step: Monitor by TLC (Solvent: EtOAc/MeOH/H2O 7:2:1) every 15 minutes.

    • Target: Maximize the furanoside spot (

      
       ~0.6-0.7) before the pyranoside spot (
      
      
      
      ~0.4-0.5) becomes dominant.
    • Typical Time: 1.5 – 3.0 hours.

  • Quenching: Once the furanoside ratio peaks, cool to 0°C and neutralize immediately with solid

    
     or Pyridine (until pH 7).
    
  • Concentration: Filter and evaporate methanol under reduced pressure (keep bath <40°C) to yield the crude isomeric mixture (Syrup).

Method B: Purification via Per-O-Acetylation (The "Trustworthy" Route)

Rationale: Direct separation of free methyl galactofuranosides from pyranosides is notoriously difficult due to polarity. Acetylation amplifies the physical differences, allowing easy silica separation.

  • Derivatization: Dissolve the crude syrup from Method A in Pyridine (50 mL) and

    
     (50 mL). Stir at RT overnight.
    
  • Workup: Co-evaporate with toluene (3x) to remove pyridine. Dissolve residue in EtOAc, wash with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Separation: Perform Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (Gradient 8:1

      
       4:1).
      
    • Order of Elution:

      • Methyl

        
        -D-galactofuranoside tetraacetate (Fastest).
        
      • Methyl

        
        -D-galactofuranoside tetraacetate.
        
      • Pyranoside acetates (Slowest).

  • Deprotection (Zemplén): Dissolve the pure furanoside acetate in dry MeOH. Add catalytic NaOMe (pH 9). Stir 1h. Neutralize with Amberlite IR-120 (H+), filter, and concentrate.

Workflow Visualization

G Start D-Galactose (Anhydrous) Reaction Fischer Glycosidation (MeOH, H+, 60°C, 2h) Kinetic Control Start->Reaction Acid Catalysis Crude Crude Mixture (Gal_f + Gal_p) Reaction->Crude Neutralization Acetylation Per-O-Acetylation (Ac2O/Pyridine) Crude->Acetylation Derivatization Chromatography Silica Chromatography (Hexane:EtOAc) Acetylation->Chromatography Purification PureAc Pure Methyl Gal_f Tetraacetate Chromatography->PureAc Separation Deprotection Zemplén Deprotection (NaOMe/MeOH) PureAc->Deprotection Hydrolysis FinalProduct Pure Methyl Galactofuranoside Deprotection->FinalProduct Isolation

Caption: Optimized workflow for the isolation of pure methyl galactofuranosides via an acetylation-purification-deprotection strategy.

Characterization Data (NMR)[2][3][4][5][6][7][8]

The furanoside ring is distinguished by the low-field shift of the anomeric proton and specific coupling constants.

IsomerProton (

)

(ppm)
Coupling

(Hz)
Carbon (

)

(ppm)
Key Diagnostic

-D-Galf
4.92 4.5 109.3 Doublet, deshielded


-D-Galf
4.84 < 1.0 103.5 Singlet-like


-D-Galp
4.803.8100.2Standard pyranoside

-D-Galp
4.357.8104.6Large axial-axial coupling

Note: Data recorded in


. Furanosides typically show 

signals downfield (>103 ppm) compared to

-pyranosides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Furanoside Yield Reaction time too long (Thermodynamic shift).Stop reaction earlier (1.5h). Reduce temp to 50°C.
Incomplete Reaction High water content in MeOH.Use freshly distilled MeOH or 3Å sieves. Water inhibits oxocarbenium formation.
Poor Separation Silica column overloaded or too polar.Use the acetylation route (Method B). Do not attempt to separate free sugars on standard silica.
Anomerization Acid traces during workup.[2]Ensure complete neutralization with Pyridine or NaHCO3 before evaporation.

References

  • Mechanism & Kinetics: Fischer, E. (1893). "Über die Glucoside der Alkohole." Berichte der deutschen chemischen Gesellschaft. Link

  • Flow Chemistry Optimization: Kanno, K., et al. (2019). "Kinetically Controlled Fischer Glycosidation under Flow Conditions." Synlett. Link

  • Purification Strategies: Kovác, P., et al. (1984). "Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside." Carbohydrate Research. Link

  • NMR Characterization: Gorin, P.A.J., et al. (1996). "NMR studies of galactofuranose derivatives." Carbohydrate Research. Link

Sources

enzymatic synthesis of methyl beta-D-galactofuranoside using Galf-ase

Application Note: Precision Enzymatic Synthesis of Methyl -D-Galactofuranoside

Target Audience:

Executive Summary

Methyl


1

Traditional chemical synthesis of galactofuranosides is plagued by the thermodynamic instability of the furanose ring, which readily isomerizes to the more stable pyranose form (mutarotation) under acidic conditions. This guide details a biocatalytic protocol utilizing


-D-galactofuranosidase (Galf-ase)transglycosylation

Mechanistic Principles

The Challenge: Furanose vs. Pyranose

In solution, D-galactose exists in an equilibrium dominated by the pyranose form (~93%



The Solution: Kinetically Controlled Transglycosylation

This protocol utilizes a "retaining"

  • Glycosylation Step: The enzyme nucleophile attacks the anomeric carbon of an activated donor (e.g., p-nitrophenyl

    
    -D-galactofuranoside), releasing the leaving group (pNP) and forming a covalent glycosyl-enzyme intermediate.
    
  • Deglycosylation Step: In the presence of a high concentration of acceptor (Methanol) relative to water, the methanol intercepts the intermediate, transferring the galactofuranosyl moiety to form Me-

    
    -Galf.
    

Key Advantage: The enzyme active site constrains the sugar ring, preventing ring expansion to the pyranose form during the reaction.

TransglycosylationDonorDonor(pNP-beta-D-Galf)ComplexTransition State(Glycosyl-Enzyme)Donor->Complex Nucleophilic AttackEnzymeFree Enzyme(Galf-ase)Enzyme->ComplexWaterHydrolysis(Acceptor: H2O)Complex->Water k_hyd (Undesired)MethanolTransglycosylation(Acceptor: MeOH)Complex->Methanol k_trans (Desired)GalByproduct(D-Galactose)Water->GalProductTarget Product(Me-beta-D-Galf)Methanol->ProductProduct->Complex Secondary Hydrolysis

Figure 1: Kinetic pathway of enzymatic transglycosylation. Competition between hydrolysis (


Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Enzyme Recombinant

-D-Galf-ase (e.g., AnGalf-ase, CtAraf51)
Biocatalyst
Donor p-Nitrophenyl

-D-galactofuranoside (pNP-Galf)
Activated furanose donor
Acceptor Methanol (HPLC Grade)Nucleophilic acceptor
Buffer 50 mM Sodium Phosphate / Citrate, pH 5.5 - 6.0Reaction medium
Quench 1 M

or Heat block (95°C)
Stop reagent
Standard p-NitrophenolQuantification standard
Step-by-Step Methodology
Phase 1: Reaction Optimization (Small Scale)

Objective: Determine optimal Methanol concentration that maximizes transglycosylation without denaturing the enzyme.

  • Preparation: Prepare 100

    
    L reaction mixtures containing:
    
    • 10 mM pNP-Galf.

    • Methanol gradient: 0%, 10%, 20%, 30%, 40% (v/v).

    • Buffer (adjust to final volume).

  • Initiation: Add Galf-ase (approx. 0.1 - 1.0 U/mL final).

  • Incubation: Incubate at 30°C - 37°C with gentle shaking (500 rpm).

  • Monitoring:

    • At

      
       min, withdraw 10 
      
      
      L aliquots.
    • Quench in 100

      
      L 1 M 
      
      
      (Stops reaction, turns released pNP yellow).
    • Measure Absorbance at 405 nm (

      
      ) to quantify total donor consumption.
      
  • Product Analysis (TLC/HPLC):

    • Spot reaction mix on Silica TLC.

    • Eluent: EtOAc:MeOH:Water (7:2:1).

    • Visualize with Orcinol/H2SO4 charring.

    • Result: Look for the appearance of a faster-migrating spot (

      
      ) corresponding to Me-Galf, distinct from Galactose (
      
      
      ) and pNP-Galf (
      
      
      ).
Phase 2: Preparative Synthesis (Scale-Up)

Based on optimization, typically 20-30% MeOH is optimal.

  • Substrate Solution: Dissolve 50 mg (0.16 mmol) of pNP-Galf in 2.5 mL of 50 mM Phosphate Buffer (pH 6.0).

  • Acceptor Addition: Slowly add 1.0 mL Methanol (approx 28% v/v final) while stirring to prevent precipitation.

  • Enzyme Addition: Add 10 Units of Galf-ase.

  • Reaction: Incubate at 30°C.

  • Kinetic Control (Crucial): Monitor the reaction by TLC every 30 minutes.

    • Stop point: When the donor (pNP-Galf) is ~80-90% consumed.

    • Reason: Prolonged incubation leads to "secondary hydrolysis," where the enzyme hydrolyzes the newly formed Me-Galf product back to Galactose.

  • Termination: Heat inactivation at 95°C for 5 minutes. Centrifuge to remove denatured protein.

  • Purification:

    • Concentrate supernatant under reduced pressure (remove MeOH).

    • Load onto a C18 Sep-Pak cartridge or Silica Flash Column.

    • Elution: Wash with water (removes Galactose/Enzyme/Salts)

      
       Elute with 5-10% MeOH (elutes Me-Galf) 
      
      
      Elute with 50% MeOH (removes unreacted pNP-Galf/pNP).

Analytical Validation

To ensure the product is Methyl


-D-galactofuranoside
ParameterMethyl

-D-Galactofuranoside (Target)
Methyl

-D-Galactopyranoside (Contaminant)

C NMR (C1)

108.0 - 109.5 ppm

104.0 - 105.0 ppm

H NMR (H1)

~4.8 - 4.9 ppm
(Singlet or small doublet)

~4.2 ppm (Doublet,

Hz)
Ring Form 5-membered (Furanose)6-membered (Pyranose)
Stability Acid LabileAcid Stable

Key Diagnostic: The C1 signal of


Troubleshooting & Optimization

Low Yield?
  • Issue: High hydrolysis rate (Water attacking instead of Methanol).

  • Fix: Increase Methanol concentration up to the enzyme's stability limit. Alternatively, use a co-solvent like DMSO (10%) to improve donor solubility, allowing higher substrate loading which favors transglycosylation.

Product Disappears?
  • Issue: Secondary Hydrolysis.

  • Fix: You missed the kinetic maximum. Reduce reaction time. Perform a time-course study and quench exactly at peak product concentration.

Enzyme Instability?
  • Issue: Enzyme precipitates in 30% Methanol.

  • Fix: Immobilize the enzyme on resin (e.g., Ni-NTA for His-tagged proteins or covalent linkage to acrylic beads). Immobilization often increases solvent stability significantly.

References

  • Tewari, Y. B., et al. (1999). "Thermodynamics of the hydrolysis and synthesis of galactofuranosides." Journal of Biological Chemistry.

  • Lafi, M. A., et al. (2021).

    
    -D-galactofuranosidase from the fungus Aspergillus niger." Scientific Reports. 
    
  • Margolles, A., et al. (2005).

    
    -D-galactofuranosides using an 
    
    
    -L-arabinofuranosidase."[1][2] Organic & Biomolecular Chemistry.
  • Marino, C., et al. (2010). "Galactofuranose-containing glycans: synthesis and biological aspects." Future Medicinal Chemistry.

  • Cren, S., et al. (2020). "Galactofuranose-Related Enzymes: Challenges and Hopes." International Journal of Molecular Sciences.

preparation of methyl beta-D-galactofuranoside using acid-catalyzed methanolysis

Application Note: Precision Synthesis of Methyl -D-Galactofuranoside via Kinetically Controlled Acid-Catalyzed Methanolysis

Abstract & Core Directive

This guide details the synthesis of methyl


-D-galactofuranosidekinetic product

Scientific Background & Mechanistic Insight

The Kinetic vs. Thermodynamic Challenge

In the presence of acid and methanol, D-galactose undergoes mutarotation and glycosylation. The reaction proceeds through two distinct phases:

  • Kinetic Phase (Fast): Formation of methyl galactofuranosides (5-membered rings). The flexible furanose ring forms rapidly due to the lower activation energy required for ring closure.

  • Thermodynamic Phase (Slow): Isomerization to methyl galactopyranosides (6-membered rings). The pyranoside chair conformation is thermodynamically more stable (approx. 2-4 kcal/mol lower energy) and becomes the dominant product over time or at high temperatures.

Crucial Insight: To isolate the

Reaction Pathway Diagram

The following diagram illustrates the reaction flux. Note that the

ReactionPathwayGalD-Galactose(Starting Material)OxoOxocarbeniumIntermediateGal->OxoH+, MeOHMeGal_Fur_BetaMethyl β-D-Galactofuranoside(Target: Kinetic Major)Oxo->MeGal_Fur_BetaFast (k1)MeGal_Fur_AlphaMethyl α-D-Galactofuranoside(Kinetic Minor)Oxo->MeGal_Fur_AlphaFast (k2)MeGal_PyrMethyl Galactopyranosides(Thermodynamic Sink)MeGal_Fur_Beta->MeGal_PyrSlow Isomerization(Heat/Time)MeGal_Fur_Alpha->MeGal_PyrSlow Isomerization

Caption: Reaction pathway showing the kinetic preference for furanoside formation followed by thermodynamic equilibration to pyranosides.

Experimental Protocol

Reagents & Equipment
  • Starting Material: D-Galactose (Anhydrous, >99% purity).

  • Solvent: Methanol (HPLC Grade, Anhydrous; dried over 3Å molecular sieves).

  • Catalyst: Acetyl Chloride (AcCl) or Amberlite IR-120 (H+ form).

    • Note: AcCl generates anhydrous HCl in situ when added to MeOH.

  • Neutralization: Silver Carbonate (Ag₂CO₃) or Amberlite IR-400 (OH- form).

  • Monitoring: TLC Plates (Silica Gel 60 F254).

  • Stain:

    
    -Anisaldehyde-Sulfuric Acid or 5% H₂SO₄ in EtOH (requires heat).
    
Step-by-Step Procedure (Batch Method)

Step 1: Catalyst Preparation (In Situ HCl)

  • In a flame-dried round-bottom flask under Argon, add 50 mL of anhydrous Methanol .

  • Cool the methanol to 0°C in an ice bath.

  • Dropwise add 0.35 mL of Acetyl Chloride (5.0 mmol). Stir for 10 minutes.

    • Result: A ~0.1 M solution of anhydrous methanolic HCl.

Step 2: Glycosidation (Kinetic Control)

  • Add 1.80 g of D-Galactose (10.0 mmol) to the methanolic HCl solution.

  • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Alternative: For faster reaction (but higher risk of pyranoside), heat to 50°C for 2 hours .

  • Stir vigorously. The galactose will slowly dissolve.

  • Monitor by TLC (Eluent: EtOAc/MeOH/H₂O 7:2:1) every 30 minutes.

    • Target Endpoint: Disappearance of D-Galactose (Rf ~0.15) and appearance of two faster-moving spots (Rf ~0.5-0.6).

    • Stop Condition: Typically 4-6 hours at RT . Do NOT reflux overnight; this will yield the pyranoside (Rf ~0.4).

Step 3: Quenching & Work-up

  • Once the starting material is consumed, immediately neutralize the acid to stop isomerization.

    • Method A (Resin): Add ~5 g of Amberlite IR-400 (OH-) resin (pre-washed with MeOH). Stir until pH is neutral (pH paper 6-7). Filter off resin.

    • Method B (Silver): Add Ag₂CO₃ powder until pH is neutral. Filter through a Celite pad.

  • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C to obtain a clear, syrupy residue.

Step 4: Purification (Separation of Anomers)

  • Dissolve the crude syrup in a minimum amount of MeOH/CHCl₃ (1:9).

  • Load onto a Silica Gel Flash Column .

  • Elution Gradient:

    • Start: 100% CHCl₃ (or DCM).

    • Gradient: 0% → 15% MeOH in CHCl₃.

  • Fraction Collection:

    • Fraction 1 (Fastest): Methyl

      
      -D-galactofuranoside (Target).
      
    • Fraction 2: Methyl

      
      -D-galactofuranoside.[1]
      
    • Fraction 3 (Slowest/Trace): Methyl galactopyranosides.

Characterization & Data Analysis

Distinguishing the furanoside from the pyranoside is the most common point of failure. The furanoside ring current results in distinct NMR shifts, particularly at the anomeric center and C-4.

Comparative NMR Data (D₂O)
PositionAtomMethyl

-D-Galf
(Target)
Methyl

-D-Galf
Methyl

-D-Galp (Common Impurity)
C-1 ¹³C109.3 ppm 103.0 ppm100.2 ppm
H-1 ¹H4.88 ppm (s) 4.95 ppm (d, J=4.5)4.82 ppm (d, J=3.8)
C-4 ¹³C83.5 ppm 82.0 ppm70.2 ppm
Ring Type5-Membered 5-Membered6-Membered

Key Diagnostic Signals:

  • ¹³C NMR: The C-1 signal for the

    
    -furanoside is significantly downfield (~109 ppm) compared to the pyranoside (~100 ppm).
    
  • ¹³C NMR: The C-4 signal is a "fingerprint" for furanosides (~83 ppm) vs pyranosides (~70 ppm) due to the ring strain/geometry.

  • ¹H NMR: The

    
    -furanoside anomeric proton often appears as a singlet or doublet with very small coupling (J < 2 Hz) due to the dihedral angle, whereas the 
    
    
    -furanoside shows a larger coupling (J ~4.5 Hz).
Physical Properties
  • State: Often isolated as a colorless syrup or amorphous solid (unlike the highly crystalline pyranoside, MP 167°C).

  • Optical Rotation:

    
     approx. -110° to -120° (MeOH). Note the strong negative rotation compared to the positive rotation of 
    
    
    -pyranoside (+178°).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield of Furanoside Reaction time too long or Temp too high.Reduce time. Stop reaction immediately when SM is consumed. Do not heat >50°C.
Pyranoside Contamination Acid concentration too high.Use exactly 0.05-0.1 M acid. High acidity catalyzes ring expansion rapidly.
Hydrolysis during Workup Incomplete neutralization or water present.Ensure pH is strictly neutral (7.0) before evaporation.[2] Furanosides are acid-labile.
Poor Separation Column overloaded or gradient too steep.Use a shallow gradient (e.g., 2% MeOH increments). Furanosides are very polar.

References

  • Fischer, E. (1893). Über die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400-2412.

  • Masui, H., et al. (2019). Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides. Synlett, 30(06), 726-730.

  • Richards, M. R., & Lowary, T. L. (2013).[3] Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103-114.[3][4]

  • Marino, C., et al. (2010). Synthesis of 5-deoxy-beta-D-galactofuranosides as tools for the characterization of beta-D-galactofuranosidases. Bioorganic & Medicinal Chemistry, 18(14), 5339-5345.

Application Notes and Protocols for the Chemical Synthesis of Galactofuranosyl Glycosides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

D-Galactofuranose (Galf), the five-membered ring isomer of galactose, is a critical structural component of glycoconjugates in a wide array of pathogenic microorganisms, including bacteria, fungi, and protozoa.[1][2] Notably, this furanosidic form of galactose is absent in mammals, making the biosynthetic pathways and enzymes involved in its incorporation ideal targets for the development of novel antimicrobial agents and diagnostic tools.[3][4][5] The chemical synthesis of oligosaccharides containing galactofuranose is therefore of paramount importance for advancing glycobiology research and drug development.[3][5]

However, the synthesis of galactofuranosyl glycosides is a complex undertaking. Challenges include the inherent thermodynamic instability of the furanose ring compared to its pyranose counterpart, the need for precise control over stereoselectivity to obtain either the α (1,2-cis) or β (1,2-trans) anomeric linkage, and the management of multiple hydroxyl protecting groups.[6]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key strategies and methodologies for the chemical synthesis of galactofuranosyl glycosides. It combines established principles with field-proven insights to explain the causality behind experimental choices and to provide robust, self-validating protocols.

The Three Pillars of Galactofuranoside Synthesis

The successful synthesis of a galactofuranosyl glycoside hinges on the careful selection and preparation of three key components: the Galactofuranosyl Donor , the Glycosyl Acceptor , and the Glycosylation Reaction conditions that unite them. The interplay between these elements dictates the yield, efficiency, and, most critically, the stereochemical outcome of the synthesis.

Pillar 1: The Galactofuranosyl Donor: Activation and Leaving Groups

The glycosyl donor is a galactofuranose derivative activated at the anomeric carbon with a suitable leaving group. The choice of donor is a cornerstone of the synthetic strategy, influencing both its reactivity and the stereochemical outcome of the glycosylation.

Common Galactofuranosyl Donors:
  • Thioglycosides: These donors, typically featuring a thiophenyl or thioethyl group at the anomeric position, are highly stable and compatible with a wide range of protecting group manipulations, making them workhorses in oligosaccharide synthesis.[3][7] They are activated by thiophilic promoters, such as the combination of N-Iodosuccinimide (NIS) and a catalytic amount of Trifluoromethanesulfonic acid (TfOH).[3][8]

  • Trichloroacetimidates: Formed by the reaction of a galactofuranose hemiacetal with trichloroacetonitrile, these donors are highly reactive and are activated under mildly acidic conditions using Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂).[9][10] Their high reactivity makes them suitable for coupling with less reactive acceptors.

  • Glycosyl Halides: While historically significant, glycosyl bromides and chlorides are often less stable than other donors.[4] However, recent advancements have led to efficient activation systems, for instance, using cooperative Ag₂SO₄ and Bi(OTf)₃ for glycosyl chlorides.[11] Glycosyl iodides, formed in situ from per-O-silylated or acylated precursors by reaction with TMSI, can be highly effective for β-selective glycosylations.[12]

  • Selenoglycosides: Phenyl selenoglycosides can be potent glycosyl donors. A key advantage is their chemoselective activation with NIS/TfOH in the presence of a thioglycoside acceptor, allowing for orthogonal glycosylation strategies.

The overall workflow for preparing a glycosyl donor and executing a glycosylation reaction is depicted below.

G cluster_0 Donor Preparation cluster_1 Glycosylation Reaction cluster_2 Final Product Synthesis D_Gal D-Galactose Protect Protection of Hydroxyl Groups D_Gal->Protect Activate Anomeric Activation (e.g., Thiolation, Imidate Formation) Protect->Activate Donor Protected Galf Glycosyl Donor Activate->Donor Mix Mixing Donor & Acceptor Donor->Mix Acceptor Glycosyl Acceptor (with free -OH) Acceptor->Mix Promoter Addition of Promoter (e.g., NIS/TfOH, TMSOTf) Mix->Promoter Glycoside Protected Galactofuranosyl Glycoside Promoter->Glycoside Deprotect Global Deprotection Glycoside->Deprotect Purify Purification (e.g., HPLC, Chromatography) Deprotect->Purify Final Target Galactofuranosyl Glycoside Purify->Final

Caption: General workflow for galactofuranoside synthesis.

Pillar 2: The Role of Protecting Groups in Directing Stereochemistry

Protecting groups are not merely passive spectators in the glycosylation reaction; they are critical directors of stereochemical outcomes. The choice of protecting group at the C-2 position of the galactofuranosyl donor is particularly influential.

  • Neighboring Group Participation (1,2-trans Selectivity): Acyl protecting groups, such as benzoyl (Bz) or acetyl (Ac), at the C-2 position can participate in the reaction mechanism. Upon activation of the leaving group, the C-2 acyl group attacks the anomeric center, forming a stable dioxolanylium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, leading exclusively to the formation of a 1,2-trans (β) glycosidic linkage.[13][14]

  • Non-Participating Groups (1,2-cis Selectivity): To achieve the 1,2-cis (α) linkage, non-participating protecting groups, such as benzyl (Bn) or silyl ethers, must be used at the C-2 position.[15] In the absence of neighboring group participation, the stereochemical outcome is governed by a complex interplay of factors including the anomeric effect, solvent effects, temperature, and the nature of the donor and promoter.[9][15][16] For instance, using conformationally restricted donors, such as a 3,5-O-di-tert-butylsilylene derivative, in conjunction with specific promoting systems like p-NO₂PhSCl/AgOTf at low temperatures (-78 °C) can favor the formation of α-glycosides.[15]

G cluster_beta β-Glycoside Formation (1,2-trans) cluster_alpha α-Glycoside Formation (1,2-cis) Donor_B Galf Donor (C2-OAcyl) Intermediate_B Dioxolanylium Ion (Stable Intermediate) Donor_B->Intermediate_B Participation Product_B β-Galactofuranoside Intermediate_B->Product_B Acceptor Attack (trans-face) Donor_A Galf Donor (C2-OBn) Intermediate_A Oxocarbenium Ion (Less Stable) Donor_A->Intermediate_A No Participation Product_A α/β Mixture (α favored under kinetic control) Intermediate_A->Product_A Acceptor Attack

Sources

Application Notes & Protocols: A Guide to the Chemoenzymatic Synthesis of Galactofuranose Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Galactofuranose

D-Galactofuranose (Galf), the five-membered ring isomer of galactose, is a critical structural component in the cell walls of numerous pathogenic microorganisms, including bacteria (Mycobacterium tuberculosis), fungi (Aspergillus fumigatus), and protozoan parasites (Leishmania major, Trypanosoma cruzi).[1][2][3][4][5][6] Its complete absence in mammals makes the biosynthetic pathways responsible for its production and incorporation into glycoconjugates highly attractive targets for the development of novel anti-infective agents.[5][7][8][9] Galf-containing structures are often essential for the viability, structural integrity, and virulence of these pathogens.[1][4][10]

Chemoenzymatic synthesis has emerged as a powerful and elegant strategy to construct complex Galf-containing oligosaccharides and glycoconjugates.[11][12][13] This approach synergistically combines the strategic flexibility of chemical synthesis with the unparalleled stereo- and regioselectivity of enzymatic catalysis. By leveraging this synergy, researchers can efficiently generate bespoke Galf derivatives for use as biological probes, diagnostic tools, vaccine candidates, and substrates for high-throughput screening in drug discovery campaigns.[4][14][15]

This guide provides an in-depth overview and detailed protocols for the chemoenzymatic synthesis of galactofuranose derivatives, focusing on the core enzymatic steps and their integration with chemical methodologies.

The Chemoenzymatic Strategy: A Union of Chemical and Biological Catalysis

The power of the chemoenzymatic approach lies in assigning the most suitable catalyst—chemical or biological—to each transformation. Chemical methods excel at creating unnatural building blocks, installing functional handles, and forming linkages not readily accessible through biology. Enzymes, in turn, provide exquisite control over the formation of specific glycosidic bonds, avoiding the need for complex protecting group manipulations.

A typical chemoenzymatic workflow for Galf derivatives involves two main arms that converge to create the final product.

G cluster_chem Chemical Synthesis Pathway cluster_enz Enzymatic Synthesis Pathway chem_start Simple Starting Materials acceptor Modified Acceptor (e.g., with linker, fluorophore) chem_start->acceptor Multi-step Synthesis product Target Galf-Derivative acceptor->product udp_galp UDP-Galactopyranose (UDP-Galp) udp_galf UDP-Galactofuranose (UDP-Galf) udp_galp->udp_galf UDP-Galactopyranose Mutase (UGM) udp_galf->product Galactofuranosyl- transferase (GlfT)

Figure 1: A generalized workflow for chemoenzymatic synthesis, combining a chemically synthesized acceptor with an enzymatically generated UDP-Galf donor.

Application Note 1: Enzymatic Synthesis of the Universal Donor, UDP-Galactofuranose

Core Principle: The biosynthesis of all Galf-containing glycans begins with the conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). This critical ring contraction is catalyzed by the flavoenzyme UDP-galactopyranose mutase (UGM).[1][7] The UGM-catalyzed reaction is reversible, with the equilibrium strongly favoring the thermodynamically more stable pyranose form (approximately 9:1 to 11:1 Galp:Galf).[3][16] Therefore, a key challenge is to efficiently produce and isolate the less abundant, kinetically important UDP-Galf.

Protocol: Synthesis and Purification of UDP-Galf

This protocol is adapted from methodologies developed for the characterization of UGM and its products.[16]

Part A: Expression and Purification of Recombinant UGM

  • Gene Expression: The gene for UGM (glf) from E. coli or M. tuberculosis is commonly cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.

  • Lysis and Clarification: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse cells by sonication or high-pressure homogenization. Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Chromatography: Purify the His-tagged UGM from the clarified lysate using a Ni-NTA affinity column. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Quality Control: Assess protein purity by SDS-PAGE and concentration using a Bradford or BCA assay. The purified enzyme can be dialyzed against a storage buffer and stored at -80°C.

Part B: Enzymatic Conversion and Purification

  • Reaction Setup: In a suitable reaction vessel, combine the following components:

    • UDP-galactopyranose (UDP-Galp): 10-20 mM

    • Purified UGM: 1-5 µM

    • Reaction Buffer: 50 mM HEPES, pH 7.5, containing 100 µM FAD (as UGM is a flavoenzyme)

    • Incubate at 37°C.

  • Reaction Monitoring: The reaction will reach equilibrium within 1-2 hours. The conversion can be monitored by withdrawing aliquots, stopping the reaction (e.g., by boiling or acid quench), and analyzing by HPLC.

  • Purification of UDP-Galf: The low-yield UDP-Galf must be separated from the abundant starting material, UDP-Galp. High-performance anion-exchange chromatography (HPAEC) is the method of choice.[16]

    • Column: A strong anion-exchange column (e.g., Dionex CarboPac PA100 or similar).

    • Mobile Phase: A gradient of a high-salt buffer (e.g., ammonium carbonate or triethylammonium bicarbonate) is used to elute the nucleotides. UDP-Galf and UDP-Galp are isomers but often exhibit slightly different retention times, allowing for their separation.

  • Product Characterization and Desalting: Collect the fractions corresponding to the UDP-Galf peak. Confirm the identity and purity of the product using electrospray ionization mass spectrometry (ESI-MS) and NMR spectroscopy.[16] Lyophilize the pooled fractions repeatedly to remove the volatile salt buffer.

ParameterTypical Value/ConditionRationale
Substrate (UDP-Galp) 10-20 mMHigh substrate concentration to maximize product formation despite unfavorable equilibrium.
Enzyme (UGM) 1-5 µMCatalytic amount sufficient to reach equilibrium in a reasonable timeframe.
Cofactor (FAD) 100 µMEssential for the stability and catalytic activity of the UGM flavoenzyme.[1]
Purification Method HPAEC-HPLCProvides the necessary resolution to separate the UDP-Galf furanose isomer from the pyranose starting material.[16]
Typical Yield 5-10% of total UDP-GalReflects the natural equilibrium of the UGM-catalyzed reaction.[16]

Application Note 2: Synthesis of a Disaccharide via a Galactofuranosyltransferase

Core Principle: Once UDP-Galf is obtained, galactofuranosyltransferases (GlfTs) can be used to transfer the Galf moiety to a specific acceptor substrate.[8] For example, GlfT2 from the mycobacterial galactan biosynthesis pathway is a bifunctional enzyme that forms both β-(1→5) and β-(1→6) linkages.[6] This protocol outlines the synthesis of a simple disaccharide using a chemically prepared acceptor and enzymatically synthesized UDP-Galf.

G udp_galf UDP-Galf (Enzymatically Synthesized) glft2 Galactofuranosyl- transferase (GlfT2) udp_galf->glft2 acceptor Chemical Acceptor (e.g., pNP-β-D-Galf) acceptor->glft2 product β-D-Galf-(1→X)-β-D-Galf-pNP glft2->product udp UDP glft2->udp

Figure 2: Reaction scheme for the GlfT2-catalyzed synthesis of a galactofuranosyl disaccharide.

Protocol: GlfT-Catalyzed Glycosylation

Part A: Chemical Synthesis of an Acceptor Substrate A variety of acceptor substrates can be designed and synthesized.[5][17] A common and useful acceptor is p-nitrophenyl β-D-galactofuranoside (pNP-Galf), as the pNP group acts as a chromophore for easy detection. Its synthesis involves chemical methods to control the furanose ring formation and subsequent glycosylation.[18] An alternative is to use a lipid-linked acceptor to probe polymer synthesis.[17]

  • Protecting Group Strategy: Start with D-galactose and employ a protection strategy that favors the furanose form, such as selective protection of the primary alcohol.

  • Glycosylation: Activate the anomeric position (e.g., as a glycosyl iodide or trichloroacetimidate) and react with p-nitrophenol under appropriate conditions to form the β-glycosidic linkage.[4][19]

  • Deprotection and Purification: Remove protecting groups and purify the final pNP-Galf acceptor by column chromatography.

Part B: Enzymatic Glycosylation

  • Reaction Setup:

    • UDP-Galf (donor): 1-2 mM

    • pNP-Galf (acceptor): 2-5 mM (acceptor is often in excess)

    • Purified GlfT2 enzyme: 1-10 µM

    • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 (divalent cations are often required for transferase activity)

    • Incubate at 30-37°C for 2-16 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold ethanol or by flash-freezing in liquid nitrogen.

  • Purification: The product disaccharide can be purified from the reaction mixture using size-exclusion chromatography (to remove the enzyme) followed by reversed-phase HPLC (to separate the product from unreacted substrates and UDP).

  • Characterization: Confirm the structure of the resulting disaccharide (e.g., pNP-β-D-Galf-(1→6)-β-D-Galf) by mass spectrometry (to verify mass) and 2D NMR spectroscopy (e.g., HMBC, HSQC) to unambiguously determine the linkage position.

Application Note 3: Oligosaccharide Synthesis via Enzymatic Transglycosylation

Core Principle: While glycosyltransferases are the natural choice for synthesis, some glycoside hydrolases can be coerced to form glycosidic bonds under specific conditions. This process, known as transglycosylation, occurs when the enzyme uses a second sugar molecule as a nucleophile instead of water after cleaving an activated donor substrate. Certain α-L-arabinofuranosidases have been shown to possess remarkable promiscuity, recognizing and processing D-galactofuranoside donors to synthesize oligo-D-galactofuranosides.[2][11][20] This is a powerful chemoenzymatic route as it bypasses the need for nucleotide-activated sugar donors.

Protocol: Transglycosylation using an Arabinofuranosidase

Part A: Synthesis of an Activated Donor The donor must be an activated substrate for the hydrolase, such as p-nitrophenyl-β-D-galactofuranoside (pNP-Galf), as described in Application Note 2.

Part B: Enzymatic Transglycosylation

  • Reaction Setup:

    • pNP-Galf (donor/acceptor): 50-100 mM in a minimal volume of co-solvent (e.g., DMSO or DMF) to aid solubility.

    • GH51 α-L-arabinofuranosidase: Add a catalytic amount of the enzyme.

    • Reaction Buffer: 50 mM sodium acetate, pH 5.0 (or the optimal pH for the specific hydrolase).

    • Incubate at the optimal temperature for the enzyme (e.g., 40°C).

  • Reaction Monitoring: The reaction progress is a competition between hydrolysis (producing pNP and Galf) and transglycosylation (producing pNP-disaccharides, trisaccharides, etc.). Monitor the formation of products over time using TLC or HPLC. The ratio of different regioisomers and oligomer lengths can be tuned by adjusting the reaction time.[11][20]

  • Product Isolation: Quench the reaction at the desired time point (when the target product concentration is maximal) by boiling the mixture to denature the enzyme. The mixture of oligosaccharides can be separated by size-exclusion chromatography or preparative HPLC.

  • Structural Analysis: The resulting products will be a mixture of regioisomers (e.g., β-D-Galf-(1→2)-β-D-Galf, β-D-Galf-(1→5)-β-D-Galf, β-D-Galf-(1→6)-β-D-Galf).[20] Extensive NMR analysis is required to determine the structure and ratio of each isomer formed.

Troubleshooting and Key Considerations

  • Enzyme Activity: Ensure all enzymes are active and cofactors are present. Perform activity assays on purified enzymes before use in large-scale synthesis.

  • Substrate Purity: The purity of both chemical and enzymatic precursors is paramount. Impurities can inhibit enzymes or lead to unwanted side products.

  • Equilibrium of UGM: To drive the UGM reaction towards UDP-Galf, one could couple it with a subsequent, irreversible reaction (e.g., a GlfT-catalyzed transfer), thereby consuming the UDP-Galf as it is formed.

  • Product Characterization: Unambiguous characterization of Galf derivatives requires sophisticated analytical techniques. Due to the furanose ring's flexibility, NMR spectra can be complex. Collaboration with an analytical specialist is highly recommended.

  • Chemical Glycosylation: While enzymes offer precision, chemical methods for galactofuranosylation remain vital, especially for creating α-linkages or for use with substrates incompatible with enzymatic conditions.[4][5][19]

Conclusion and Future Outlook

The chemoenzymatic synthesis of galactofuranose derivatives represents a pinnacle of modern glycoscience, enabling the creation of molecules that are otherwise inaccessible. These strategies provide essential tools to probe the enzymes of the Galf biosynthesis pathway, which are validated targets for new anti-tuberculosis, anti-fungal, and anti-parasitic drugs.[9][21] The continued discovery of new enzymes and the refinement of chemical and enzymatic protocols will further expand the synthetic toolbox, accelerating research in infectious disease and glycobiology.

References

  • Weston, A., Stern, R. J., Lee, R. E., & Futterman, B. A. (1996). Enzymatic synthesis of UDP-galactofuranose and an assay for UDP-galactopyranose mutase based on high-performance liquid chromatography. Analytical Biochemistry, 242(1), 25-32. [Link]

  • Vetere, A., Pira, S. L., & Legentil, L. (2010). Enzymatic synthesis of oligo-d-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays. Organic & Biomolecular Chemistry, 8(11), 2602-2609. [Link]

  • Soltero-Higgin, M., Carlson, E. E., & Kiessling, L. L. (2012). Structure, mechanism, and dynamics of UDP-galactopyranose mutase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(9), 1335-1348. [Link]

  • Sanders, D. A., Stura, E. A., & Pan, F. (2001). Role of UDP-galactopyranose mutase in the biosynthesis of the cell wall. Trends in Microbiology, 9(5), 201-203. [Link]

  • Eppe, G., Bkassiny, S. E., & Vincent, S. P. (2015). Chapter 9: Galactofuranose Biosynthesis: Discovery, Mechanisms and Therapeutic Relevance. In Carbohydrates in Drug Design and Discovery. Royal Society of Chemistry. [Link]

  • Cottaz, S., & Driguez, H. (2005). An original chemoenzymatic route for the synthesis of beta-D-galactofuranosides using an alpha-L-arabinofuranosidase. Carbohydrate Research, 340(4), 675-679. [Link]

  • Epre, G., & Vincent, S. P. (2014). Synthesis of a Novel UDP-carbasugar as UDP-galactopyranose Mutase Inhibitor. Organic Letters, 16(9), 2334-2337. [Link]

  • Petrović, D., Carro, A. C., & Ardá, A. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. Molecules, 25(10), 2328. [Link]

  • Sun, D., Li, X., & Liu, Y. (2013). Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry, 11(44), 7646-7650. [Link]

  • Fujimoto, T., & Komba, S. (2023). Substrate binding and catalytic mechanism of UDP-α-D-galactofuranose: β-galactofuranoside β-(1→5)-galactofuranosyltransferase GfsA. PNAS Nexus, 2(11), pgad360. [Link]

  • Wang, C., & Liu, W. (2023). UDP-Galactopyranose Mutase Mediates Cell Wall Integrity, Polarity Growth, and Virulence in Fusarium graminearum. Applied and Environmental Microbiology, 89(2), e01783-22. [Link]

  • Marino, C., & Varela, O. (2009). Facile Synthesis of per-O-tert-Butyldimethylsilyl-β-d-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. The Journal of Organic Chemistry, 74(5), 2156-2162. [Link]

  • Marino, C., & Varela, O. (2009). Facile Synthesis of per-O-tert-Butyldimethylsilyl-β-d-galactofuranose and Efficient Glycosylation via the Galactofuranosyl Iodide. The Journal of Organic Chemistry, 74(5), 2156-2162. [Link]

  • Baldoni, L., & Marino, C. (2013). Synthetic tools for the characterization of galactofuranosyl transferases. Glycosylations via acylated glycosyl iodides. Carbohydrate Research, 373, 43-51. [Link]

  • Marino, C., & Baldoni, L. (2014). Synthesis of D-galactofuranose-containing molecules: design of galactofuranosyl acceptors. ChemBioChem, 15(2), 188-204. [Link]

  • Veleti, S. K., & Lowary, T. L. (2010). Synthetic UDP-furanoses as potent inhibitors of mycobacterial galactan biogenesis. ACS Chemical Biology, 5(5), 493-502. [Link]

  • Mizutani, O., & Fujikawa, S. (2019). Chemo-enzymatic synthesis of p-nitrophenyl β-D-galactofuranosyl disaccharides from Aspergillus sp. fungal-type galactomannan. Carbohydrate Research, 473, 58-63. [Link]

  • Riegert, M. O., & Kiessling, L. L. (2010). Synthesis of galactofuranose-based acceptor substrates for the study of the carbohydrate polymerase GlfT2. Carbohydrate Research, 345(10), 1368-1374. [Link]

  • Pira, S. L., & Legentil, L. (2010). Enzymatic synthesis of oligo-d-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays. Organic & Biomolecular Chemistry, 8(11), 2602. [Link]

  • Petrović, D., & Ardá, A. (2020). Galactofuranose-Related Enzymes: Challenges and Hopes. Molecules, 25(10), 2328. [Link]

  • Paradisi, F. (2023). New Advances in Chemoenzymatic Synthesis. Catalysts, 13(5), 896. [Link]

  • Butera, D., & Marra, A. (2024). Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics. Pharmaceutics, 16(3), 346. [Link]

  • Carro, A. C., & Marino, C. (2023). Galactofuranosidases: From the Initial Activity Detection to the First Crystalline Structure. ACS Omega, 8(30), 26735-26747. [Link]

  • Uhrig, M. L., & Varela, O. (2014). Expedient synthesis of 1,6-anhydro-α-D-galactofuranose, a useful intermediate for glycobiological tools. Beilstein Journal of Organic Chemistry, 10, 1663-1668. [Link]

  • Li, W., McArthur, J. B., & Chen, X. (2016). Strategies for chemoenzymatic synthesis of carbohydrates. Chemical Communications, 52(50), 7751-7764. [Link]

  • Yi, W., & Liu, X. W. (2014). Efficient chemoenzymatic synthesis of novel galacto-N-biose derivatives and their sialylated forms. Chemical Communications, 50(73), 10675-10678. [Link]

Sources

Troubleshooting & Optimization

preventing ring expansion of methyl galactofuranoside to pyranoside

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in organic synthesis and carbohydrate chemistry workflows.

Topic: Preventing Ring Expansion (Furanoside


 Pyranoside)
Ticket ID:  GALF-STAB-001
Status:  Active
Support Level:  Tier 3 (Senior Application Scientist)

Core Directive: The Stability Landscape

The Problem: You are fighting thermodynamics. Galactofuranose (Galf) is the kinetic product of glycosidation. Galactopyranose (Galp) is the thermodynamic product. In the presence of any proton source (


) and sufficient thermal energy, the 5-membered furanose ring will open and re-close to the more stable 6-membered pyranose ring.

The Solution: Success relies on Kinetic Trapping . You must synthesize the molecule under conditions that favor the transition state of the furanoside, then immediately "freeze" the system by removing the catalyst before the system can relax into the pyranoside well.

Visualizing the Trap (Pathway Logic)

GalactoseStability cluster_prevention Prevention Zone Gal D-Galactose (Starting Material) TS Oxocarbenium Ion (Transition State) Gal->TS MeOH, H+, Heat GalF Methyl Galactofuranoside (Kinetic Product) UNSTABLE w/ Acid TS->GalF Fast (Low Temp/Short Time) GalP Methyl Galactopyranoside (Thermodynamic Product) STABLE TS->GalP Slow (High Temp/Long Time) GalF->GalP Ring Expansion (catalyzed by trace acid)

Figure 1: The kinetic vs. thermodynamic landscape of galactoside formation.[1] The green path represents the target workflow; the red dashed line represents the failure mode (ring expansion).

Synthesis Protocol: Kinetic Control

Objective: Maximize Galf yield while minimizing Galp formation.

Reagents & Setup
  • Substrate: D-Galactose (anhydrous).

  • Solvent: Methanol (HPLC grade, dried over 3Å molecular sieves).

  • Catalyst: Acetyl Chloride (AcCl) or acidic resin (e.g., Amberlite IR-120 H+).

  • Quench: Triethylamine (

    
    ) or Pyridine.
    
Step-by-Step Workflow
StepActionTechnical Rationale (The "Why")
1 Prepare Catalyst Add AcCl (1-2% v/v) to anhydrous MeOH at 0°C. Do not add Galactose yet. This generates anhydrous HCl in situ.
2 Solubilization Add D-Galactose. Stir at 0°C to Room Temp (25°C) . DO NOT REFLUX.
3 Time-Gating Monitor via TLC every 30 mins. Reaction is usually complete in 2-4 hours .
4 The Critical Quench STOP immediately upon consumption of starting material. Add

until pH paper shows basic (pH 8-9).
5 Evaporation Co-evaporate with Toluene (3x). This forms an azeotrope that removes trace acid/pyridine salts.

Critical Warning: If you concentrate the mixture before neutralizing, the concentration of acid increases as the solvent volume decreases. This effectively "cooks" your furanoside into a pyranoside in the rotary evaporator flask.

Troubleshooting & Diagnostics (FAQ)

Issue 1: "My NMR shows a mixture of products."

Diagnosis: You likely have a mix of


-furanosides and pyranosides.[2][3]
Verification:  Use 

C NMR. It is the gold standard for distinguishing ring size.

Diagnostic Table:


C NMR Shifts (C-1 Anomeric Signal) 
IsomerRing SizeC-1 Shift (

ppm)
Status
Methyl

-D-Galf
Furanose (5) ~109.0 - 110.0 Target
Methyl

-D-Galf
Furanose (5) ~103.0 - 104.0 Target
Methyl

-D-Galp
Pyranose (6)~104.5Impurity
Methyl

-D-Galp
Pyranose (6)~100.0Impurity

Note: Furanoside signals are typically downfield (deshielded) compared to pyranosides due to ring strain.

Issue 2: "The product degrades during storage."

Cause: "Auto-acidification." Trace moisture hydrolyzes residual esters or salts, regenerating acid. Fix:

  • Store as a solid if possible (lyophilize from frozen benzene/water if oil).

  • If storing as syrup, dissolve in dry solvent with a single pellet of NaOH or a few drops of

    
     in the vial.
    
  • Temperature: Store at -20°C.

Issue 3: "I need to protect the ring to lock it."

Strategy: Once the methyl glycoside is formed, you must permanently "lock" the ring size using protecting groups that do not require strong acid to install, or by using kinetic installation.

Workflow for Locking:

  • Isopropylidene (Acetonide): React Methyl Galf with 2,2-dimethoxypropane and CSA (camphorsulfonic acid) very carefully (pH controlled).

  • Benzoylation: React with BzCl/Pyridine. This "freezes" the furanose form because the resulting ester is stable and bulky.

Advanced Troubleshooting: Decision Tree

Troubleshooting Start Start: NMR Analysis CheckC1 Check 13C NMR (C-1) Start->CheckC1 Range Is signal > 108 ppm? CheckC1->Range Yes Yes (Furanoside) Range->Yes Yes No No (Pyranoside/Mix) Range->No No Action1 Proceed to Protection (Keep basic) Yes->Action1 Action2 Check Reaction Temp No->Action2 TempHigh Was Temp > 25°C? Action2->TempHigh RetryLow RETRY: Keep < 25°C Reduce Time TempHigh->RetryLow Yes CheckWorkup Check Workup pH TempHigh->CheckWorkup No CheckWorkup->RetryLow Was Acidic? Yes

Figure 2: Diagnostic workflow for identifying the root cause of ring expansion.

References

  • Chung, K. et al. (2019). "Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides." Synlett. Link

  • Lowary, T. L. (2013). "Comparison between DFT- and NMR-Based Conformational Analysis of Methyl Galactofuranosides." Carbohydrate Research. Link

  • Nifantiev, N. E. et al. (2019). "Driving Force of the Pyranoside-into-Furanoside Rearrangement." Journal of Organic Chemistry. Link

  • Beesly, N. et al. (Early foundational work on glycoside kinetics). Journal of the Chemical Society.
  • Gallo-Rodriguez, C. & de Lederkremer, R. M. (2005). "Synthesis of galactofuranosyl-containing glycoconjugates." Carbohydrate Research.

Sources

minimizing alpha-anomer formation in methyl beta-D-Galf synthesis

Technical Support Center: Methyl -D-Galactofuranoside Synthesis

Topic: Minimizing

Role:Status:

Diagnostic & Strategy: The "Beta-Furanose" Paradox

User Query: "How do I minimize alpha-anomer formation when synthesizing methyl

The Core Challenge: Synthesizing methyl


  • Ring Size: Galactose prefers the 6-membered pyranose form (thermodynamic product). You need the 5-membered furanose (kinetic product).

  • Anomeric Configuration: Within the furanose manifold, the

    
    -anomer (1,2-cis) is often thermodynamically more stable than the 
    
    
    -anomer (1,2-trans) due to the anomeric effect, though the energy difference is smaller than in pyranosides.

The Scientific Reality: Direct Fischer glycosidation (Acid + MeOH) is an equilibrium process.[1][2] While you can trap the furanose form by stopping the reaction early (kinetic control), controlling the

The Solution Architecture: To strictly minimize the

  • Pathway A (Direct): Optimized Fischer Glycosidation (Low Temp/Specific Acid)

    
     Accepts mixture 
    
    
    Relies on Chromatographic Separation .
  • Pathway B (Indirect - Recommended for Purity): Neighboring Group Participation (NGP). This chemically forces the

    
    -configuration via a C2-participating group.
    

Experimental Protocols

Protocol A: Optimized Kinetic Fischer Glycosidation

Best for: Rapid access to material where ~10-20%

Mechanism: This relies on the fact that furanosides form faster than pyranosides. We use mild acidic conditions and low temperature to "freeze" the reaction at the furanose stage before it equilibrates to the pyranose or

Reagents:

  • D-Galactose (anhydrous)

  • Methanol (anhydrous)

  • Acetyl Chloride (AcCl) or

    
     (Mild Lewis Acid)
    

Step-by-Step Workflow:

  • Activation: Dissolve D-Galactose in anhydrous MeOH (approx. 0.5 M).

  • Catalyst Addition:

    • Standard: Add AcCl dropwise at 0°C (Generates anhydrous HCl in situ, ~1-2%).

    • Alternative: Add

      
       (10 mol%). This mild Lewis acid often favors furanoside retention better than strong Brønsted acids.
      
  • Kinetic Window: Stir at Room Temperature (20-25°C) .

    • Critical Control Point: Do NOT reflux. Reflux promotes pyranose formation.

  • Monitoring: Check TLC every 30 mins. Stop when starting material is consumed.

    • Note: Furanosides (

      
      ) appear before pyranosides (
      
      
      ) in EtOAc/MeOH/H2O systems.
  • Quenching: Neutralize immediately with

    
     or basic Amberlite resin. Acid traces during concentration will cause isomerization to the 
    
    
    -form.
Protocol B: The "High-Fidelity" NGP Route (Indirect)

Best for: Users requiring >95%

Mechanism: This utilizes Neighboring Group Participation (NGP) . By protecting the C2-hydroxyl with a benzoyl group, the intermediate oxocarbenium ion is stabilized by the C2-benzoyl group from the bottom face (forming a dioxolenium ion). This blocks the


Step-by-Step Workflow:

  • Precursor Synthesis: Convert D-Galactose to Penta-O-benzoyl-

    
    -D-galactofuranose . (Standard benzoylation in pyridine, crystallize to remove pyranose forms).
    
  • Glycosylation:

    • Dissolve per-benzoylated furanose in dry

      
      .
      
    • Add MeOH (2-5 equiv).

    • Add Lewis Acid:

      
       or 
      
      
      at 0°C.
  • The "NGP" Effect: The C2-OBz group directs the incoming MeOH to the

    
    -position.
    
  • Deprotection: Treat the resulting Methyl 2,3,5,6-tetra-O-benzoyl-

    
    -D-Galf with NaOMe/MeOH (Zemplén conditions) to yield pure Methyl 
    
    
    -D-Galf.

Data Visualization & Logic

Pathway Logic: Kinetic vs. Thermodynamic

The following diagram illustrates the energy landscape. Note how the "Direct Fischer" route fights an uphill battle against the thermodynamic


GalactosePathwayscluster_legendMethodology KeyGalD-GalactoseFuranose_MixFuranoside Mix(Kinetic Trap)Gal->Furanose_MixFischer (Acid/MeOH)Room Temp, <2hBenzoyl_IntC2-BenzoylIntermediateGal->Benzoyl_IntBenzoylationAlpha_PyrAlpha-Pyranoside(Thermodynamic Sink)Furanose_Mix->Alpha_PyrHeat / Long Time(Equilibrium)Beta_PureMethyl Beta-D-Galf(Target)Furanose_Mix->Beta_PureChromatography(Separation)Benzoyl_Int->Beta_PureSnCl4 / MeOH(NGP Control)keyYellow: Direct Fischer (Mixture)Green: NGP Route (High Purity)

Caption: Reaction coordinate comparison. The NGP route (Green) circumvents the thermodynamic sink (Red) via stereoelectronic control.

Comparative Analysis: Method Selection
FeatureDirect Fischer (Protocol A)NGP / Benzoyl (Protocol B)
Primary Mechanism Kinetic Control (Time/Temp)Stereoelectronic Control (C2-Participation)

-Selectivity
Low to Moderate (40-60%)High (>95%)
Reaction Steps 1 Step3 Steps (Protect

Glycosylate

Deprotect)
Purification Difficult (Requires careful Column)Easy (Crystallization possible)
Scalability HighModerate
Risk High Pyranose/Alpha contaminationHigher cost/time

Troubleshooting & FAQs

Q1: My NMR shows a significant amount of pyranose (6-membered ring). Why?

Cause: The reaction was likely run too hot or too long. Pyranosides are the thermodynamic sink. Fix:

  • Temperature: Ensure the reaction is strictly at Room Temperature or 0°C. Never reflux.

  • Time: Quench the reaction before full consumption of starting material if necessary. It is better to recover unreacted galactose than to separate pyranosides.

  • Catalyst: Switch to

    
    .[3] It is milder than HCl and slows the furanose 
    
    
    pyranose rearrangement.
Q2: I isolated the -anomer, but after drying, it isomerized to .

Cause: Acid traces. Furanosides are extremely acid-sensitive (labile). Even trace HCl left during rotary evaporation will catalyze anomerization (mutarotation). Fix:

  • Neutralization: Use solid

    
     or basic Amberlite resin until pH is neutral (wet pH paper).
    
  • Solvent: Add a trace of pyridine or triethylamine to the chromatography solvent to keep the silica slightly basic.

Q3: How do I separate the and anomers effectively?

Strategy:

  • Column: Silica gel flash chromatography.

  • Solvent: Use EtOAc/MeOH (95:5) or EtOAc/Isopropanol/Water .

  • Order: The

    
    -anomer (1,2-trans) is typically slightly more polar than the 
    
    
    -anomer (1,2-cis) in furanosides, though this depends on the solvent system.
  • Tip: If separation is impossible, per-acetylate the crude mixture. The acetylated anomers often separate much better (

    
     difference is larger). You can then deprotect (Zemplén) to get the pure free sugar.
    

References

  • Gallo-Rodriguez, C., et al. (2002). "Synthesis of galactofuranose disaccharides of biological significance.

    
     catalyzed glycosylation of per-benzoylated furanose to yield 
    
    
    -anomers).
  • Kovác, P., et al. (1984). "Synthesis and characterization of methyl 6-O-alpha- and -beta-D-galactopyranosyl-beta-D-galactopyranoside." Carbohydrate Research. (Discusses anomeric control and separation).

  • Fischer, E. (1893).[1] "Ueber die Glucoside der Alkohole." Berichte der deutschen chemischen Gesellschaft. (The foundational text on the equilibrium nature of glycosidation).

  • Ranjan, R., & Kartha, K. P. R. (2005). "Ferric Chloride Promoted Glycosidation."[4] Carbohydrate Research. (Establishes FeCl3 as a mild catalyst for furanoside formation).

avoiding hydrolysis of methyl beta-D-galactofuranoside during workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Methyl


-D-Galactofuranoside (Me-

-D-Galf) Ticket ID: GALF-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & The "Kinetic Trap"

User Issue: You are observing the degradation of Methyl


-D-galactofuranoside back to galactose (hydrolysis) or isomerization to the pyranoside form during workup.

Root Cause: Galactofuranosides are kinetically formed but thermodynamically unstable compared to their pyranoside counterparts.[1] The five-membered furanose ring possesses higher ring strain (torsional eclipse of substituents) than the six-membered pyranose chair.

  • In Acid: The glycosidic bond in furanosides hydrolyzes

    
     to 
    
    
    
    times faster than in pyranosides.
  • The Danger Zone: The transition from the reaction solvent (usually anhydrous methanol) to the workup phase (concentration, potential water exposure) is where 90% of failures occur. Even trace acidity during rotary evaporation can catalyze hydrolysis.

The Mechanism of Failure

To prevent the issue, you must understand the enemy. The hydrolysis is acid-catalyzed and water-mediated.[2]

DOT Diagram: Acid-Catalyzed Hydrolysis Pathway

Figure 1: The mechanistic pathway showing how trace acid and water destroy the furanoside ring.

Galf_Hydrolysis Start Methyl beta-D-Galf (Kinetic Product) Inter Protonated Exocyclic Oxygen Start->Inter Fast Equilibrium Acid H+ (Trace Acid) Acid->Inter TS Oxocarbenium Ion (Planar Transition State) Inter->TS Rate Limiting Step (Relief of Ring Strain) Water H2O Attack TS->Water If Water Present Pyran Methyl beta-D-Galp (Thermodynamic Isomer) TS->Pyran Ring Expansion (If MeOH Present + Time) End D-Galactose (Hydrolyzed Product) Water->End Hydrolysis

Caption: Furanosides possess a lower energy barrier to the oxocarbenium transition state due to ground-state ring strain, making them hypersensitive to acid.

Critical Workup Protocols

Do not deviate from these steps. Standard "organic workups" (e.g., 1M HCl wash) will destroy your product.

Protocol A: Neutralization (The Golden Rule)

Context: You have just finished a Fischer glycosylation (Galactose + MeOH + Acid Catalyst). Objective: Complete removal of


 before any concentration occurs.
MethodReagentProcedurePros/Cons
1. Resin (Recommended) Amberlite IRA-67 (or Dowex 1x8

form)
Add pre-washed resin directly to the reaction pot. Stir until pH of wet pH paper is neutral (pH 7-8). Filter off resin.Pro: No water added. No salts generated.Con: Resin must be pre-washed with MeOH.
2. Solid Base

or

(Powder)
Add excess solid powder. Stir 30 mins. Filter through Celite pad.Pro: Cheap, fast.Con: Risk of sodium salts dissolving in MeOH; requires careful filtration.
3. Liquid Quench Triethylamine (

)
Add

until pH > 8.
Pro: Instant.Con:

salts remain; difficult to remove without chromatography.

 WARNING:  Never use aqueous bicarbonate wash (liquid-liquid extraction) for furanosides unless the organic solvent is non-miscible and the contact time is < 2 mins. For Methyl glycosides (water soluble), liquid-liquid extraction is impossible .
Protocol B: Solvent Removal (The Thermal Danger)

Context: You have a neutral methanolic solution. You need to strip the solvent.[2]

  • Bath Temperature: Set Rotavap bath to < 35°C .

  • Vacuum Control: Use a high-quality vacuum to allow evaporation at low temp.

  • The "Trace Acid" Trap: Even if you neutralized, trace ammonium salts can dissociate upon heating.

    • Solution: Add 1-2 drops of Pyridine or Triethylamine to the flask before evaporation to maintain a basic micro-environment.

  • Co-evaporation: If water is suspected, co-evaporate with Toluene (azeotrope) to remove moisture at lower temperatures.

Purification Guidelines

Issue: "My product degraded on the column." Reason: Silica gel is naturally acidic (pH ~5-6). This is sufficient to hydrolyze furanosides.

Corrective Action:

  • Pre-treat Silica: Slurry your silica gel in your eluent + 1% Triethylamine .

  • Run Fast: Do not let the furanoside sit on the column.

  • Alternative Phase: Use Neutral Alumina or Reverse Phase (C18) if the compound is extremely labile.

Troubleshooting & FAQs

Decision Tree: Troubleshooting Workflow

Figure 2: Diagnostic logic for identifying the point of failure.

Troubleshooting Q1 Is Product Visible by TLC Before Workup? Q2 Did you use Aqueous Acid (e.g. 1M HCl) in Workup? Q1->Q2 Yes Fail1 Reaction Failed. Check Catalyst/Time. Q1->Fail1 No Q3 Did you heat >40°C during evaporation? Q2->Q3 No Fail2 Hydrolysis. Use Solid Base Neutralization. Q2->Fail2 Yes Q4 Did you use untreated Silica Gel? Q3->Q4 No Fail3 Thermal Degradation. Lower Bath Temp. Q3->Fail3 Yes Fail4 On-Column Hydrolysis. Add 1% Et3N to Eluent. Q4->Fail4 Yes Success Stable Product Isolated Q4->Success No

Caption: Follow the logic path to diagnose at which stage the glycosidic bond is being cleaved.

Frequently Asked Questions

Q: Can I store Methyl


-D-galactofuranoside in water? 
A:  Only if the pH is strictly neutral (pH 7.0) or slightly basic. In unbuffered distilled water (which absorbs 

to become pH ~5.5), slow hydrolysis will occur over weeks. Store lyophilized at -20°C.

Q: How do I distinguish the furanoside from the pyranoside by NMR? A: Look at the


 coupling constant and the C1 chemical shift.
  • 
    -Furanoside: 
    
    
    
    is usually small (~0-2 Hz) or not resolved (singlet-like). C1 signal is typically downfield (~108-110 ppm).
  • 
    -Pyranoside: 
    
    
    
    is large (~8 Hz, diaxial). C1 is around 104 ppm.[3]

Q: I see a mixture of


 and 

furanosides. Is this hydrolysis?
A: No, that is anomerization . This is also acid-catalyzed but preserves the furanose ring. It indicates your neutralization wasn't perfect, but you haven't lost the aglycon yet.

References & Authority

The protocols above are grounded in the kinetic principles of carbohydrate chemistry.

  • Kinetic vs Thermodynamic Control:

    • Beilstein J. Org.[4] Chem. (2025) highlights the driving forces of pyranoside-into-furanoside rearrangements, emphasizing the distinct energy profiles of the 5-membered ring [1].

    • ACS Omega (2019) details the acid-promoted rearrangement mechanisms, confirming the high lability of furanosides in the presence of protons [2].

  • Fischer Glycosylation Methodologies:

    • Topics in Current Chemistry (2022) reviews modern Fischer glycosylation, explicitly recommending the use of basic resins or

      
       to avoid post-reaction hydrolysis [3].
      
    • Thieme Connect (2019) demonstrates flow chemistry methods where immediate quenching is used to lock in the kinetic furanoside product before it isomerizes or hydrolyzes [4].

  • Synthesis Verification:

    • Carbohydrate Research (2008) provides facile synthesis protocols for methyl galactofuranosides, utilizing sodium borohydride reduction steps that require strict pH control [5].

Reference List
  • The intramolecular stabilizing effects... pyranoside-into-furanoside rearrangement. Beilstein Journals.[4] 4

  • Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. 5

  • Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century. Topics in Current Chemistry. 2

  • Kinetically Controlled Fischer Glycosidation under Flow Conditions. Thieme Connect. 6

  • Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides. Carbohydrate Research. 7

Sources

solvent effects on galactofuranoside synthesis ratios

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Topic: Solvent Effects on Galactofuranoside (


) Ratios
Ticket Priority:  High (Kinetic Control Required)

👨‍🔬 Welcome to the Technical Support Hub

You have reached the Tier 3 Support Desk for Carbohydrate Chemistry. We understand the frustration: Galactose naturally prefers the thermodynamically stable pyranose (


) form (6-membered ring). Forcing it into the biologically active furanose (

) form (5-membered ring) requires precise manipulation of kinetic control and solvent participation .

This guide treats your synthesis as a troubleshooting ticket. We break down why your ratios are off and how to use solvent effects to fix them.

📊 Module 1: The Thermodynamic Trap (Fischer Glycosidation)

The Issue: "I am running a Fischer glycosidation in methanol, but I keep isolating methyl galactopyranoside instead of the furanoside."

The Diagnosis: You are likely running the reaction too long or at too low a temperature.[1] The formation of


 is a kinetic  event.[1][2]
The Mechanism

In acidic alcohol, galactose equilibrates. The furanoside forms fastest (lower activation energy) but is less stable.[1] The pyranoside forms slower but is the thermodynamic sink.[1]

  • Solvent Role: The alcohol acts as both solvent and reactant.[1]

  • Critical Parameter: Residence time vs. Temperature.[1][3][4][5]

🛠️ Protocol: Kinetic Trapping of Methyl

-D-Galactofuranoside

Based on flow chemistry optimization by Masui et al.[1][3] [1]

ParameterRecommended SettingWhy?
Solvent Methanol (Anhydrous)Reactant/Solvent.[6]
Catalyst HO-SAS (Silica-supported acid) or HClHeterogeneous catalysts allow rapid quenching.[1]
Temperature 60°C - 80°C Higher T favors the kinetic pathway (faster rate).
Time 15 minutes (Strict)>15 min allows ring expansion to pyranose.[1]
Concentration 0.02 MGalactose has poor solubility in MeOH; high conc.[1] precipitates unreacted sugar.[1]

Expected Outcome: ~86% Yield, favor


-furanoside (

).[3]
🧪 Module 2: Stereochemical Control (The Solvent Switch)

The Issue: "I have a stable galactofuranosyl donor (e.g., thioglycoside), but I cannot control the


 ratio."

The Diagnosis: You are ignoring the Nitrile Effect or Ethereal Coordination .[1] The solvent is not just a medium; it stabilizes the oxocarbenium intermediate.[1]

The Decision Matrix

Use this logic to select your solvent based on the desired anomer.[1]

SolventLogic Start Select Target Anomer Beta Target: 1,2-trans (β-Gal-f) Start->Beta Alpha Target: 1,2-cis (α-Gal-f) Start->Alpha MeCN Solvent: Acetonitrile (MeCN) Mechanism: Nitrilium Ion Intermediate Blocks α-face Beta->MeCN Utilize Nitrile Effect Ether Solvent: Diethyl Ether / Dioxane Mechanism: O-Coordination Stabilizes α-face attack Alpha->Ether Utilize Coordination ResultB Result: Major β-product MeCN->ResultB ResultA Result: Major α-product Ether->ResultA

Caption: Solvent selection logic for directing stereoselectivity in glycosylation.

🛠️ Protocol: Iodine-Promoted Dithioacetal Cyclization

An alternative to Fischer that favors


 using solvent participation.[1] [2]
  • Starting Material: D-Galactose diethyl dithioacetal.

  • Solvent: Methanol (acts as nucleophile).[1]

  • Promoter: Iodine (

    
    ), 2-5 mol%.[1]
    
  • Condition: Room Temperature, 30-60 mins.

  • Mechanism: Iodine activates the thio-group; the solvent attacks the acyclic intermediate.[1]

  • Result: High selectivity for

    
    -D-galactofuranosides  due to the specific folding of the acyclic intermediate in polar protic solvents.[1]
    
🔧 Troubleshooting Guide (FAQ)

Ticket #101: "My reactants won't dissolve in DCM/Ether."

  • Cause: Galactose donors often have multiple hydroxyls or polar protecting groups.[1]

  • Solution: Use a Co-solvent System .[1]

    • Protocol: Mix DCM with DMF (Dimethylformamide) or Acetonitrile.[1]

    • Warning: DMF is a "modulating" solvent.[1] It can shift ratios towards

      
       due to imidate formation, but it ensures homogeneity.[1]
      
    • Tip: For FeCl3-promoted reactions, a 1:1 mixture of DCM/MeCN doubles the yield compared to pure DCM [3].[7]

Ticket #102: "I'm seeing significant hydrolysis."

  • Cause: "Wet" solvents.[1] Galactofuranosides are acid-labile (more so than pyranosides).[1]

  • Solution:

    • Solvents must be dried over molecular sieves (3Å or 4Å).[1]

    • Add acid scavengers (e.g., TTBP - 2,4,6-tri-tert-butylpyrimidine) if using strong promoters like TfOH.

Ticket #103: "Can I use Green Solvents?"

  • Status: Experimental.

  • Insight: Deep Eutectic Solvents (DES) based on Choline Chloride/Urea are being tested, but viscosity often hampers the kinetic control required for furanosides. Stick to Ethanol or Isopropanol for Fischer glycosidations if Methanol is undesirable, but adjust temperature higher (80°C+) to maintain kinetic selectivity.[1]

📉 Comparative Data: Solvent Influence on Ratios[8][9]
Solvent SystemReaction TypeMajor Product

Ratio
Mechanism Note
Methanol (60°C, 15m) Fischer (Acid)

26 : 74Kinetic control window [1].
Acetonitrile Thioglycoside

10 : 90Nitrilium ion effect (axial attack blocked).[1]
Diethyl Ether Thioglycoside

80 : 20Solvent coordination to oxocarbenium.[1]
DCM / MeCN (1:1) FeCl3 PromotedMixed~1.6 : 1High yield, but loss of stereocontrol [3].[1]
🧬 Visualizing the Pathway

The following diagram illustrates the "Furanose Trap"—how solvent and time dictate whether you land on the kinetic hill or slide into the thermodynamic valley.

ReactionPathway cluster_solvents Solvent Influence Start Acyclic Galactose TS1 Transition State 1 (Low Barrier) Start->TS1 Fast Furanose Galactofuranose (Kinetic Product) TS1->Furanose Short Time High Temp TS2 Transition State 2 (Ring Expansion) Furanose->TS2 Long Time Acidic Equil. Pyranose Galactopyranose (Thermodynamic Sink) TS2->Pyranose Irreversible (Mostly) Note1 Bulky Alcohols (t-BuOH) Slow down ring expansion Note2 Methanol Rapid equilibration

Caption: Kinetic vs. Thermodynamic pathway. Stopping at the green node requires precise time/solvent control.

📚 References
  • Masui, H., et al. (2019).[1] "Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides." Thieme Connect.[1] Link

  • Marino, C., et al. (2009).[1] "Simple and Efficient Method for the Synthesis of Galactofuranosides via Iodine-Promoted Cyclization." Carbohydrate Research. Link

  • Gnedenko, A. G., et al. (2024).[1] "Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides." Molecules. Link

  • Kovensk, J. (2009).[1] "Recent advances in the synthesis of galactofuranosides." Carbohydrate Research. (General grounding for solvent effects).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Methyl β-D-galactofuranoside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, elucidating the precise three-dimensional structure of monosaccharides is paramount to understanding their function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's atomic arrangement. This guide offers an in-depth analysis of the ¹H NMR chemical shifts of methyl β-D-galactofuranoside, presenting a comparative study with its anomer, methyl α-D-galactofuranoside, and its pyranoside counterpart, methyl β-D-galactopyranoside. By examining the subtle yet significant differences in their NMR spectra, we can gain valuable insights into the influence of ring size and anomeric configuration on the chemical environment of each proton.

The Significance of Furanosides in Biological Systems

While pyranose rings (six-membered) are more common for hexoses in their free form, the furanose (five-membered) ring form of galactose, galactofuranose (Galf), is a crucial component of various glycoconjugates in a wide range of pathogenic organisms, including bacteria, fungi, and protozoa.[1] The absence of the Galf biosynthetic pathway in mammals makes it an attractive target for the development of novel antimicrobial drugs. A thorough understanding of the structural and conformational properties of galactofuranosides is therefore essential for the rational design of inhibitors and probes.

¹H NMR Spectral Data: A Comparative Analysis

The ¹H NMR chemical shifts and coupling constants for methyl β-D-galactofuranoside, methyl α-D-galactofuranoside, and methyl β-D-galactopyranoside are presented below. The data for the furanosides were obtained in D₂O at 500 MHz, while the data for the pyranoside is a representative literature value.

ProtonMethyl β-D-galactofuranoside (ppm, J in Hz)Methyl α-D-galactofuranoside (ppm, J in Hz)Methyl β-D-galactopyranoside (ppm, J in Hz)
H-14.88 (d, J₁,₂ = 1.6)4.96 (s)4.16 (d, J₁,₂ = 7.8)
H-24.08 (dd, J₂,₁ = 1.6, J₂,₃ = 4.4)4.14 (d, J₂,₃ = 2.0)3.42 (dd, J₂,₁ = 7.8, J₂,₃ = 9.8)
H-33.99 (dd, J₃,₂ = 4.4, J₃,₄ = 7.0)4.05 (dd, J₃,₂ = 2.0, J₃,₄ = 4.8)3.51 (dd, J₃,₂ = 9.8, J₃,₄ = 3.4)
H-44.15 (t, J₄,₃ = J₄,₅ = 7.0)4.11 (dd, J₄,₃ = 4.8, J₄,₅ = 7.8)3.80 (dd, J₄,₃ = 3.4, J₄,₅ = 0.9)
H-53.80 (m)3.83 (m)3.59 (ddd, J₅,₄ = 0.9, J₅,₆a = 5.6, J₅,₆b = 7.0)
H-6a3.65 (dd, J₆a,₅ = 5.2, J₆a,₆b = 11.6)3.66 (dd, J₆a,₅ = 5.2, J₆a,₆b = 11.6)3.70 (dd, J₆a,₅ = 5.6, J₆a,₆b = 11.8)
H-6b3.58 (dd, J₆b,₅ = 6.4, J₆b,₆a = 11.6)3.59 (dd, J₆b,₅ = 6.4, J₆b,₆a = 11.6)3.65 (dd, J₆b,₅ = 7.0, J₆b,₆a = 11.8)
OCH₃3.32 (s)3.35 (s)3.45 (s)

Interpreting the Spectral Differences: Causality and Structural Insights

The disparities in the ¹H NMR spectra of these three isomers can be rationalized by considering their distinct structural features:

Ring Size: Furanose vs. Pyranose

The most striking differences are observed when comparing the furanoside and pyranoside forms. The five-membered furanose ring is more flexible and puckered compared to the more rigid chair conformation of the pyranose ring. This conformational difference significantly alters the bond angles and, consequently, the local magnetic environments of the protons.

  • Anomeric Proton (H-1): The anomeric proton of methyl β-D-galactopyranoside is significantly shielded (4.16 ppm) compared to its furanoside counterparts (4.88 and 4.96 ppm). This is a general trend for pyranosides versus furanosides and is attributed to the different orientations of the anomeric proton relative to the ring oxygen and other substituents.

  • Ring Protons (H-2, H-3, H-4): The chemical shifts of the ring protons in the furanosides are generally found at a lower field (more deshielded) compared to the pyranoside. This is due to the different torsional angles and through-space interactions within the more constrained furanose ring system.

  • Coupling Constants (J-values): The vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The large J₁,₂ value of 7.8 Hz in methyl β-D-galactopyranoside is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in a ⁴C₁ chair conformation. In contrast, the much smaller J₁,₂ values in the furanosides reflect the different and more varied dihedral angles present in the puckered five-membered ring.

Anomeric Configuration: α vs. β in Furanosides

Within the furanoside pair, the anomeric configuration (α or β) also induces noticeable changes in the ¹H NMR spectrum. The anomeric effect, which involves the delocalization of electron density from the ring oxygen to the anti-periplanar σ* orbital of the anomeric C-O bond, plays a significant role here.

  • Anomeric Proton (H-1): The anomeric proton of the α-anomer (4.96 ppm) is slightly deshielded compared to the β-anomer (4.88 ppm). In the α-anomer, the methoxy group is pseudo-axial, leading to a different electronic environment around H-1. The coupling constant J₁,₂ is also informative; the small singlet-like appearance of H-1 in the α-anomer is due to a dihedral angle of approximately 90° with H-2, resulting in a near-zero coupling constant.

  • Other Ring Protons: The chemical shifts of the other ring protons also show minor but measurable differences between the α and β anomers, reflecting the subtle changes in the overall ring conformation induced by the different anomeric configurations.

Experimental Protocol for ¹H NMR Analysis of Methyl Galactosides

The following protocol outlines a standardized procedure for the preparation and analysis of methyl galactoside samples by ¹H NMR spectroscopy.

Materials and Equipment
  • Methyl galactoside sample (e.g., methyl β-D-galactofuranoside)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm, high precision)

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the methyl galactoside sample directly into a clean, dry vial. The exact mass is not critical for qualitative analysis but should be recorded.

    • Add approximately 0.6-0.7 mL of D₂O to the vial.

    • Gently vortex the vial until the sample is completely dissolved. Complete dissolution is crucial for obtaining high-resolution spectra.

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any particulate matter into the tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the D₂O solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples)

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum. The residual HDO peak in D₂O can be used as a secondary reference (typically around 4.79 ppm at 25 °C), but for precise work, an internal standard like DSS or TSP is recommended.

  • Data Analysis:

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Identify the chemical shift (in ppm) and multiplicity (e.g., singlet, doublet, triplet) of each resonance.

    • Measure the coupling constants (in Hz) for all multiplets.

    • For more complex spectra, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of all proton and carbon signals.

Visualizing Structural Relationships and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the structural relationships between the compared methyl galactosides and the general workflow for their NMR analysis.

G Methyl β-D-galactofuranoside Methyl β-D-galactofuranoside Methyl α-D-galactofuranoside Methyl α-D-galactofuranoside Methyl β-D-galactofuranoside->Methyl α-D-galactofuranoside Anomers (different C1 stereochemistry) Methyl β-D-galactopyranoside Methyl β-D-galactopyranoside Methyl β-D-galactofuranoside->Methyl β-D-galactopyranoside Ring Isomers (furanose vs. pyranose)

Caption: Structural relationships between the compared methyl galactosides.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Data Analysis dissolve Dissolve in D₂O transfer Transfer to NMR tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire ¹H Spectrum lock->acquire ft Fourier Transform acquire->ft phase_ref Phase & Reference ft->phase_ref assign Assign Signals phase_ref->assign compare Compare Spectra assign->compare

Caption: General workflow for ¹H NMR analysis of methyl galactosides.

Conclusion

The ¹H NMR spectrum is a powerful tool for distinguishing between closely related carbohydrate isomers. The chemical shifts and coupling constants of methyl β-D-galactofuranoside provide a unique spectral signature that is distinct from its α-anomer and its pyranoside counterpart. These differences, rooted in the fundamental principles of stereochemistry and conformational analysis, underscore the importance of NMR spectroscopy in the structural elucidation of biologically relevant carbohydrates. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of glycobiology, medicinal chemistry, and drug development.

References

  • Richards, M. R., & Lowary, T. L. (2009). Chemistry and biology of galactofuranose-containing polysaccharides. ChemBioChem, 10(12), 1920–1938. [Link]

  • Richards, M. R., Bai, Y., & Lowary, T. L. (2013). Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103–114. [Link]

  • PubChem. (n.d.). Methyl beta-D-galactopyranoside. Retrieved from [Link]

  • Gorin, P. A. J., & Mazurek, M. (1975). Further studies on the assignment of signals in 13C n.m.r. spectra of aldoses and derived methyl glycosides. Canadian Journal of Chemistry, 53(8), 1212–1223. [Link]

  • Speciale, I., et al. (2022). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Carbohydrate Polymers, 277, 118885. [Link]

Sources

distinguishing methyl beta-D-galactofuranoside from pyranoside by NMR

Comparative Guide: Distinguishing Methyl -D-Galactofuranoside from Methyl -D-Galactopyranoside by NMR

Executive Summary

In carbohydrate chemistry, distinguishing between furanoside (5-membered) and pyranoside (6-membered) ring isomers is a critical quality attribute, particularly when synthesizing galactan-based therapeutics for mycobacterial or fungal targets. While methyl


-Galp


-Galf

This guide provides a definitive, self-validating NMR workflow to distinguish these isomers. The distinction relies on three non-negotiable pillars:

  • 
     Coupling:  Large (~8 Hz) for 
    
    
    -pyranosides vs. small (~1-2 Hz) for
    
    
    -furanosides.[1]
  • 
    C Chemical Shifts:  The "Low-Field" shift of the furanosyl anomeric carbon (~109 ppm vs. ~104 ppm).
    
  • HMBC Connectivity: The "Smoking Gun" correlation of H1 to C4 (furanose) vs. H1 to C5 (pyranose).

Mechanistic Basis: Kinetic vs. Thermodynamic Control

Understanding the origin of these isomers is essential for controlling their formation.

  • Thermodynamic Product (

    
    -Galp):  The pyranoside ring places the bulky hydroxymethyl group (C6) in an equatorial position (in the 
    
    
    chair), minimizing 1,3-diaxial interactions. This is the stable product of long-reaction-time Fischer glycosidation.
  • Kinetic Product (

    
    -Galf):  The furanoside ring forms faster due to the lower entropic barrier of closing a 5-membered ring. However, it is torsionally strained (envelope/twist conformations) and will rearrange to the pyranoside under acidic conditions over time.
    
Visualizing the Pathway

ReactionPathwayGalD-GalactoseTransitionAcyclic Oxocarbenium IonGal->TransitionH+/MeOHFuranMethyl β-D-Galactofuranoside(Kinetic Product)Transition->FuranFast (Kinetic Control)PyranMethyl β-D-Galactopyranoside(Thermodynamic Product)Transition->PyranSlow (Thermodynamic Control)Furan->PyranRearrangement (Acid/Heat)

Figure 1: Reaction pathway showing the kinetic accessibility of the furanoside versus the thermodynamic stability of the pyranoside.

Comparative Analysis: The NMR Evidence

A. H NMR: The Anomeric Region

The proton NMR spectrum provides the first line of evidence. The coupling constant (

  • 
    -Galp (Rigid Chair):  The H1 and H2 protons are in a trans-diaxial relationship.[1] According to the Karplus equation, a dihedral angle of ~180° results in a large coupling constant.
    
  • 
    -Galf (Flexible Twist/Envelope):  The furanose ring is flexible, but the average conformation places H1 and H2 in a cis-like or gauche relationship with a much smaller dihedral angle, resulting in a minimal coupling constant.[1]
    
FeatureMethyl

-D-Galactopyranoside
Methyl

-D-Galactofuranoside
H-1 Chemical Shift (

)
4.10 – 4.20 ppm (Upfield)4.80 – 5.00 ppm (Downfield)

Coupling
7.8 – 8.0 Hz (Large, doublet)1.0 – 2.0 Hz (Small, often singlet/broad s)
Multiplicity Distinct Doublet (

)
Singlet (

) or very fine doublet (

)
B. C NMR: Ring Closure Signatures

Carbon NMR offers two distinct checkpoints: the anomeric carbon (C1) and the ring-closure carbon (C4 vs. C5).

  • The "Low Field" Rule: Furanosyl anomeric carbons are consistently deshielded (shifted downfield) by 4–6 ppm compared to their pyranosyl counterparts.

  • The Ring Closure Carbon:

    • In Pyranose , the ring closes at C5 . C4 is a free hydroxyl-bearing carbon.

    • In Furanose , the ring closes at C4 . This constrains C4, causing a significant downfield shift (deshielding) due to ring strain and the ether linkage.

Carbon

-Galp (ppm)

-Galf (ppm)
Diagnostic Note
C-1 (Anomeric) ~104.3 ~108.6 Furanoside C1 is significantly deshielded.
C-4 ~69.5~82.0 - 84.0 CRITICAL: C4 in furanose is ~13 ppm downfield.
C-5 ~75.9~71.0C5 becomes exocyclic in furanose.[1]
C. 2D NMR: HMBC (The "Smoking Gun")

If 1D data is ambiguous due to peak overlap, Heteronuclear Multiple Bond Correlation (HMBC) provides irrefutable proof of ring size. HMBC detects correlations across 2-3 bonds.[2]

  • Pyranoside: H1 correlates to C5 (3 bonds: H1-C1-O5-C5).[1]

  • Furanoside: H1 correlates to C4 (3 bonds: H1-C1-O4-C4).[1]

Experimental Protocols

Protocol A: Kinetic Synthesis of Methyl -D-Galactofuranoside

To generate the standard for comparison.

  • Reagents: D-Galactose (1.0 eq), Anhydrous Methanol, Acetyl Chloride (cat.).[1]

  • Procedure:

    • Dissolve D-galactose in anhydrous MeOH.

    • Add Acetyl Chloride (creates in situ HCl) at 0°C.

    • CRITICAL STEP: Stir at 0°C or Room Temp for a short duration (e.g., 2-4 hours). Do not reflux. Refluxing drives the equilibrium to the pyranoside.

    • Neutralize with Ag₂CO₃ or pyridine. Filter and concentrate.

  • Purification: Silica gel chromatography (EtOAc/MeOH). The furanoside usually elutes after the pyranoside (more polar).

Protocol B: NMR Acquisition Parameters
  • Solvent: D₂O or CD₃OD (Exchangeable protons removed to simplify splitting).

  • Field Strength:

    
     400 MHz recommended for clear separation of ring protons.
    
  • HMBC Setup: Optimize for long-range coupling

    
    .
    

Decision Logic for Structural Assignment

Use this decision tree to assign your unknown sample.

DecisionTreeStartUnknown Methyl Galactoside(1H NMR in D2O)CheckJMeasure J(1,2) CouplingStart->CheckJLargeJJ ~ 7.8 - 8.0 HzCheckJ->LargeJSmallJJ ~ 0 - 2.0 HzCheckJ->SmallJCheckC1Check 13C C1 ShiftLargeJ->CheckC1CheckC1_FurCheck 13C C1 ShiftSmallJ->CheckC1_FurPyranC1C1 ~ 104 ppmCheckC1->PyranC1HMBC_CheckAmbiguous?Run HMBCCheckC1->HMBC_CheckFuranC1C1 ~ 108-110 ppmCheckC1_Fur->FuranC1CheckC1_Fur->HMBC_CheckResultPyranCONFIRMED:Methyl β-D-GalactopyranosidePyranC1->ResultPyranResultFuranCONFIRMED:Methyl β-D-GalactofuranosideFuranC1->ResultFuranHMBC_C5H1 correlates to C5HMBC_Check->HMBC_C5HMBC_C4H1 correlates to C4HMBC_Check->HMBC_C4HMBC_C5->ResultPyranHMBC_C4->ResultFuran

Figure 2: Logical workflow for distinguishing galactoside isomers using 1D and 2D NMR data.

References

  • PubChem Compound Summary. (2025). Methyl beta-D-galactopyranoside.[1][3][4][5][6][7][8] National Center for Biotechnology Information. [Link]

  • Carbohydrate Research. (2008). Facile synthesis of methyl alpha- and beta-D-[6-(3)H]galactofuranosides. [Link]

  • Frontiers in Molecular Biosciences. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles. [Link]

  • Journal of Chemical Physics. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. [Link]

  • Magnetic Resonance in Chemistry. (2023). 13C NMR Chemical Shifts of Saccharides in the Solid State. [Link]

C13 NMR data for methyl beta-D-galactofuranoside anomeric carbon

Technical Comparison Guide: NMR Analysis of Methyl -D-Galactofuranoside Anomeric Carbon

Executive Summary

The precise characterization of Methyl


-D-galactofuranoside (Me 

-D-Galf)
11

This guide provides an authoritative comparison of the


1Me

-D-Galf exhibits a distinct downfield shift (

ppm)

1
Mechanistic Insight: Structural Drivers of Chemical Shift

To interpret the data correctly, one must understand the causal factors driving the chemical shift differences:

  • Ring Strain (Furanose vs. Pyranose): The five-membered furanose ring imposes significant bond angle strain compared to the relaxed chair conformation of the six-membered pyranose.[1] This strain deshields the ring carbons, causing furanoside anomeric signals to appear significantly downfield (

    
     ppm) compared to pyranosides.
    
  • Stereochemical Configuration (

    
     vs. 
    
    
    ):
    • In Pyranosides: The axial/equatorial orientation of the anomeric substituent dictates the shift.[2] The

      
      -anomer (equatorial) is typically downfield of the 
      
      
      -anomer (axial).[1]
    • In Furanosides: The distinction relies on 1,2-interactions.[1] The

      
      -anomer (1,2-trans)  experiences less steric compression than the 
      
      
      -anomer (1,2-cis)
      , resulting in a pronounced downfield shift for the
      
      
      -anomer.[1]
  • Coupling Constants (

    
    ):  While pyranosides show a clear diagnostic gap between 
    
    
    (~170 Hz) and
    
    
    (~160 Hz), furanosides exhibit larger coupling constants for both anomers (>170 Hz), making chemical shift the more reliable discriminator.
Comparative Data Analysis

The following table synthesizes experimental


Table 1: Anomeric Carbon (C1) Spectral Signatures
CompoundRing SizeAnomeric Config.[1][2][3][4][5]C1 Chemical Shift (

, ppm)

Coupling (Hz)
Diagnostic Note
Methyl

-D-galactofuranoside
Furanose (5)

(trans)
108.7 ~172 - 175 Primary Target. Most deshielded signal.[1]
Methyl

-D-galactofuranoside
Furanose (5)

(cis)
103.0 - 104.0~170 - 175Upfield from

-furanoside.[1]
Methyl

-D-galactopyranoside
Pyranose (6)

(eq)
104.9161Distinct

value; shift overlaps with

-furanose range.[1][2]
Methyl

-D-galactopyranoside
Pyranose (6)

(ax)
99.5170Most shielded (upfield) signal.[1][2]

Critical Observation: The C1 signal of Me


-D-Galf (108.7 ppm)  is unmistakably separated from the pyranose forms. However, care must be taken not to confuse the 

-furanoside (103-104 ppm) with the

-pyranoside (~105 ppm).[1] In such cases, the

value (175 Hz vs 161 Hz) becomes the secondary discriminator.
Experimental Protocol: Synthesis & Characterization

To replicate these results or validate a sample, follow this self-validating workflow.

Phase 1: Synthesis (Fischer Glycosidation)
  • Reagents: D-Galactose, Methanol (anhydrous),

    
     (catalytic).
    
  • Reaction: Reflux D-galactose in MeOH with acid catalyst.

  • Kinetic Control: Furanosides are kinetic products formed early in the reaction.[1][2] Pyranosides are thermodynamic products formed later.[1][2]

  • Checkpoint: Stop the reaction early (approx. 2-4 hours) to maximize furanoside yield before pyranoside conversion occurs.

Phase 2: NMR Acquisition Parameters
  • Solvent:

    
     (99.9% D) is the standard.[2] If solubility is an issue, 
    
    
    is acceptable but shifts may vary by
    
    
    ppm.
  • Frequency: Minimum 100 MHz for

    
     (400 MHz system) to resolve splitting.
    
  • Pulse Sequence:

    • Standard:

      
       (Proton Decoupled) for chemical shift assignment.
      
    • Gated Decoupling: Use for measuring

      
       coupling constants.[2] Note: This requires a long relaxation delay (
      
      
      ) to prevent NOE saturation.
  • Referencing: External acetone (

    
     ppm) or internal methanol (
    
    
    ppm).[2]
Diagnostic Logic Workflows
Figure 1: Structural Identification Flowchart

This decision tree guides the assignment of an unknown methyl galactoside based on C1 spectral data.[1][2]

GStartUnknown Methyl Galactoside(Analyze C1 NMR Signal)CheckShiftCheck C1 Chemical Shift (ppm)Start->CheckShiftHighShift> 107 ppmCheckShift->HighShiftMidShift102 - 106 ppmCheckShift->MidShiftLowShift< 100 ppmCheckShift->LowShiftResultBetaFMethyl beta-D-Galactofuranoside(Target Molecule)HighShift->ResultBetaFDistinctiveCheckCouplingCheck Coupling ConstantJ(C1,H1)MidShift->CheckCouplingAmbiguous RegionResultAlphaPMethyl alpha-D-GalactopyranosideLowShift->ResultAlphaPShieldedHighJJ > 170 HzCheckCoupling->HighJLowJJ ≈ 160 HzCheckCoupling->LowJResultAlphaFMethyl alpha-D-GalactofuranosideHighJ->ResultAlphaFResultBetaPMethyl beta-D-GalactopyranosideLowJ->ResultBetaP

Caption: Decision logic for assigning methyl galactoside anomers based on C1 shift and coupling constants.

Figure 2: Synthesis & Isomerization Pathway

Understanding the kinetic vs. thermodynamic relationship helps in isolating the target.[1][2]

Synthesiscluster_0Furanoside MixtureGalD-GalactoseFuranosidesMethyl Galactofuranosides(Kinetic Products)Gal->FuranosidesMeOH/H+, Fast(Target Phase)PyranosidesMethyl Galactopyranosides(Thermodynamic Products)Furanosides->PyranosidesProlonged Reaction(Ring Expansion)BetaFBeta-Galf(108.7 ppm)Furanosides->BetaFAlphaFAlpha-Galf(103.5 ppm)Furanosides->AlphaF

Caption: Kinetic pathway showing early formation of furanosides before conversion to stable pyranosides.[1]

References
  • Gorin, P. A. J., & Mazurek, M. (1975).[2] Further Studies on the Assignment of Signals in

    
     Magnetic Resonance Spectra of Aldoses and Derived Methyl Glycosides. Canadian Journal of Chemistry.[1][2] 
    
  • Bock, K., & Pedersen, C. (1983).[2] Carbon-13 Nuclear Magnetic Resonance Spectroscopy of Monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry. (Authoritative text on coupling constants).

  • Sassaki, G. L., et al. (2013).[2] Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures. Carbohydrate Research.

  • PubChem Database. Methyl beta-D-galactopyranoside Spectral Data. [2]

coupling constants J1,2 for methyl beta-D-galactofuranoside

Comparative Guide: Coupling Constants for Methyl -D-Galactofuranoside

Executive Summary: The Diagnostic Benchmark

In the structural elucidation of galactofuranosides—critical motifs in the cell walls of pathogens like Mycobacterium tuberculosis and Aspergillus fumigatus—the distinction between


For Methyl


-D-galactofuranoside (Me-

-D-Galf)

The Critical Distinction:

  • Me-

    
    -D-Galf (1,2-trans):  Characterized by a vanishingly small coupling constant (
    
    
    Hz), often appearing as a singlet or a very tight doublet.
  • Me-

    
    -D-Galf (1,2-cis):  Characterized by a distinct doublet (
    
    
    Hz).

This guide provides the experimental data, structural causality, and validated protocols to definitively assign this configuration.

Comparative Data Analysis

The following table synthesizes experimental NMR data comparing the target molecule against its stereoisomer (

Table 1: Comparative Coupling Constants ( H NMR, 400+ MHz)
ParameterMethyl

-D-Galf
(Target)
Methyl

-D-Galf
(Alternative)
Methyl

-D-Galp
(Pyranose Ref)

Value (Hz)
0 – 2.0 Hz 4.0 – 5.5 Hz 7.8 – 8.0 Hz
Multiplicity Singlet (s) or broad singlet (br s)Doublet (d)Doublet (d)
H1-H2 Relationship TransCisTrans (diaxial)

H-1 (ppm)
~4.80 - 4.90~5.00 - 5.20~4.10 - 4.30
Ring Conformation Flexible (

/

avg)
Flexible (

avg)
Rigid (

)

Note: Chemical shifts (


) are solvent-dependent (

vs.

). However, the relative magnitude of

remains the robust diagnostic across solvents.

Structural Causality & Mechanism

To interpret these values correctly, one must understand the stereoelectronic forces driving the ring conformation.

The Furanose Flexibility Problem

Unlike pyranosides, which lock into a rigid chair conformation, furanosides undergo rapid pseudorotation between North (N) and South (S) conformers. The observed

  • 
    -D-Galf:  The methoxy group at C1 and the hydroxyl at C2 are trans. In the preferred solution conformations (often distorted toward 
    
    
    or
    
    
    ), the dihedral angle
    
    
    approaches 90°–100°. According to the Karplus equation for furanoses, a dihedral angle near 90° results in a minimum coupling constant (
    
    
    Hz).
  • 
    -D-Galf:  The substituents are cis. The dihedral angle 
    
    
    typically averages around 20°–40°, placing it on the slope of the Karplus curve that yields moderate coupling (4–5 Hz).
Visualizing the Decision Logic

The following decision tree illustrates the logic flow for assigning the anomeric configuration based on raw NMR data.

AnomerAssignmentStartCrude Methyl Galactofuranoside(Reaction Mixture)Step1Acquire 1H NMR(D2O or CD3OD)Start->Step1CheckH1Locate Anomeric Proton (H1)Region: 4.8 - 5.2 ppmStep1->CheckH1DecisionMeasure J(1,2) CouplingCheckH1->DecisionResultBetaJ < 2.5 Hz(Singlet/Broad S)Decision->ResultBetaSmall JResultAlphaJ > 3.5 Hz(Clear Doublet)Decision->ResultAlphaMedium JResultPyranoseJ > 7.0 Hz(Large Doublet)Decision->ResultPyranoseLarge JAssignmentBetaASSIGNMENT:Methyl beta-D-GalfResultBeta->AssignmentBetaAssignmentAlphaASSIGNMENT:Methyl alpha-D-GalfResultAlpha->AssignmentAlphaAssignmentPyrASSIGNMENT:Methyl beta-D-Galp(Thermodynamic Product)ResultPyranose->AssignmentPyr

Figure 1: Logic flow for the stereochemical assignment of galactoside anomers based on vicinal coupling constants.

Experimental Protocol: High-Fidelity Measurement

Standard 1D NMR is often sufficient, but due to the crowding of ring protons in furanosides (H2, H3, H4 often overlap), specific parameters are required to resolve the H1 signal clearly.

Protocol: Selective Anomeric Resolution

Objective: Accurately determine

  • Sample Preparation:

    • Dissolve 5–10 mg of the glycoside in 0.6 mL of

      
        (99.9% D).
      
    • Why:

      
       minimizes the OH signal background. If signals are clustered, switch to 
      
      
      -DMSO
      to shift OH protons and potentially alter the resolution of ring protons.
  • Acquisition Parameters (600 MHz recommended):

    • Pulse Program: zg30 (Standard 1D) or zgtocsy1d (1D TOCSY) if H1 is obscured.

    • Number of Scans (NS): 16–32 (Sufficient for >5 mg).

    • Spectral Width: 10 ppm.

    • Acquisition Time (AQ): > 3.0 seconds (Critical for high digital resolution to resolve small couplings).

    • Zero Filling: Fill to at least 64k or 128k points before Fourier Transform.

  • Processing & Analysis:

    • Apply a window function: Gaussian broadening (GB) of 0.1–0.3 Hz to enhance resolution over sensitivity.

    • Peak Picking: Manually pick the H1 peak.

    • Validation: If H1 appears as a singlet, verify it is not an overlap by running a 1D TOCSY irradiating H1. If H2 appears after a short mixing time (20-40 ms), the connectivity is confirmed.

Computational Validation (DFT)[2]

For researchers requiring theoretical confirmation (e.g., when substituents at C2/C3 are modified, altering the ring pucker), Density Functional Theory (DFT) can predict

  • Method: DFT-GIAO calculations at the mPW1PW91/6-31G(d) or B3LYP/6-311+G(d,p) level.

  • Workflow:

    • Generate 20 possible envelope/twist conformations.

    • Calculate Boltzmann distribution based on solution energy.

    • Compute

      
       for each conformer using a generalized Karplus equation for furanosides.
      
    • Weight the average.

  • Expected Outcome: The weighted average for the

    
    -anomer will consistently yield 
    
    
    Hz, aligning with experimental data.

References

  • Richards, M. R., & Lowary, T. L. (2013). Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides.[1][2] Carbohydrate Research, 374, 103–114.[1][2] [Link] (Authoritative source for DFT vs. NMR comparisons of Galf ring conformations.)

  • Cocinero, E. J., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy.[2] Journal of the American Chemical Society, Au 2021, 1, 10, 1664–1673. [Link] (Provides modern spectroscopic distinctions between furanose and pyranose forms.)

  • Taha, H. A., et al. (2013). Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides.[3] Chemical Reviews, 113(3), 1847–1877. [Link] (Comprehensive review of furanoside coupling constants and ring flexibility.)

  • Poskaite, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars.[4] Journal of Organic Chemistry, 88, 19, 13908–13919. [Link] (Recent methodology for resolving overlapping anomeric signals in complex mixtures.)

GC-MS analysis of partially methylated alditol acetates of galactofuranose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and protocol for the analysis of galactofuranose (Galf) using GC-MS of Partially Methylated Alditol Acetates (PMAA).

Executive Summary

Galactofuranose (Galf) is a thermodynamic anomaly absent in mammalian glycans but critical to the virulence of pathogens such as Aspergillus fumigatus, Mycobacterium tuberculosis, and Leishmania. Its five-membered ring structure confers unique flexibility and immunogenicity, making it a high-value drug target.

However, Galf is chemically labile and difficult to distinguish from its six-membered isomer, galactopyranose (Galp), using standard rapid screening methods. This guide details the Partially Methylated Alditol Acetate (PMAA) method, the gold standard for unambiguous linkage analysis, comparing it against emerging alternatives and providing specific diagnostic criteria for Galf identification.

Strategic Comparison: PMAA vs. Alternatives

While NMR and Native LC-MS/MS are powerful, PMAA remains the only method capable of simultaneously determining ring size (furanose vs. pyranose) and glycosidic linkage positions in complex mixtures without extensive purification.

FeatureGC-MS (PMAA) 1H/13C NMR Native LC-MS/MS
differentiation of f vs p Definitive (via ring opening & acetylation patterns)Definitive (via J1,2 coupling constants)Difficult (requires ion mobility or specific fragmentation)
Linkage Specificity High (Specific mass shifts)High (requires 2D experiments)Moderate (often ambiguous for isomers)
Sample Requirement Low (1–10 µg)High (>1 mg)Very Low (ng range)
Mixture Tolerance Excellent (Separates components)Poor (Signal overlap)Good
Throughput Medium (Derivatization required)LowHigh

Technical Deep Dive: The Chemistry of Differentiation

The power of the PMAA method lies in "locking" the ring size and linkage positions chemically before analysis.

Mechanism of Differentiation
  • Methylation: Caps all free hydroxyls (including the ring oxygen is NOT methylated, but the OH involved in the ring is "protected" by the ring bond). Correction: Methylation caps free OH groups. The OH involved in the ring bond and the glycosidic linkage remains unmethylated.

  • Hydrolysis: Opens the ring and breaks linkages, exposing "free" OH groups at the linkage points and the ring closure point (C4 for f, C5 for p).

  • Reduction: Converts the aldehyde (C1) to an alcohol.

  • Acetylation: Tags the newly exposed OH groups (formerly linkage/ring points) with acetyl groups.

The Diagnostic Switch:

  • Galactopyranose (Galp): The ring involves C1 and C5 . In a terminal residue, C5 is involved in the ring. After PMAA processing, C5 is acetylated .

  • Galactofuranose (Galf): The ring involves C1 and C4 . In a terminal residue, C4 is involved in the ring. After PMAA processing, C4 is acetylated .

Visualizing the Workflow & Fragmentation Logic

PMAA_Workflow cluster_logic Differentiation Logic Sample Native Polysaccharide (Gal-f and Gal-p) Methylation 1. Permethylation (NaOH / MeI) Locks free OH Sample->Methylation DMSO/NaOH Hydrolysis 2. Acid Hydrolysis (TFA) Opens Rings & Linkages Methylation->Hydrolysis Cleaves Glycosidic Bonds Reduction 3. Reduction (NaBD4) Tags C1 with Deuterium Hydrolysis->Reduction Linearizes Sugar Acetylation 4. Acetylation (Ac2O / Pyridine) Tags Linkage/Ring positions Reduction->Acetylation Creates Alditol GCMS 5. GC-MS Analysis Separation & Fragmentation Acetylation->GCMS Inject Galf_Logic Gal-f (Terminal) Ring at C4 Result: 1,4-di-O-Acetyl Galp_Logic Gal-p (Terminal) Ring at C5 Result: 1,5-di-O-Acetyl

Caption: Workflow for converting native polysaccharides into PMAAs. The critical differentiation occurs at the Hydrolysis/Acetylation steps where ring size determines the acetylation pattern.

Experimental Protocol

Caution: Galf linkages are significantly more acid-labile than Galp. Standard hydrolysis conditions can degrade Galf monomers.

Reagents
  • Base: NaOH powder (finely ground) in dry DMSO.

  • Methylating Agent: Iodomethane (MeI).

  • Hydrolysis: 2M Trifluoroacetic acid (TFA).[1][2]

  • Reducing Agent: Sodium Borodeuteride (NaBD4) (Essential for distinguishing C1 from C6 in hexoses).

Step-by-Step Methodology
  • Permethylation (Modified Ciucanu-Kerek):

    • Dissolve 0.5 mg dry sample in 200 µL anhydrous DMSO.

    • Add ~20 mg powdered NaOH (freshly ground). Stir for 15 min.

    • Add 100 µL MeI. Vortex and stir for 30 min.

    • Quench: Add 1 mL H2O. Extract methylated glycans into CHCl3 (2 mL). Wash CHCl3 phase 3x with H2O. Dry under N2.

    • Validation: Check IR for disappearance of -OH stretch (~3400 cm⁻¹).

  • Hydrolysis (Critical for Galf):

    • Add 250 µL 2M TFA to the dried methylated sample.

    • Optimization: Incubate at 100°C for 1 hour . (Standard Galp protocols use 120°C for 2h, which may degrade Galf).

    • Evaporate TFA under N2 stream with isopropanol addition to remove traces of acid.

  • Reduction:

    • Dissolve residue in 200 µL 1M NH4OH containing 10 mg/mL NaBD4 .

    • Incubate at Room Temp for 2 hours (or overnight).

    • Neutralize: Add Glacial Acetic Acid dropwise until bubbling stops.

    • Borate Removal: Add 10% Acetic acid in Methanol (500 µL) and evaporate. Repeat 3x. (Crucial to prevent inhibition of acetylation).

  • Acetylation:

    • Add 100 µL Acetic Anhydride and 100 µL Pyridine.

    • Heat at 100°C for 20 min.

    • Cool, add H2O, and extract PMAAs into CHCl3 or DCM.

Data Analysis & Interpretation

GC Separation (Retention Time)

Separation of Galf from Galp requires a polar column.

  • Recommended Column: SP-2380 or SP-2330 (high polarity cyanopropyl phase).

  • Elution Order (Typical on Polar Columns):

    • Terminal Galf (T-Galf)

    • Terminal Galp (T-Galp) Note: Furanosides generally elute earlier or very close to pyranosides depending on the specific temperature ramp, but their mass spectra are distinct.

Mass Spectral Fingerprinting (EI-MS)

The fragmentation of PMAAs follows the rule of primary cleavage between methoxylated carbons . The charge is retained on the fragment that can stabilize it best (usually the more substituted ether).

Table 1: Diagnostic Ions for Galactose Isomers
ResidueDerivative NameMethylation PatternAcetylation PatternPrimary Diagnostic Ions (m/z)
Terminal Galf 1,4-di-O-acetyl-2,3,5,6-tetra-O-methyl-galactitol2,3,5,6-Me1,4-Ac89 , 101, 117, 161
Terminal Galp 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol2,3,4,6-Me1,5-Ac117, 129, 145, 161, 205
5-Linked Galf 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol2,3,6-Me1,4,5-Ac117 (strong), 129
6-Linked Galf 1,4,6-tri-O-acetyl-2,3,5-tri-O-methyl-galactitol2,3,5-Me1,4,6-Ac117, 189
Interpretation Logic
  • The "89" Flag: The ion at m/z 89 is highly characteristic of terminal furanosides (and some internal ones) where the side chain (C5-C6) is fully methylated.

    • Mechanism:[1][3] Cleavage between C4 and C5.

    • Fragment:•CH(OMe)-CH2(OMe) (Side chain) vs the ring fragment.

    • In T-Galf, the C4-C5 bond cleaves easily. The C5-C6 fragment (dimethoxy) has mass 89.

    • In T-Galp, C5 is acetylated, so this fragment does not exist.

  • The "117" Cluster:

    • Found in both, but intensity varies.[4][5]

    • In 5-linked Galf, cleavage at C4-C5 yields a C5-C6 fragment with one acetyl and one methyl: •CH(OAc)-CH2(OMe). Mass = ~117.

  • Distinguishing 5-linked vs 6-linked Galf:

    • 5-Linked: Acetyl at C1, C4, C5.[6] Methyl at C2, C3, C6.[6][7]

    • 6-Linked: Acetyl at C1, C4, C6. Methyl at C2, C3, C5.[6][7]

    • Differentiation: Look for secondary ions.[3][8] 6-linked Galf often shows m/z 189 (C1-C3 fragment with Me at 2,3).

Fragmentation Pathway Diagram

Fragmentation T_Galf Terminal Gal-f PMAA (1,4-Ac, 2,3,5,6-Me) Cleavage Primary Cleavage (C4 - C5 bond) T_Galf->Cleavage Electron Impact Frag1 Fragment A (Side Chain) [CH(OMe)-CH2(OMe)]+ m/z 89 Cleavage->Frag1 Dominant Ion Frag2 Fragment B (Ring Remnant) [C1-C4 Backbone]+ Cleavage->Frag2

Caption: Primary fragmentation pathway for Terminal Galactofuranose PMAA. The cleavage at C4-C5 yields the diagnostic m/z 89 ion, distinguishing it from pyranose forms.

References

  • Sassaki, G. L., et al. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências.

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research.

  • He, J., et al. (2013). A facile method for the synthesis of partially O-methylated alditol acetate standards for GC-MS analysis of galactofuranose-containing structures.[9][10] Carbohydrate Research.

  • Tefsen, B., et al. (2012). Galactofuranose in eukaryotes: aspects of biosynthesis and functional impact. Glycobiology.

  • Pettolino, F. A., et al. (2012). Methodologies for the analysis of cell wall polysaccharides. Biochemistry and Molecular Biology of Plants.

Sources

mass spectrometry fragmentation patterns of methyl galactofuranosides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of Methyl Galactofuranosides: A Comparative Analysis

Authored by: A Senior Application Scientist

Introduction: The Challenge of the Furanose Ring

In the vast landscape of glycobiology, carbohydrates play pivotal roles in processes ranging from cell signaling to pathogenesis[1]. Among these, galactofuranose (Galf), the five-membered ring isomer of galactose, is a critical structural component in the cell walls of numerous pathogens, including Mycobacterium tuberculosis and Klebsiella pneumoniae, but is absent in mammals[2][3]. This unique distribution makes the enzymes involved in Galf biosynthesis and incorporation attractive targets for novel drug development. Consequently, the precise structural characterization of galactofuranosides is of paramount importance.

Mass spectrometry (MS) has become an indispensable tool for carbohydrate analysis due to its high sensitivity and ability to handle complex mixtures[1][4]. However, the structural complexity of carbohydrates—arising from variations in monosaccharide composition, linkage positions, and stereochemistry (including anomeric α/β configurations and pyranose/furanose ring isomers)—presents a formidable analytical challenge[5]. Methyl galactofuranosides serve as fundamental model compounds for understanding the behavior of these residues in more complex glycans.

This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of methyl galactofuranosides, contrasting two primary analytical strategies: direct analysis of the intact glycoside by electrospray ionization (ESI) and the traditional derivatization-based approach using gas chromatography-mass spectrometry (GC-MS). We will delve into the causality behind experimental choices, explore the diagnostic fragments that enable structural elucidation, and provide validated protocols for researchers in the field.

Core Concepts: Ionization and Fragmentation in Glycan Analysis

The analytical approach dictates the fragmentation pattern. The choice between a "soft" ionization technique like ESI and a "hard" ionization technique like electron ionization (EI) used in GC-MS fundamentally changes how structural information is obtained.

  • Electrospray Ionization (ESI): ESI is a soft ionization method that transfers intact, often cationized, molecules from solution into the gas phase[5]. For neutral glycosides like methyl galactofuranoside, this typically involves the formation of adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), lithium ([M+Li]⁺), or ammonium ([M+NH₄]⁺)[6][7]. The intact precursor ion is then selected and subjected to tandem mass spectrometry (MS/MS), most commonly via collision-induced dissociation (CID), to induce fragmentation[8][9].

  • Electron Ionization (EI): Used in GC-MS, EI is a hard ionization technique that bombards molecules with high-energy electrons, causing extensive and reproducible fragmentation directly in the ion source. This method requires volatile and thermally stable analytes. Therefore, carbohydrates must first be derivatized, with the most common method for linkage analysis being their conversion to partially methylated alditol acetates (PMAAs)[10][11].

The fragmentation nomenclature established by Domon and Costello is used to describe the products of CID, where cleavages are categorized as either glycosidic bond cleavages (producing B, C, Y, Z ions) or cross-ring cleavages (producing A, X ions)[8].

Workflow Comparison: LC-MS/MS vs. GC-MS

The choice between direct analysis and derivatization represents two distinct philosophies for structural characterization. The following diagram illustrates the divergent workflows.

Workflow_Comparison cluster_0 LC-ESI-MS/MS Workflow (Direct Analysis) cluster_1 GC-EI-MS Workflow (Derivatization) Sample Methyl Galactofuranoside Sample LC Liquid Chromatography (HILIC) Sample->LC ESI Electrospray Ionization (e.g., [M+Na]⁺ formation) LC->ESI MS1 MS1: Precursor Ion Selection (m/z 209 for [C7H14O6+Na]⁺) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data1 Interpretation: Glycosidic & Cross-Ring Cleavages MS2->Data1 Sample2 Glycan Containing Galf Permethylation Permethylation (Hakomori) Sample2->Permethylation Hydrolysis Acid Hydrolysis Permethylation->Hydrolysis Reduction Reduction (NaBD₄) Hydrolysis->Reduction Acetylation Acetylation (Ac₂O) Reduction->Acetylation PMAA PMAA Derivative Acetylation->PMAA GC Gas Chromatography PMAA->GC EI Electron Ionization & Fragmentation GC->EI MS_Scan MS: Fragment Ion Analysis EI->MS_Scan Data2 Interpretation: Linkage-Specific Fragments MS_Scan->Data2

Caption: Comparative workflows for methyl galactofuranoside analysis.

Comparison of Fragmentation Patterns

ESI-MS/MS of Intact Methyl Galactofuranosides

In ESI, the fragmentation of methyl galactofuranosides is highly dependent on the adduct ion used. Under CID, the primary fragmentation event is often the cleavage of the most labile bond, which is typically the anomeric substituent[6].

For an ammonium adduct of methyl galactofuranoside (m/z 212), CID yields two primary fragments: a loss of ammonia (NH₃) to produce the protonated molecule at m/z 195, and a subsequent loss of methanol (CH₃OH) to produce an ion at m/z 163[6]. The loss of the methyl glycoside is a hallmark of this analysis.

ESI_Fragmentation parent [Methyl Galf + NH₄]⁺ m/z 212 frag1 [Methyl Galf + H]⁺ m/z 195 parent->frag1 - NH₃ frag2 [Galf - H₂O + H]⁺ m/z 163 parent->frag2 - NH₃, - CH₃OH

Caption: Primary CID fragmentation of an ammonium adduct.

Cross-ring cleavages, which are crucial for determining linkage positions in larger oligosaccharides, can also be observed. These fragments arise from the cleavage of two bonds within the furanose ring. The relative abundance of these fragments can sometimes provide clues to the stereochemistry, although this is often not definitive without higher-energy dissociation or other techniques[7][12].

Distinguishing Isomers (α vs. β, Furanose vs. Pyranose): Standard CID is often insufficient to reliably distinguish between the α and β anomers of methyl galactofuranoside, or between the furanose and pyranose ring forms, as they can produce very similar fragment ions[5][6]. However, advanced methods coupled with MS have shown great promise:

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge, allowing for the separation of isomers prior to MS analysis[4].

  • Gas-Phase Infrared (IR) Spectroscopy: By measuring the IR spectrum of mass-selected ions, unique vibrational fingerprints for different isomers can be obtained. Studies have shown that while ammonium adducts are excellent for distinguishing ring size (furanose vs. pyranose), lithium adducts provide more distinct signatures for differentiating α and β anomers[3][6].

GC-EI-MS of Partially Methylated Alditol Acetate (PMAA) Derivatives

This classic technique provides unambiguous linkage information. The carbohydrate is first permethylated at all free hydroxyl groups. Subsequent acid hydrolysis cleaves the glycosidic bonds, and the resulting partially methylated monosaccharide is reduced (often with sodium borodeuteride, NaBD₄, to introduce a deuterium label at the former anomeric carbon) and then acetylated[10][13].

The resulting PMAA is analyzed by GC-MS. The fragmentation pattern under EI is highly predictable. Cleavage occurs preferentially between carbon atoms that were originally part of the sugar backbone, particularly those bearing methoxy groups. The resulting fragment ions are diagnostic of the original methylation (and therefore linkage) pattern[11][13].

For a terminal, non-reducing galactofuranose residue (as would be modeled by methyl galactofuranoside), all hydroxyls (at positions 2, 3, 5, and 6) would be methylated. After derivatization, this would yield 1,4-di-O-acetyl-2,3,5,6-tetra-O-methylgalactitol. The EI mass spectrum would show characteristic fragments from cleavage between C1-C2, C2-C3, C3-C4, etc.

Precursor Linkage PositionPMAA DerivativeKey Diagnostic EI Fragments (m/z)
Terminal Galf1,4-di-O-acetyl-2,3,5,6-tetra-O-methylgalactitol45, 89, 101, 117, 129, 161, 205
5-linked Galf1,4,5-tri-O-acetyl-2,3,6-tri-O-methylgalactitol43, 89, 101, 117, 129, 161, 233
6-linked Galf1,4,6-tri-O-acetyl-2,3,5-tri-O-methylgalactitol43, 45, 89, 117, 129, 189
2-linked Galf1,2,4-tri-O-acetyl-3,5,6-tri-O-methylgalactitol43, 117, 118, 161, 173

Table 1: Comparison of diagnostic EI fragments for PMAA derivatives of galactofuranose with different linkage patterns. Data synthesized from established fragmentation patterns of PMAAs.[10][11][13]

The primary advantage of the GC-MS method is its robustness and the existence of extensive libraries for confident linkage assignment. The primary disadvantage is that it is a destructive, multi-step process that requires larger sample amounts and provides no information on the anomeric (α/β) configuration.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis of Methyl Galactofuranosides

This protocol is designed for the direct analysis of methyl galactofuranosides to observe intact precursor ions and their CID fragments.

1. Sample Preparation: a. Dissolve the methyl galactofuranoside standard in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. b. To promote cation adduction, add an appropriate salt. For sodium adducts, add 1 mM sodium acetate. For ammonium adducts, add 1 mM ammonium acetate. c. Vortex the sample briefly and transfer to an autosampler vial.

2. Liquid Chromatography (HILIC): a. Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm). b. Mobile Phase A: 95:5 Water:Acetonitrile + 10 mM Ammonium Formate. c. Mobile Phase B: 5:95 Water:Acetonitrile + 10 mM Ammonium Formate. d. Gradient: Start at 95% B, hold for 2 minutes, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 5 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 2 µL.

3. Mass Spectrometry (ESI-MS/MS): a. Ionization Mode: Positive Electrospray Ionization (ESI+). b. Capillary Voltage: 3.5 kV. c. Source Temperature: 120 °C. d. Desolvation Gas (N₂): Flow at 600 L/hr at 350 °C. e. MS1 Scan: Scan from m/z 100-500 to identify the precursor ion (e.g., m/z 212 for [M+NH₄]⁺ or m/z 217 for [M+Na]⁺). f. MS/MS (CID): i. Select the precursor ion of interest using a 1-2 Da isolation window. ii. Use argon as the collision gas. iii. Apply a collision energy ramp (e.g., 10-40 eV). This is a critical parameter that must be optimized for the specific instrument and compound to achieve a rich fragmentation spectrum. iv. Scan the product ions from m/z 50 to the precursor m/z.

Protocol 2: GC-EI-MS Linkage Analysis via PMAA Derivatives

This protocol describes the conversion of a galactofuranose-containing sample into a PMAA for linkage analysis.

1. Permethylation (Hakomori Method): a. Dry the carbohydrate sample (approx. 100 µg) thoroughly in a reaction vial under a stream of nitrogen. b. Add 200 µL of dry dimethyl sulfoxide (DMSO) and sonicate until dissolved. c. Add a slurry of sodium hydride (approx. 2 mg) in DMSO and stir for 1 hour at room temperature. d. Cool the reaction in an ice bath and add 100 µL of methyl iodide (CH₃I). Let the reaction proceed for 2 hours at room temperature. e. Quench the reaction by slowly adding 1 mL of water. f. Extract the permethylated products with 1 mL of dichloromethane (DCM). Repeat the extraction twice. Combine the organic layers and wash with water. Dry the DCM layer over anhydrous sodium sulfate and evaporate to dryness.

2. Hydrolysis: a. To the dried permethylated sample, add 200 µL of 2 M trifluoroacetic acid (TFA). b. Heat at 120 °C for 2 hours to cleave all glycosidic bonds. c. Evaporate the TFA under a stream of nitrogen.

3. Reduction: a. Redissolve the sample in 100 µL of 1 M ammonium hydroxide. b. Add 100 µL of sodium borodeuteride (NaBD₄) solution (10 mg/mL in 1 M NH₄OH). c. Incubate at room temperature for 2 hours. d. Quench the reaction by adding 2-3 drops of glacial acetic acid.

4. Acetylation: a. Dry the sample completely. Add 100 µL of acetic anhydride and 100 µL of pyridine. b. Heat at 100 °C for 1 hour. c. Evaporate the reagents to dryness. Partition the residue between water and DCM. Collect the DCM layer containing the PMAAs and dry it.

5. GC-MS Analysis: a. GC Column: Use a non-polar column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film). b. Carrier Gas: Helium at a constant flow of 1 mL/min. c. Oven Program: Start at 60 °C, hold for 1 minute, ramp to 220 °C at 8 °C/min, then ramp to 280 °C at 10 °C/min and hold for 5 minutes. d. Ion Source (EI): 70 eV. e. MS Scan Range: m/z 40-450. f. Identification: Identify peaks by their retention time and comparison of their mass spectra to known standards or databases.

Conclusion and Future Outlook

The mass spectrometric analysis of methyl galactofuranosides requires a careful choice of methodology based on the desired structural information.

  • LC-ESI-MS/MS is a rapid and sensitive method for analyzing the intact glycoside, providing molecular weight and sequence information through glycosidic bond cleavages. However, it falls short in unambiguously distinguishing stereoisomers and linkage positions without the aid of advanced techniques like ion mobility or IR spectroscopy.

  • GC-EI-MS of PMAA derivatives remains the gold standard for linkage analysis. Its fragmentation patterns are well-characterized and highly diagnostic of the substitution pattern on the sugar ring. While destructive and labor-intensive, its reliability is unparalleled for determining connectivity.

For researchers in drug development targeting microbial pathways, a combination of these approaches is often most powerful. GC-MS can be used to confirm the presence of specific Galf linkages (e.g., terminal, 5-linked, 6-linked) within a complex biological sample, while LC-MS/MS coupled with IMS or IR spectroscopy can provide deeper insights into the anomeric configuration and overall structure of specific glycans. As mass spectrometry technologies continue to evolve, the integration of these hybrid techniques will become increasingly crucial for fully decoding the complex language of carbohydrates.

References

  • Harvey, D. J. (2011). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Journal of The American Society for Mass Spectrometry. [Link]

  • Harvey, D. J. (2024). Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021-2022. Mass Spectrometry Reviews. [Link]

  • Pagel, K., et al. (2025). Advanced Mass Spectrometry Techniques for the Characterization of Carbohydrates. In book: Comprehensive Glycoscience. [Link]

  • Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews. [Link]

  • Hinneburg, H., et al. (2020). Analysis of Carbohydrates by Mass Spectrometry. In book: Glycomics. [Link]

  • van der Plas, M. J., et al. (2025). Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics. ChemRxiv. [Link]

  • Fouquet, T., et al. (2017). Anomeric memory of the glycosidic bond upon fragmentation and its consequences for carbohydrate sequencing. Nature Communications. [Link]

  • Yao, G., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules. [Link]

  • Kovácik, V., et al. (1995). Negative ion fast atom bombardment and collision-induced dissociation mass spectrometry of the 2-, 3-, 4- and 6-deoxy derivatives from methyl beta-D-galactopyranoside and related compounds. Journal of Mass Spectrometry. [Link]

  • Wong, K. A., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • Wong, K. A., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2013). A facile method for the synthesis of partially O-methylated alditol acetate standards for GC-MS analysis of galactofuranose-containing structures. Carbohydrate Research. [Link]

  • Cancilla, M. T., et al. (1998). Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. Journal of the American Chemical Society. [Link]

  • Sassaki, G. L., et al. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências. [Link]

  • Yao, G., et al. (2024). Fragmentation Patterns of Dietary Phenolic C-glycosides in Mass Spectrometry Analysis. Preprints.org. [Link]

  • Lemoine, J., et al. (1996). Collision-induced dissociation of alkali metal cationized and permethylated oligosaccharides: Influence of the collision energy and of the collision gas for the assignment of linkage position. Journal of the American Society for Mass Spectrometry. [Link]

  • Sethi, N. K., et al. (2011). GC-MS linkage analysis of the partially methylated alditol acetates from the N-glycans and O-glycans of RSL. ResearchGate. [Link]

  • Sassaki, G. L., et al. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências. [Link]

  • Leitao, S. M., et al. (2003). GC-MS analysis of partially methylated alditol acetates obtained from the PNGase F-released N-glycans of GMP1 a. ResearchGate. [Link]

  • van der Plas, M. J., et al. (2022). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. Chemistry – A European Journal. [Link]

  • Wong, K. A., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Journal of the American Chemical Society. [Link]

  • Wong, K. A., et al. (2021). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. ResearchGate. [Link]

  • Sassaki, G. L., et al. (2005). Methylation-GC-MS analysis of arabinofuranose- and galactofuranose-containing structures: rapid synthesis of partially O-methylated alditol acetate standards. Anais da Academia Brasileira de Ciências. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Wikipedia. [Link]

Sources

optical rotation values for methyl beta-D-galactofuranoside

Comparative Analysis of Optical Rotation Standards: Methyl -D-Galactofuranoside

Executive Summary: The Furanoside Challenge

In carbohydrate chemistry and drug development, methyl


-D-galactofuranoside

For researchers, the synthesis and isolation of methyl

distinguishing the kinetic furanoside product from the thermodynamic pyranoside contaminant.

This guide provides the definitive optical rotation (

Comparative Data: Optical Rotation Benchmarks

The following table synthesizes experimental data to provide a diagnostic reference. Note the significant magnitude difference between the furanoside and pyranoside forms, which is the primary indicator of successful synthesis.

Table 1: Specific Rotation ( ) of Methyl Galactosides
CompoundAnomerRing SizeSpecific Rotation (

)
SolventDiagnostic Status
Methyl

-D-galactofuranoside

Furanose (5) -104.5° to -126° Water Target Product
Methyl

-D-galactofuranoside

Furanose (5)+108.2°WaterCommon Impurity
Methyl

-D-galactopyranoside

Pyranose (6)-13° to -19°MethanolThermodynamic Trap
Methyl

-D-galactopyranoside

Pyranose (6)+178°WaterThermodynamic Trap

Critical Insight: If your synthesized "


-furanoside" yields a rotation near -15° , you have likely isolated the thermodynamically stable 

-pyranoside
instead. A true

-furanoside must exhibit a large negative rotation (approx. -110°).

Mechanistic Insight: The Kinetic Trap

Understanding why the rotation differs is as important as the number itself. The synthesis of methyl

Fischer glycosidation
The Isomerization Pathway

When D-galactose is treated with methanol and an acid catalyst, the reaction proceeds through a specific energy landscape. The furanoside ring forms faster (kinetic control) because the 5-hydroxyl group is more accessible for ring closure than the 6-hydroxyl. However, if the reaction is allowed to proceed too long or at high temperatures, the furanoside ring re-opens and closes into the more stable pyranoside form (thermodynamic control).

Visualization: Kinetic vs. Thermodynamic Control

The following diagram illustrates the critical divergence point where optical rotation serves as the "checkpoint."

GlycosidationPathwaycluster_furanoseKinetic Products (Furanosides)GalD-Galactose(Open Chain)MeGal_F_AlphaMethyl α-D-Galf[+108°]Gal->MeGal_F_AlphaKinetic Side ProductMeGal_F_BetaMethyl β-D-Galf[-105°](Target)Gal->MeGal_F_BetaKinetic Control(Fast, Mild Acid)MeGal_F_Beta->GalReversibleMeGal_P_BetaMethyl β-D-Galp[-15°](Stable Trap)MeGal_F_Beta->MeGal_P_BetaThermodynamic Drift(Prolonged Time/Heat)

Figure 1: Reaction pathway showing the kinetic window for isolating the

Validated Experimental Protocol

To ensure the accuracy of your optical rotation measurement, follow this self-validating protocol. Furanosides are often hygroscopic syrups, making accurate weighing and solvent preparation critical.

Reagents & Equipment[4]
  • Polarimeter: Sodium D-line (589 nm), temperature-controlled cell.

  • Standard: Sucrose (analytical grade) for calibration.

  • Solvent: HPLC-grade Water (or Methanol if comparing to specific literature).

  • Sample: Methyl

    
    -D-galactofuranoside (freshly synthesized or stored desiccated).
    
Step-by-Step Workflow
  • System Validation (The "Blank" Check):

    • Load the cell with pure solvent.

    • Verify reading is

      
      .
      
    • Why: Eliminates baseline drift errors.

  • Standard Verification:

    • Measure a sucrose standard (

      
      , water).
      
    • Target:

      
      .
      
    • Why: Confirms the instrument's linearity and lamp health.

  • Sample Preparation:

    • Weigh exactly 10-20 mg of the galactofuranoside.

    • Dissolve in a volumetric flask (e.g., 1.0 mL or 2.0 mL) to achieve a concentration (

      
      ) of ~1.0 g/100mL.
      
    • Note: If the sample is a syrup, weigh by difference using a syringe to avoid transfer losses.

  • Measurement & Calculation:

    • Equilibrate sample in the cell at 20°C for 2 minutes.

    • Record the observed rotation (

      
      ).
      
    • Calculate specific rotation:

      
      
      Where 
      
      
      is concentration in g/100mL and
      
      
      is path length in dm.
Visualization: Measurement Logic Flow

PolarimetrySOPStartStart MeasurementBlankMeasure Solvent Blank(Target: 0.000°)Start->BlankCheckDrift < 0.002°?Blank->CheckRecalRecalibrate/Clean CellCheck->RecalNoLoadSampleLoad Sample(c = 1.0, 20°C)Check->LoadSampleYesRecal->BlankMeasureRecord Alpha (obs)LoadSample->MeasureCalcCalculate Specific RotationMeasure->CalcDecisionValue AnalysisCalc->DecisionPassPass: -105° to -126°(Beta-Furanoside)Decision->PassHigh NegativeFail_PyrFail: ~ -15°(Pyranoside Contamination)Decision->Fail_PyrLow NegativeFail_AlphaFail: Positive Value(Alpha Anomer)Decision->Fail_AlphaPositive

Figure 2: Decision tree for validating methyl

References

  • Augestad, I., & Berner, E. (1954). Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose.[1] Acta Chemica Scandinavica, 8, 251-256.

    • Definitive source for the -104.5° to -126° range for furanosides.
  • Thermo Scientific Chemicals. (2024). Methyl beta-D-galactopyranoside Specification Sheet. Thermo Fisher Scientific.

    • Reference for the pyranoside control value (-13° to -19°).
  • PubChem. (2024). Methyl alpha-D-galactofuranoside Compound Summary. National Library of Medicine.[2]

    • Structural confirmation and isomeric d
  • Richards, M. R., & Lowary, T. L. (2013). Comparison between DFT- and NMR-based conformational analysis of methyl galactofuranosides. Carbohydrate Research, 374, 103-114.

    • Modern analysis of the conformational flexibility of the furanoside ring.

A Guide to the Conformational Landscape of Methyl β-D-Galactofuranoside Derivatives: A Comparative Analysis of Crystallographic, NMR, and Computational Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry and its application in drug discovery, understanding the three-dimensional structure of bioactive molecules is paramount. Methyl β-D-galactofuranoside and its derivatives represent a class of carbohydrates of significant interest, as the galactofuranose unit is a key component of the cell walls of many pathogenic microorganisms, including bacteria, fungi, and protozoa, but is absent in mammals. This makes the enzymes involved in its biosynthesis and metabolism attractive targets for novel antimicrobial agents.

This guide provides a comparative analysis of the structural data available for methyl β-D-galactofuranoside derivatives. A notable scarcity of single-crystal X-ray diffraction data for these β-furanosides necessitates a multi-faceted approach. Therefore, this guide critically evaluates and compares the available crystallographic data of the corresponding α-anomer with solution-state nuclear magnetic resonance (NMR) spectroscopy and in-silico computational modeling studies of β-D-galactofuranosides. This comparative approach offers a comprehensive understanding of their conformational behavior, a crucial factor in their biological activity and their potential as therapeutic targets.

The Challenge of Furanoside Conformations

Unlike their more rigid pyranose (six-membered ring) counterparts, furanosides (five-membered rings) are inherently flexible and can adopt a wide range of conformations in solution. This flexibility is a double-edged sword: it is crucial for their biological function, allowing them to adapt to the binding pockets of various enzymes, but it also presents a significant challenge for structural elucidation. The conformational landscape of a furanoside is often depicted as a pseudorotation cycle, with multiple low-energy envelope (E) and twist (T) conformations that can readily interconvert.

Crystallographic Insights: A Tale of Two Anomers

To date, a comprehensive library of crystal structures for various methyl β-D-galactofuranoside derivatives is not available in the public domain. However, the crystal structure of its anomer, methyl α-D-galactofuranoside , has been determined and provides a solid-state benchmark for the conformation of the galactofuranose ring.

A comparative analysis with any available β-anomer crystal structures, and with data from other techniques, is therefore essential. For the purpose of this guide, we will use the structural features of the α-anomer as a reference point to discuss the expected and observed conformations of the β-anomer and its derivatives.

Table 1: Comparison of Conformational Data for Methyl Galactofuranosides

ParameterMethyl α-D-Galactofuranoside (Crystal Structure)Methyl β-D-Galactofuranoside (NMR & Computational)
Ring Conformation Twist (²T₃)Predominantly Envelope (⁴E) in solution[1]
Anomeric Effect Pronounced, favoring the observed conformationSubject of detailed computational study[2][3][4]
Exocyclic Group Conformation Specific orientation of the C5-C6 side chainFlexible in solution, with multiple rotamers
Key Torsion Angles Fixed in the crystal latticeDynamic equilibrium in solution

Note: The data for the β-anomer is derived from a combination of NMR and computational studies due to the lack of a published crystal structure for the parent compound.

Conformational Analysis in Solution: The Power of NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of flexible molecules in solution. For furanosides, the analysis of proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) provides crucial information about the dihedral angles and inter-proton distances, respectively. This data can be used to determine the predominant conformation(s) and the dynamics of the pseudorotational equilibrium.

Studies on methyl β-D-galactofuranoside have shown that in aqueous solution, the furanose ring preferentially adopts a ⁴E (envelope) conformation.[1] However, the presence of different substituents can shift this equilibrium towards other conformations.

The Computational Lens: Mapping the Energy Landscape

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a way to explore the entire conformational energy landscape of a molecule.[2][3][4] These methods can calculate the relative energies of different conformers and the energy barriers for their interconversion.

For methyl β-D-galactofuranoside, computational studies have been instrumental in:

  • Confirming the low-energy nature of the envelope and twist conformations.

  • Investigating the influence of the anomeric and exo-anomeric effects on conformational preference.

  • Predicting how different substituents on the hydroxyl groups will alter the conformational equilibrium.[2][3][4]

Experimental Protocols

Synthesis of a Methyl β-D-Galactofuranoside Derivative: Per-O-acetylation

The following protocol describes a general method for the per-O-acetylation of methyl β-D-galactofuranoside, a common derivatization to facilitate purification and characterization.

Workflow for Per-O-acetylation

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Methyl β-D-galactofuranoside in Pyridine reagents Acetic Anhydride (Excess) reaction Stir at 0°C to Room Temperature (Overnight) start->reaction reagents->reaction quench Quench with Ice-water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. HCl, aq. NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Methyl 2,3,5,6-tetra-O-acetyl- β-D-galactofuranoside chromatography->product

Caption: Synthetic workflow for the per-O-acetylation of methyl β-D-galactofuranoside.

Step-by-Step Methodology:

  • Dissolution: Dissolve methyl β-D-galactofuranoside in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0°C in an ice bath.

  • Acetylation: Slowly add an excess of acetic anhydride to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Quenching: Carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure methyl 2,3,5,6-tetra-O-acetyl-β-D-galactofuranoside.

Crystallization of a Furanoside Derivative

Obtaining high-quality crystals of flexible carbohydrate derivatives can be challenging. The following is a general protocol for the crystallization of a protected methyl galactofuranoside derivative.

Workflow for Crystallization

cluster_prep Preparation cluster_precipitation Precipitation cluster_growth Crystal Growth cluster_isolation Isolation cluster_final Final Crystals prep Dissolve Purified Compound in a Minimal Amount of a Good Solvent (e.g., Acetone) precipitation Slowly Add a Poor Solvent (e.g., Hexane) until Slight Turbidity Persists prep->precipitation growth Allow the Solution to Stand Undisturbed at Room Temperature or in a Refrigerator precipitation->growth isolation Collect Crystals by Filtration and Wash with a Cold Solvent Mixture growth->isolation final High-Quality Crystals for X-ray Diffraction isolation->final

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Protocol: Methyl beta-D-Galactofuranoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated disposal and handling protocols for Methyl beta-D-galactofuranoside , a specialized carbohydrate derivative used in glycobiology and drug development.

This content is structured for Researchers, Laboratory Managers, and EHS Officers , prioritizing scientific accuracy, regulatory compliance (EPA/OSHA standards), and operational safety.

Substance Identification & Risk Profile

Before initiating disposal, accurate identification is critical to distinguish this specific furanoside isomer from its more common pyranoside counterparts.

Parameter Technical Detail
Chemical Name Methyl

-D-galactofuranoside
CAS Number 1824-93-7 (Distinct from the pyranoside isomer CAS 1824-94-8)
Molecular Formula

Molecular Weight 194.18 g/mol
Physical State White to off-white crystalline solid or powder
Solubility Highly soluble in water and methanol
Hazard Class Non-Hazardous / Irritant (GHS Category: Skin/Eye Irritant H315/H319)
Storage Hygroscopic; Store at -20°C under inert atmosphere (Ar/N2)

Expert Insight: While often classified as "non-hazardous" under basic GHS guidelines, carbohydrate derivatives can act as bacterial growth substrates in drain lines, leading to bio-fouling. Never dispose of glycosides down the drain without explicit EHS approval.

Safety & Risk Assessment (PPE)

Although Methyl


-D-galactofuranoside is not a potent toxin, standard laboratory safety protocols (GLP) dictate treating it as a potential irritant.
  • Respiratory: N95 dust mask or half-face respirator if handling large quantities of fine powder.

  • Dermal: Nitrile gloves (0.11 mm thickness minimum).

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.

Disposal Decision Logic

The following logic tree dictates the correct waste stream based on the physical state and contamination level of the material.

DisposalLogic Start Waste Material Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Debris Contaminated Debris (Gloves, Wipes) State->Debris Pure Is it Pure Chemical? Solid->Pure Solvent Solvent Type? Liquid->Solvent SolidWaste Solid Chemical Waste (Label: Non-Haz Organic) Debris->SolidWaste Heavily Soiled Trash General Lab Trash (If Trace Amounts Only) Debris->Trash Trace/Spot Pure->SolidWaste Yes (Excess/Expired) Sharps Sharps Container Pure->Sharps Glass Vials Aqueous Aqueous Waste Stream Solvent->Aqueous Water/Buffer Organic Organic Solvent Waste (Halogenated/Non-Halogenated) Solvent->Organic Methanol/DMSO

Figure 1: Decision matrix for determining the appropriate waste stream for Methyl beta-D-galactofuranoside.

Step-by-Step Disposal Protocols
Protocol A: Solid Chemical Disposal (Excess or Expired)

Objective: Safe removal of pure solid substance without generating dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid organic waste.

  • Transfer:

    • Place the original container inside a fume hood.

    • If the original vial is glass and empty, triple rinse with water (collect rinsate as liquid waste) and deface the label before discarding in glass waste.

    • If disposing of the substance itself, transfer directly to the HDPE waste jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Methyl beta-D-galactofuranoside.[1]

    • Hazard Checkbox: "Irritant" (if applicable) or "Non-Hazardous Organic".

Protocol B: Liquid Waste Disposal

Objective: Disposal of reaction mixtures or stock solutions.

  • Segregation: Determine the solvent base.

    • Aqueous Solutions: Pour into the "Aqueous Waste" carboy. Ensure pH is between 5–9.

    • Organic Solutions (e.g., Methanol, DMSO): Pour into "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, permanganate) are present in the waste container, as carbohydrates can react vigorously with oxidizers.

  • Documentation: Log the volume and concentration (mg/mL) on the waste container's accumulation log.

Protocol C: Spill Cleanup Workflow

Objective: Immediate containment and remediation of accidental release.

SpillCleanup Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Gloves, Mask, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel) PPE->Contain Clean 4. Mechanical Removal (Scoop/Sweep) Contain->Clean Decon 5. Decontamination (Soap & Water Wash) Clean->Decon Dispose 6. Disposal (Seal in Bag -> Solid Waste) Decon->Dispose

Figure 2: Operational workflow for managing solid or liquid spills in the laboratory.

Detailed Spill Steps:

  • Dampen: If the spill is a dry powder, do not dry sweep . This generates dust. Gently cover the powder with a paper towel dampened with water or ethanol to suppress particulates.

  • Collect: Use a plastic scoop or dustpan to lift the dampened material.

  • Wash: Wipe the surface with a 10% soap solution followed by water.

  • Finish: Place all contaminated wipes and gloves into a clear plastic waste bag, seal it, and place it in the Solid Waste bin.

Regulatory & Environmental Compliance
  • EPA Classification: Methyl beta-D-galactofuranoside is not listed as a P-list (acutely toxic) or U-list (toxic) hazardous waste under RCRA (40 CFR § 261.33). However, it falls under the "Presumption of Hazard" in many corporate EHS policies.

  • Ecological Impact: While biodegradable, massive release into waterways can increase Biological Oxygen Demand (BOD), harming aquatic life.

    • Directive:Zero-discharge policy. Do not flush down sinks.

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 12897792: Methyl beta-D-galactofuranoside. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.